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  • Product: 2-Cyclopropyl-1,3-benzothiazol-6-amine
  • CAS: 58460-17-6

Core Science & Biosynthesis

Foundational

synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine

An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine Abstract This guide provides a comprehensive technical overview of a robust and scalable synthetic route to 2-Cyclopropyl-1,3-benzoth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine

Abstract

This guide provides a comprehensive technical overview of a robust and scalable synthetic route to 2-Cyclopropyl-1,3-benzothiazol-6-amine, a key building block in medicinal chemistry. The benzothiazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a cyclopropyl group at the 2-position is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and potency.[4] This document details a validated three-step synthetic pathway, beginning from the commercially available precursor 2-chloro-5-nitroaniline. We will elucidate the chemical logic behind each transformation, provide detailed step-by-step protocols, and summarize the necessary analytical characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Significance of the Benzothiazole Scaffold

The 1,3-benzothiazole nucleus is a bicyclic heterocyclic system that has garnered immense interest from the scientific community. Its unique structural and electronic properties make it a versatile pharmacophore capable of interacting with a diverse array of biological targets.[5][6] Derivatives of this scaffold are known to exhibit a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[7][8] The amine functionality at the 6-position provides a crucial handle for further chemical modification, allowing for the construction of extensive compound libraries for structure-activity relationship (SAR) studies. The 2-cyclopropyl moiety, in particular, is a valuable substituent known to improve pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 3 , suggests a straightforward, three-step approach. The final amine functionality can be installed via the reduction of a nitro group, a reliable and high-yielding transformation in aromatic chemistry. This points to 2-Cyclopropyl-6-nitro-1,3-benzothiazole (2) as the direct precursor.

The core benzothiazole ring of intermediate 2 can be constructed through the well-established condensation reaction between a 2-aminothiophenol derivative and a carboxylic acid.[9][10] Therefore, the key disconnection is between the thiazole ring and its constituent parts: 2-amino-5-nitrothiophenol (1) and cyclopropanecarboxylic acid. The synthesis of the key thiophenol intermediate 1 can be achieved from the inexpensive and readily available starting material, 2-chloro-5-nitroaniline.

This overall strategy is outlined in the workflow diagram below.

G cluster_0 Overall Synthetic Workflow Start 2-Chloro-5-nitroaniline Step1 Step 1: Thiolation (Formation of Disulfide) Start->Step1 Na₂S₂ Intermediate1 Key Intermediate (1) 2-Amino-5-nitrothiophenol Step1->Intermediate1 Reduction (e.g., NaBH₄) Step2 Step 2: Cyclization (Benzothiazole Formation) Intermediate1->Step2 Cyclopropanecarboxylic Acid, PPA, Heat Intermediate2 Nitro Intermediate (2) 2-Cyclopropyl-6-nitro-1,3-benzothiazole Step2->Intermediate2 Step3 Step 3: Reduction (Nitro to Amine) Intermediate2->Step3 Fe / NH₄Cl End Target Molecule (3) 2-Cyclopropyl-1,3-benzothiazol-6-amine Step3->End

Caption: High-level workflow for the synthesis of the target molecule.

Synthesis of Key Intermediate: 2-Amino-5-nitrothiophenol (1)

The synthesis of this crucial intermediate is achieved in two stages from 2-chloro-5-nitroaniline.

Mechanistic Insight

The first stage involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on the electron-deficient aromatic ring is displaced by a disulfide anion (S₂²⁻), typically generated from sodium sulfide and elemental sulfur. This forms the symmetrical disulfide, bis(2-amino-5-nitrophenyl) disulfide. The second stage is a straightforward reduction of the disulfide bond to yield the desired thiophenol. Mild reducing agents like sodium borohydride are effective for this transformation, selectively cleaving the S-S bond without affecting the nitro group. This two-stage process is often more reliable and higher-yielding than attempting a direct conversion with sodium hydrosulfide.[11]

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-nitroaniline172.5717.26 g0.10
Sodium Sulfide (Na₂S·9H₂O)240.1826.4 g0.11
Sulfur (S)32.063.5 g0.11
Sodium Borohydride (NaBH₄)37.834.54 g0.12
Ethanol-300 mL-
Water-200 mL-
Hydrochloric Acid (conc.)-As needed-

Procedure:

  • Disulfide Formation:

    • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium sulfide nonahydrate (26.4 g) and elemental sulfur (3.5 g) to 100 mL of water.

    • Heat the mixture to 80 °C with stirring until all solids dissolve, forming a deep red solution of sodium disulfide.

    • In a separate beaker, dissolve 2-chloro-5-nitroaniline (17.26 g) in 150 mL of ethanol, heating gently if necessary.

    • Add the ethanolic solution of the aniline to the hot sodium disulfide solution dropwise over 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. The reaction can be monitored by TLC.

    • Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

    • Acidify the mixture with concentrated HCl to a pH of ~5-6. A yellow precipitate of bis(2-amino-5-nitrophenyl) disulfide will form.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Disulfide Reduction:

    • Suspend the dried disulfide intermediate in 150 mL of ethanol in a 500 mL flask.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add sodium borohydride (4.54 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The yellow suspension should become a clear, orange-red solution.

    • Stir the reaction for an additional 1 hour at room temperature after the addition is complete.

    • Carefully quench the reaction by slowly adding ~100 mL of water.

    • Acidify the solution with concentrated HCl to pH ~7. The product, 2-amino-5-nitrothiophenol (1), will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum. The product should be used immediately in the next step due to its susceptibility to air oxidation.

Synthesis of 2-Cyclopropyl-6-nitro-1,3-benzothiazole (2)

Mechanistic Insight

This step involves the condensation of the in-situ generated thiophenol with cyclopropanecarboxylic acid to form the benzothiazole ring.[9][12] Polyphosphoric acid (PPA) is an ideal reagent for this transformation as it serves as both a solvent and a powerful dehydrating agent and acid catalyst. The reaction proceeds via an initial acylation of the amino group to form a thioanilide intermediate. Subsequent intramolecular cyclization (nucleophilic attack of the thiol onto the amide carbonyl) followed by dehydration leads to the formation of the aromatic benzothiazole ring.

Caption: Key steps in the PPA-mediated benzothiazole synthesis.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-nitrothiophenol (1)170.1917.02 g0.10
Cyclopropanecarboxylic Acid86.099.5 g0.11
Polyphosphoric Acid (PPA)-~150 g-
Sodium Bicarbonate (Sat. Soln.)-As needed-
Ethyl Acetate-200 mL-

Procedure:

  • Place polyphosphoric acid (~150 g) into a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Heat the PPA to 90 °C with stirring.

  • Add the crude 2-amino-5-nitrothiophenol (1) (17.02 g) and cyclopropanecarboxylic acid (9.5 g) to the hot PPA.

  • Slowly raise the temperature of the reaction mixture to 180 °C and maintain for 3 hours. The mixture will become a dark, viscous solution.

  • Monitor the reaction to completion by TLC (e.g., Hexane:Ethyl Acetate 7:3).

  • Cool the reaction mixture to below 100 °C and carefully pour it onto ~500 g of crushed ice with vigorous stirring.

  • A solid precipitate will form. Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Filter the resulting solid, wash it extensively with water, and dry it under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford 2 as a crystalline solid.

Synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine (3)

Mechanistic Insight

The final step is the reduction of the aromatic nitro group to a primary amine. A variety of methods are suitable, but reduction with iron powder in the presence of an electrolyte like ammonium chloride is a classic, inexpensive, and highly effective method for large-scale synthesis.[9] The iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced. The ammonium chloride helps to activate the iron surface and maintain a slightly acidic pH.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate (2)220.2622.03 g0.10
Iron Powder (Fe)55.8428.0 g0.50
Ammonium Chloride (NH₄Cl)53.492.7 g0.05
Ethanol-200 mL-
Water-50 mL-
Celite®-~10 g-

Procedure:

  • To a 500 mL round-bottom flask, add the nitro-intermediate 2 (22.03 g), iron powder (28.0 g), ammonium chloride (2.7 g), ethanol (200 mL), and water (50 mL).

  • Heat the stirred suspension to reflux. The reaction is typically exothermic.

  • Maintain reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting residue can be dissolved in ethyl acetate and washed with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to obtain 2-Cyclopropyl-1,3-benzothiazol-6-amine (3) as a pure solid.

Analytical Characterization Summary

The identity and purity of the final product should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data.

CompoundTechniqueExpected Data
3 ¹H NMR (400 MHz, CDCl₃)δ ~7.8-7.0 (m, 3H, Ar-H), ~3.8 (br s, 2H, NH₂), ~2.2 (m, 1H, cyclopropyl-CH), ~1.2-1.0 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (100 MHz, CDCl₃)Expected signals for aromatic carbons, cyclopropyl carbons, and the C-S/C=N carbons of the thiazole ring.
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₀H₁₀N₂S: 191.06. Found: 191.1
Melting Point To be determined experimentally.

Safety and Handling Precautions

  • Thiophenols: 2-Amino-5-nitrothiophenol is toxic and has a strong, unpleasant odor. It is also susceptible to air oxidation. Handle this intermediate in a well-ventilated fume hood and use it promptly after synthesis.

  • Polyphosphoric Acid (PPA): PPA is corrosive and causes severe burns. It reacts violently with water when hot. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Quenching should be done carefully and slowly by adding the hot acid to ice.

  • Solvents and Reagents: Handle all organic solvents and reagents in accordance with standard laboratory safety procedures.

Conclusion

This guide outlines a reliable and efficient three-step synthesis for 2-Cyclopropyl-1,3-benzothiazol-6-amine. The chosen route leverages common and well-understood chemical transformations, starting from an inexpensive commercial precursor. The protocols provided are detailed and scalable, making them suitable for both academic research and industrial drug development settings. The final compound is a valuable platform for the synthesis of more complex molecules with potential therapeutic applications.

References

  • Shafiee, A., & Naimi-Jamal, M. R. (2014). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 19(9), 13391-13436. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved February 27, 2026, from [Link]

  • Wang, L., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 759-764. Available at: [Link]

  • Li, J., et al. (2012). Synthesis of 2-amino-5-nitrophenol by two step process. Advanced Materials Research, 554-556, 1153-1156. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2-AMINO-5-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. International Agency for Research on Cancer. Available at: [Link]

  • Kulkarni, S., & Patil, S. (1982). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 44(6), 196-198. Available at: [Link]

  • CN112778141A - Preparation method of 2-amino-5-nitrophenol. (2021). Google Patents.
  • ScienceDirect. (2024). Cyclisation of 2-aminothiophenol: Significance and symbolism. Retrieved February 27, 2026, from [Link]

  • Pareek, A., et al. (2010). Synthesis of some biologically active benzothiazole derivatives. Der Pharma Chemica, 2(5), 280-286. Available at: [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686. Available at: [Link]

  • Fang, G. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686. Available at: [Link]

  • Kumar, D. (2017). General scheme for synthesis of benzothiazole. ResearchGate. Available at: [Link]

  • Asif, M. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 206-228. Available at: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]

  • El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]

  • Sharma, D., & Narasimhan, B. (2020). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 10(42), 25052-25070. Available at: [Link]

  • Chawla, P., et al. (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 14(15), 1298-1310. Available at: [Link]

Sources

Exploratory

Mechanism of Action: 2-Cyclopropyl-1,3-benzothiazol-6-amine

This guide provides an in-depth technical analysis of 2-Cyclopropyl-1,3-benzothiazol-6-amine (CAS 58460-17-6), focusing on its role as a privileged scaffold in medicinal chemistry. While often utilized as a high-value in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Cyclopropyl-1,3-benzothiazol-6-amine (CAS 58460-17-6), focusing on its role as a privileged scaffold in medicinal chemistry. While often utilized as a high-value intermediate, its structural derivatives exhibit potent biological activity, primarily as ATP-competitive Kinase Inhibitors and Antimicrobial Agents .

Executive Summary & Chemical Identity

2-Cyclopropyl-1,3-benzothiazol-6-amine is a bicyclic heterocyclic compound characterized by a benzothiazole core substituted with a cyclopropyl group at the C2 position and a primary amine at the C6 position.

  • CAS Number : 58460-17-6

  • Molecular Formula : C₁₀H₁₀N₂S

  • Role : Pharmacological Scaffold / Kinase Inhibitor Precursor

  • Primary Targets : Phosphoinositide 3-kinase (PI3K), mTOR, and bacterial DNA Gyrase (in derivative forms).

Unlike Riluzole (a 2-aminobenzothiazole), the 6-amino substitution pattern of this molecule positions it as a critical "hinge-binding" mimic in kinase drug discovery. The C2-cyclopropyl moiety acts as a lipophilic anchor, enhancing potency by occupying hydrophobic pockets within enzyme active sites.

Pharmacodynamics & Mechanism of Action[2]

A. Primary Mechanism: ATP-Competitive Kinase Inhibition

The dominant pharmacological utility of 6-aminobenzothiazoles lies in their ability to inhibit protein kinases, specifically the PI3K/Akt/mTOR signaling pathway, which is hyperactivated in many cancers.

  • Binding Topology :

    • The Benzothiazole Nitrogen (N3) typically acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region.

    • The C6-Amine (often derivatized to an amide or urea) acts as a hydrogen bond donor/acceptor, interacting with specific residues (e.g., Asp or Glu) deep within the ATP-binding pocket.

    • The C2-Cyclopropyl Group projects into the hydrophobic Selectivity Pocket (often the "gatekeeper" region), providing steric complementarity that improves selectivity over other kinases.

  • Signal Transduction Blockade :

    • By occupying the ATP-binding site, the molecule prevents the phosphorylation of Phosphatidylinositol-4,5-bisphosphate (PIP2) to PIP3 .

    • This blockade prevents the recruitment of Akt (Protein Kinase B) to the cell membrane, effectively shutting down downstream survival and proliferation signals.

B. Secondary Mechanism: Antimicrobial Action (DNA Gyrase Inhibition)

Derivatives of 2-substituted benzothiazol-6-amines exhibit broad-spectrum antimicrobial activity.

  • Target : Bacterial DNA Gyrase (Topoisomerase II).

  • Action : The molecule stabilizes the DNA-enzyme cleavage complex, preventing DNA supercoiling and replication, leading to bacterial cell death. The C6-amine is crucial for penetrating the bacterial cell wall and interacting with the gyrase B subunit.

Visualizing the Signaling Pathway

The following diagram illustrates the blockade of the PI3K/Akt/mTOR pathway by 2-Cyclopropyl-1,3-benzothiazol-6-amine derivatives.

PI3K_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK Activates PI3K PI3K (Target) RTK->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Benzothiazole Inhibitor (Drug) Inhibitor->PI3K  ATP-Competitive Inhibition PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits/Activates mTOR mTOR Complex Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Schematic of PI3K/Akt/mTOR pathway inhibition. The Benzothiazole inhibitor blocks PI3K, preventing PIP3 generation and downstream survival signaling.

Experimental Validation Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective : Quantify the IC50 of the compound against recombinant PI3K or mTOR.

StepProcedureCritical Parameter
1 Reagent Prep Dissolve 2-Cyclopropyl-1,3-benzothiazol-6-amine in 100% DMSO. Prepare 3-fold serial dilutions.
2 Enzyme Reaction Mix Kinase (e.g., PI3Kα), Substrate (PIP2:PS lipid), and ATP (10 µM) in reaction buffer.
3 Incubation Add test compound. Incubate at RT for 60 minutes.
4 ADP Detection Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP. Incubate 40 min.
5 Signal Readout Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure Luminescence.

Data Analysis :

  • Plot Relative Luminescence Units (RLU) vs. Log[Compound].

  • Fit to a sigmoidal dose-response curve (Variable Slope).

  • Validation : Z-factor must be > 0.5 for a valid assay.

Protocol B: Bacterial Zone of Inhibition (Antimicrobial Screen)

Objective : Assess activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

  • Inoculum : Prepare 0.5 McFarland standard bacterial suspension.

  • Plating : Swab Mueller-Hinton agar plates to create a lawn.

  • Application : Place 6mm discs impregnated with 10 µg, 50 µg, and 100 µg of the compound.

  • Incubation : 37°C for 24 hours.

  • Measurement : Measure the diameter of the clear zone (mm).

    • Control: Ciprofloxacin (Positive), DMSO (Negative).

Synthesis & Derivatization Workflow

The 6-amine group is rarely the final endpoint; it is a nucleophilic handle. The following workflow outlines its conversion into high-potency inhibitors.

Synthesis_Workflow Start 2-Cyclopropyl-1,3- benzothiazol-6-amine Acylation Acylation (R-COCl / Pyridine) Start->Acylation UreaForm Urea Formation (R-NCO) Start->UreaForm Amide Amide Derivative (Kinase Inhibitor) Acylation->Amide Urea Urea Derivative (Receptor Antagonist) UreaForm->Urea Screen Biological Screening (IC50 / MIC) Amide->Screen Urea->Screen

Caption: Synthetic divergence from the 6-amine scaffold to active pharmaceutical ingredients.

References

  • BenchChem . (2024). An In-depth Technical Guide to 6-Aminobenzothiazole: Properties, Synthesis, and Biological Activities. Retrieved from

  • Sigma-Aldrich . (2024). 2-Cyclopropyl-1,3-benzothiazol-6-amine Product Sheet. Retrieved from

  • MDPI . (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from

  • National Institutes of Health (PMC) . (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer agents. Retrieved from

  • ResearchGate . (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from

Foundational

2-Cyclopropyl-1,3-benzothiazol-6-amine: A Comprehensive Technical Guide to Structure, Synthesis, and Applications in Oncology

Executive Summary In the landscape of modern medicinal chemistry, the benzothiazole pharmacophore represents a privileged scaffold, frequently utilized for its favorable physicochemical properties and diverse biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzothiazole pharmacophore represents a privileged scaffold, frequently utilized for its favorable physicochemical properties and diverse biological activities. 2-Cyclopropyl-1,3-benzothiazol-6-amine (CAS: 58460-17-6) has recently emerged as a critical building block in the development of targeted oncology therapeutics. As a Senior Application Scientist, I have observed that the strategic incorporation of a cyclopropyl ring at the C2 position, coupled with a reactive primary amine at the C6 position, provides an optimal balance of steric bulk, lipophilicity, and synthetic tractability.

This whitepaper provides an in-depth analysis of the structural logic, field-proven synthetic methodologies, and the recent breakthrough application of this compound in synthesizing novel PKMYT1 inhibitors for the treatment of Triple-Negative Breast Cancer (TNBC)[1].

Chemical Identity and Structural Analytics

The rational design of kinase inhibitors often relies on starting materials that offer predictable vector geometries. 2-Cyclopropyl-1,3-benzothiazol-6-amine serves this exact purpose.

Structural Rationale
  • Benzothiazole Core: Acts as a bioisostere for indole and purine rings, frequently engaging in essential hydrogen bonding and

    
     stacking interactions within the ATP-binding pockets of kinases.
    
  • C2-Cyclopropyl Group: Unlike straight-chain alkyl groups, the cyclopropyl ring offers enhanced metabolic stability against cytochrome P450 oxidation while providing a rigid, compact steric shield that can perfectly occupy small hydrophobic sub-pockets.

  • C6-Primary Amine: Serves as a highly nucleophilic handle, essential for downstream derivatization via Buchwald-Hartwig cross-coupling or amide/urea bond formation.

Physicochemical Data

To facilitate assay development and synthetic planning, the quantitative properties of the compound are summarized below [2]:

PropertySpecification
IUPAC Name 2-cyclopropyl-1,3-benzothiazol-6-amine
Alternative Name 2-cyclopropylbenzo[d]thiazol-6-amine
CAS Registry Number 58460-17-6
Molecular Formula C

H

N

S
Molecular Weight 190.26 g/mol
SMILES NC1=CC=C2N=C(C3CC3)SC2=C1
Purity Standard (Commercial)

95% (HPLC)

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-cyclopropyl-1,3-benzothiazol-6-amine must be robust and scalable. The following two-step protocol utilizes a condensation-cyclization sequence followed by a chemoselective reduction. This method is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure high fidelity at each step.

Step 1: Condensation and Cyclization

Objective: Form the benzothiazole core via the reaction of 2-amino-5-nitrothiophenol with cyclopropanecarbonyl chloride.

  • Preparation: In an oven-dried flask under N

    
     atmosphere, dissolve 2-amino-5-nitrothiophenol (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add triethylamine (TEA, 2.0 equiv) as an acid scavenger.
    
  • Acylation: Cool the mixture to 0 °C. Dropwise add cyclopropanecarbonyl chloride (1.1 equiv). The low temperature prevents exothermic degradation and limits di-acylation.

  • Cyclization: Heat the reaction mixture to 100 °C for 4–6 hours. The initial amide intermediate undergoes intramolecular nucleophilic attack by the thiol group, followed by dehydration to yield the benzothiazole ring.

  • In-Process Control (IPC): Monitor via LC-MS. The intermediate amide mass will transition to the desired cyclized mass (

    
    ).
    
  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield 2-cyclopropyl-6-nitro-1,3-benzothiazole .
Step 2: Chemoselective Nitro Reduction

Objective: Reduce the C6-nitro group to a primary amine without compromising the benzothiazole sulfur.

  • Reaction Setup: Suspend the crude 2-cyclopropyl-6-nitro-1,3-benzothiazole in a 4:1 mixture of Ethanol/Water.

  • Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH

    
    Cl, 2.0 equiv).
    
    • Causality Insight: While Pd/C with H

      
       is standard for nitro reduction, the sulfur atom in the benzothiazole core can poison palladium catalysts. The Béchamp reduction (Fe/NH
      
      
      
      Cl) is highly chemoselective, cost-effective, and immune to sulfur poisoning.
  • Execution: Reflux the mixture at 80 °C for 2 hours.

  • IPC: TLC (Hexane:EtOAc 1:1) should show complete consumption of the yellow nitro starting material, replaced by a highly polar, UV-active amine spot. LC-MS confirms the mass shift to

    
    .
    
  • Purification: Filter the hot mixture through a pad of Celite to remove iron sludge. Concentrate the filtrate, extract with Dichloromethane (DCM), and purify via flash chromatography to yield the pure 2-cyclopropyl-1,3-benzothiazol-6-amine .

Synthesis A 2-Amino-5-nitrothiophenol + Cyclopropanecarbonyl chloride B 2-Cyclopropyl-6-nitro-1,3-benzothiazole (Intermediate) A->B Cyclization (TEA, Heat 100°C) C 2-Cyclopropyl-1,3-benzothiazol-6-amine (Final Product) B->C Nitro Reduction (Fe, NH4Cl, EtOH/H2O)

Workflow for the synthesis of 2-cyclopropyl-1,3-benzothiazol-6-amine via cyclization and reduction.

Advanced Applications: Targeting PKMYT1 in TNBC

The most significant contemporary application of 2-cyclopropyl-1,3-benzothiazol-6-amine lies in targeted oncology. In late 2025, researchers published a landmark study in the Journal of Medicinal Chemistry detailing the discovery of novel PKMYT1 inhibitors for the treatment of Triple-Negative Breast Cancer (TNBC) [1].

The Mechanistic Rationale

TNBC is notoriously refractory and is characterized by a high mutation rate of the P53 gene. This mutation truncates the G1/S phase, forcing tumor cells to rely heavily on the G2/M checkpoint to repair DNA damage and maintain genomic integrity.

Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1 ) is a critical negative regulator of CDK1, effectively controlling this G2/M transition. By inhibiting PKMYT1, researchers can force P53-mutated TNBC cells into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis [1].

Scaffold Optimization

Using 2-cyclopropyl-1,3-benzothiazol-6-amine as a foundational building block, medicinal chemists synthesized a series of novel inhibitors. The C6-amine was functionalized to build complex binding motifs that interact with the ATP-binding pocket of PKMYT1.

The resulting lead compound (e.g., XH-30 ) demonstrated:

  • Potent Inhibition: An IC

    
     of 4.1 nM against PKMYT1.
    
  • Biomarker Validation: Significant time-dependent upregulation of

    
    H2AX, a definitive marker of DNA replication stress and double-strand breaks.
    
  • Synergistic Efficacy: When combined with the PARP1 inhibitor Olaparib, the benzothiazole-derived inhibitor achieved synergistic antitumor effects by downregulating BRCA1/2 expression [1].

PKMYT1 TNBC P53-Mutated TNBC Cells G2M G2/M Checkpoint Reliance TNBC->G2M Induces PKMYT1 PKMYT1 Kinase G2M->PKMYT1 Regulated by DNA Accumulation of DNA Damage (γH2AX Upregulation) PKMYT1->DNA Inhibition causes Drug Benzothiazole-derived Inhibitor (e.g., XH-30) Drug->PKMYT1 Potent Inhibition (IC50 = 4.1 nM) Death Tumor Cell Apoptosis DNA->Death Triggers

Mechanism of PKMYT1 inhibition by benzothiazole derivatives in P53-mutated TNBC.

Conclusion

2-Cyclopropyl-1,3-benzothiazol-6-amine transcends its status as a simple chemical catalog item; it is a highly engineered pharmacophore precursor. Its robust synthetic profile, combined with the precise spatial geometry afforded by the cyclopropyl ring, makes it an indispensable tool in the modern drug discovery pipeline, particularly in the urgent quest to drug the G2/M checkpoint in refractory cancers.

References

  • Huang, J., Li, P., Qiu, F., Fu, Y., Yan, W., Xu, Y., Sun, X., Zhang, X., Zou, Y., Zhu, Q., Xu, Y., & Gu, H. (2025). Discovery of PKMYT1 Inhibitors with a Novel Scaffold for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry.[Link]

Exploratory

2-Cyclopropyl-1,3-benzothiazol-6-amine solubility and stability

This guide provides an in-depth technical analysis of 2-Cyclopropyl-1,3-benzothiazol-6-amine (CAS: 58460-17-6), a specific benzothiazole derivative utilized in medicinal chemistry as a scaffold for kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Cyclopropyl-1,3-benzothiazol-6-amine (CAS: 58460-17-6), a specific benzothiazole derivative utilized in medicinal chemistry as a scaffold for kinase inhibitors and CNS-active agents.

The following content is structured for research scientists and drug development professionals, focusing on physicochemical characterization, solubility optimization, and stability profiling.

Chemical Identity & Physicochemical Core

This compound combines a lipophilic cyclopropyl moiety at the C2 position with a polarizable primary amine at the C6 position of the benzothiazole core. This substitution pattern creates a unique electronic push-pull system that influences both solubility and reactivity.

PropertyDataSource/Notes
CAS Number 58460-17-6Validated Registry
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.26 g/mol
IUPAC Name 2-cyclopropyl-1,3-benzothiazol-6-amine
Predicted pKa 2.74 ± 0.10Weak base (Conjugate acid) [1]
Predicted LogP ~2.5 - 2.8Lipophilic (Cyclopropyl contribution)
H-Bond Donors 1 (–NH₂)
H-Bond Acceptors 3 (N, S, –NH₂)Ring N and Amine N
Structural Insight

The cyclopropyl group at C2 acts as a steric anchor and increases lipophilicity (LogP > 2.5) compared to the parent 6-aminobenzothiazole (LogP ~1.3). The 6-amino group is electronically coupled to the benzothiazole ring. Due to the electron-withdrawing nature of the benzothiazole core, the 6-amine is less basic than a typical aniline (pKa ~4.6), resulting in a pKa around 2.7. This implies the molecule exists primarily in its neutral form at physiological pH (7.4) , driving the need for specialized solubility protocols.

Solubility Assessment & Optimization

The primary challenge with 2-Cyclopropyl-1,3-benzothiazol-6-amine is its poor aqueous solubility at neutral pH. Solubility is pH-dependent, driven by the protonation of the ring nitrogen and the exocyclic amine under acidic conditions.

Solubility Profile
Solvent SystemSolubility RatingMechanism/Notes
Water (pH 7.4) Insoluble (< 0.1 mg/mL)Neutral species dominates.
0.1 N HCl (pH 1.0) Moderate/SolubleProtonation of basic centers (Formation of HCl salt).
DMSO Highly Soluble (> 50 mg/mL)Preferred for stock solutions.
Ethanol/Methanol SolubleGood for intermediate dilutions.
Chloroform/DCM SolubleUseful for extraction/purification.
Experimental Protocol: Kinetic Solubility Assay

To determine the aqueous solubility limit for biological assays.

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO (10 mg/mL).

  • Spiking: Add 10 µL of stock into 990 µL of PBS (pH 7.4) in a glass vial (1% DMSO final).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 Water:Acetonitrile.

Diagram: Solubility Equilibrium & pH Dependence

SolubilityEquilibrium cluster_0 Aqueous Environment Neutral Neutral Species (pH > 4) Low Solubility Protonated Protonated Species (pH < 2) High Solubility (Cationic) Neutral->Protonated + H+ (Acidic) Precipitate Solid Precipitate (Aggregation) Neutral->Precipitate Saturation Protonated->Neutral - H+ (Basic)

Caption: pH-dependent solubility equilibrium shifting between insoluble neutral form and soluble cationic form.

Stability Profiling & Forced Degradation

Benzothiazoles are generally chemically robust, but the 6-amino group introduces susceptibility to oxidation, and the cyclopropyl ring introduces strain that may be vulnerable under extreme acidic conditions.

Degradation Pathways
  • Oxidation (Primary Risk): The primary amine (–NH₂) is prone to oxidation to N-oxides, hydroxylamines, or azo-dimers, especially under light or in the presence of radical initiators.

  • Acid Hydrolysis/Ring Opening: While the benzothiazole ring is stable, the cyclopropyl group can undergo ring-opening in the presence of strong Lewis acids or concentrated mineral acids, though this is rare under standard storage.

  • Photolysis: Benzothiazoles absorb UV light strongly. Prolonged exposure can lead to radical formation and degradation.

Protocol: Forced Degradation Study (ICH Q1A Aligned)

Use this protocol to validate analytical methods and determine storage conditions.

Sample Concentration: 1 mg/mL in 50:50 MeCN:H₂O.

Stress ConditionReagent/ConditionDurationExpected Degradant
Acid Hydrolysis 1 N HCl, 60°C24 HoursMinor degradation (Salt formation stable).
Base Hydrolysis 1 N NaOH, 60°C24 HoursHydrolytic cleavage of thiazole ring (Low risk).
Oxidation 3% H₂O₂, RT4-8 HoursHigh Risk: N-oxide, Azo-dimers.
Thermal 80°C (Solid State)7 DaysGenerally stable.
Photostability UV/Vis Light (1.2M Lux)24 HoursRadical degradation products.
Diagram: Stability Testing Workflow

StabilityWorkflow cluster_stress Stress Conditions (ICH Q1A) API 2-Cyclopropyl-1,3-benzothiazol-6-amine (Solid API) SolPrep Stock Solution Preparation (1 mg/mL in MeCN/H2O) API->SolPrep Acid Acid: 1N HCl 60°C, 24h SolPrep->Acid Base Base: 1N NaOH 60°C, 24h SolPrep->Base Oxid Oxidation: 3% H2O2 RT, 4h SolPrep->Oxid Photo Photo: UV/Vis 1.2M Lux SolPrep->Photo Analysis HPLC-PDA / LC-MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Degradation Profile & Mass Balance Analysis->Result

Caption: Step-by-step forced degradation workflow to identify oxidative and hydrolytic vulnerabilities.

Analytical Methods

To accurately monitor stability and solubility, a specific HPLC method is required. The method must separate the parent compound from potential oxidative degradants.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to ensure solubility and peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% -> 95% B (Linear)

    • 10-12 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzothiazole absorption max) and 290 nm .

  • Retention Time: Predicted ~5-6 minutes (due to cyclopropyl lipophilicity).

Handling & Storage Recommendations

Based on the physicochemical profile and stability risks:

  • Storage: Store solid at -20°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to air oxidation over long periods.

  • Solution Storage: DMSO stocks are stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store in amber vials to prevent photolytic degradation.

  • Safety: Treat as a potential irritant (Skin/Eye).[1] Use standard PPE.[1]

References

  • ChemicalBook. (2025). 6-Aminobenzothiazole Properties and pKa Data. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 6-Aminobenzothiazole (Parent Structure Data). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[3] In-depth Technical Guide: Stability of 2-substituted Aminobenzothiazoles. Retrieved from

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 6-Aminobenzothiazole. Retrieved from

Sources

Foundational

The Discovery and Application of 2-Cyclopropyl-1,3-benzothiazol-6-amine in Targeted Oncology: A Technical Whitepaper on PKMYT1 Inhibitor Development

Executive Summary For decades, 2-Cyclopropyl-1,3-benzothiazol-6-amine (CAS 58460-17-6) remained a relatively obscure chemical intermediate, cataloged primarily in specialized chemical libraries[1]. However, the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 2-Cyclopropyl-1,3-benzothiazol-6-amine (CAS 58460-17-6) remained a relatively obscure chemical intermediate, cataloged primarily in specialized chemical libraries[1]. However, the landscape of targeted oncology has recently elevated this compound from a simple building block to a privileged scaffold. In late 2025, researchers identified this specific benzothiazole derivative as a critical intermediate in the discovery of novel, highly potent inhibitors of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1)—a breakthrough target for the treatment of Triple-Negative Breast Cancer (TNBC)[2].

This whitepaper provides an in-depth technical analysis of the discovery, structural rationale, and experimental application of 2-cyclopropyl-1,3-benzothiazol-6-amine, culminating in the development of next-generation synthetic lethality drugs.

Chemical Identity and Structural Rationale

The utility of 2-cyclopropyl-1,3-benzothiazol-6-amine lies in its unique combination of functional groups, which provide an optimal balance of lipophilicity, steric bulk, and reactivity for medicinal chemistry coupling.

Table 1: Chemical Properties of the Core Scaffold
PropertySpecification
Chemical Name 2-Cyclopropyl-1,3-benzothiazol-6-amine
Synonyms 2-Cyclopropylbenzo[d]thiazol-6-amine
CAS Number 58460-17-6[1]
Molecular Formula C10H10N2S
Molecular Weight 190.26 g/mol
Key Structural Features 1. Benzothiazole core (hinge-binding motif).2. 2-Cyclopropyl group (steric fit/lipophilicity).3. 6-Amine group (synthetic coupling handle).

Causality of the Scaffold Design: In kinase inhibitor design, the benzothiazole core acts as a robust bioisostere that anchors into the ATP-binding pocket. The addition of the cyclopropyl group at the 2-position is not arbitrary; it provides optimal steric bulk to occupy the hydrophobic pocket adjacent to the hinge region without causing steric clashes, significantly improving the compound's lipophilicity and membrane permeability compared to a simple methyl substitution[2]. The 6-amine serves as the critical nucleophilic handle for synthesizing amide-linked derivatives.

The Biological Target: PKMYT1 and Synthetic Lethality

To understand the historical significance of this compound, one must understand the target it was optimized for. PKMYT1 is a crucial regulator of the cell cycle. It phosphorylates Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14 (Thr14), keeping CDK1 inactive and preventing premature entry into mitosis[3].

In normal cells, this is a redundant pathway. However, in TNBC characterized by high P53 mutation rates or CCNE1 (Cyclin E1) amplification, cells suffer from severe replication stress and rely exclusively on the G2/M checkpoint to repair DNA before division[2][3]. Inhibiting PKMYT1 in these specific cancer cells forces unscheduled CDK1 activation, driving the cells into premature mitosis with damaged DNA. This results in mitotic catastrophe and apoptosis—a classic example of synthetic lethality .

PKMYT1_Pathway DNA_Damage DNA Damage / Replication Stress (CCNE1 Amp / P53 Mut) G2M_Checkpoint G2/M Checkpoint Activation DNA_Damage->G2M_Checkpoint Triggers PKMYT1 PKMYT1 Kinase (Highly Expressed) G2M_Checkpoint->PKMYT1 Relies on CDK1_Inact CDK1 (Inactive) Thr14 Phosphorylated PKMYT1->CDK1_Inact Phosphorylates Thr14 CDK1_Act CDK1 (Active) Unscheduled Activation PKMYT1->CDK1_Act Inhibition leads to Inhibitor Benzothiazole-derived Inhibitor (e.g., XH-22 / XH-30) Inhibitor->PKMYT1 Blocks Mitotic_Catastrophe Premature Mitosis & Mitotic Catastrophe CDK1_Act->Mitotic_Catastrophe Forces Apoptosis Tumor Cell Apoptosis Mitotic_Catastrophe->Apoptosis Results in

Diagram 1: The synthetic lethality signaling pathway of PKMYT1 inhibition in P53-mutated TNBC.

Historical Context & Scaffold Evolution (The 2025 Breakthrough)

The clinical benchmark for PKMYT1 inhibition is RP-6306 (Lunresertib) , discovered around 2022, which utilizes a different core scaffold[3]. While effective, researchers sought to overcome potential resistance mechanisms and improve pharmacokinetic profiles by exploring novel chemotypes.

In December 2025, a landmark paper by Huang et al. detailed the use of 2-cyclopropyl-1,3-benzothiazol-6-amine as the foundational building block to create a new class of inhibitors[2]. The researchers coupled the 6-amine of the benzothiazole core with various functional groups to probe the ATP-binding pocket.

The Critical SAR Discovery: The breakthrough occurred when the researchers introduced a 2,6-dimethylphenol group to the scaffold. The dual methyl substitutions restrict the rotation of the phenolic ring, fixing the dihedral angle. This conformational lock perfectly aligns the molecule within the back pocket of PKMYT1 (formed by residues Glu157, His161, Leu185, Asp251, and Phe252), establishing a highly stable hydrogen-bonding network[2][3].

Using 2-cyclopropyl-1,3-benzothiazol-6-amine, the team synthesized intermediate compound 8c , which led to the highly potent derivative XH-22 . Further bioisosteric replacement of the benzothiazole core with a benzoxazole core yielded XH-30 , achieving single-digit nanomolar potency.

Table 2: Structure-Activity Relationship (SAR) Evolution
CompoundCore ScaffoldKey SubstitutionsPKMYT1 IC50 (nM)
RP-6306 Pyrazolo-pyrimidineBenchmark clinical candidate~14.0
XH-22 Benzothiazole 2-cyclopropyl, 2,6-dimethylphenol9.2 ± 0.5
XH-30 Benzoxazole2-cyclopropyl, 2,6-dimethylphenol4.1 ± 0.2

Data summarized from Huang et al., 2025[2] and Dietrich et al., 2022[3].

Experimental Protocols: Synthesis and Validation

To ensure rigorous scientific integrity, the following methodologies detail the self-validating workflows used to synthesize and evaluate these benzothiazole-derived inhibitors.

Chemical Synthesis Protocol (Amidation of the Scaffold)

Objective: Couple 2-cyclopropyl-1,3-benzothiazol-6-amine with a carboxylic acid intermediate to form the active kinase inhibitor.

  • Rationale for Reagents: HATU is utilized as the coupling reagent because the 6-amine on the benzothiazole ring is sterically hindered and electronically deactivated compared to aliphatic amines. HATU drives the reaction to completion rapidly while minimizing epimerization. DIPEA serves as a non-nucleophilic base to scavenge the generated acid.

  • Step 1: Dissolve 1.0 eq of the carboxylic acid derivative (e.g., containing the 2,6-dimethylphenol moiety) in anhydrous DMF.

  • Step 2: Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to pre-activate the acid.

  • Step 3: Add 1.1 eq of 2-cyclopropyl-1,3-benzothiazol-6-amine . Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Step 4: Quench with saturated NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography to yield the final compound (e.g., intermediate 8c or XH-22)[2].

Biochemical Validation: ADP-Glo Kinase Assay

Objective: Quantify the IC50 of the synthesized compound against recombinant PKMYT1.

  • Rationale for Assay: The ADP-Glo assay measures the ADP produced during the kinase reaction. It is a self-validating, non-radioactive method that avoids false positives from auto-fluorescent compounds, providing a direct readout of ATP consumption.

  • Step 1: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Step 2: Incubate recombinant PKMYT1 enzyme, a CDK1-derived peptide substrate, and serial dilutions of the synthesized inhibitor for 15 minutes.

  • Step 3: Initiate the reaction by adding ATP (at the Km concentration) and incubate for 60 minutes at room temperature.

  • Step 4: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes).

  • Step 5: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate luminescence. Read on a microplate reader and calculate IC50 using a 4-parameter logistic curve.

Cellular Validation: Mechanism of Action Validation

Objective: Confirm that the biochemical inhibition translates to cellular synthetic lethality in P53-mutated TNBC cells.

  • Rationale for Cell Line: MDA-MB-231 is a well-characterized TNBC cell line harboring a P53 mutation, making it highly reliant on the G2/M checkpoint and an ideal model for PKMYT1 inhibition[2].

  • Step 1 (Treatment): Seed MDA-MB-231 cells and treat with dose-response concentrations of the inhibitor (0, 10, 50, 100 nM) for 24 hours.

  • Step 2 (Flow Cytometry): Harvest cells, fix in 70% ethanol, and stain with Propidium Iodide (PI). Analyze via flow cytometry to quantify G2/M phase release (premature mitotic entry).

  • Step 3 (Western Blot): Lyse a parallel set of treated cells. Run SDS-PAGE and probe for p-CDK1 (Thr14) to validate direct target engagement, and γH2AX to validate the downstream consequence (catastrophic DNA damage). Self-Validation: A decrease in p-CDK1(Thr14) coupled with a dose-dependent increase in γH2AX confirms on-target synthetic lethality.

Exp_Workflow Scaffold Scaffold Selection (CAS 58460-17-6) Synthesis Chemical Synthesis (HATU/DIPEA Coupling) Scaffold->Synthesis Biochem Biochemical Assay (ADP-Glo IC50) Synthesis->Biochem Cellular Cellular Assay (MDA-MB-231, γH2AX) Biochem->Cellular InVivo In Vivo Efficacy (Xenograft & Synergy) Cellular->InVivo

Diagram 2: End-to-end experimental workflow for validating 2-cyclopropyl-1,3-benzothiazol-6-amine derivatives.

In Vivo Efficacy and Synergistic Applications

Beyond monotherapy, derivatives originating from the 2-cyclopropyl-1,3-benzothiazol-6-amine scaffold have shown profound in vivo efficacy. In xenograft models, compounds like XH-30 demonstrated a Tumor Growth Inhibition (TGI) of 58%[2].

Crucially, researchers discovered a synergistic application: combining these PKMYT1 inhibitors with PARP1 inhibitors (such as Olaparib). PKMYT1 inhibition was found to downregulate the expression of BRCA1/2, effectively inducing a "BRCAness" phenotype in wild-type tumors. This sensitizes the TNBC cells to PARP inhibitors, creating a powerful combination therapy strategy that overcomes inherent PARP resistance[2].

Conclusion

The history of 2-cyclopropyl-1,3-benzothiazol-6-amine is a testament to the unpredictable nature of medicinal chemistry. A compound that spent years as a simple cataloged amine has been unlocked as a privileged scaffold for targeting the G2/M checkpoint. By providing the perfect geometric and lipophilic parameters to anchor into the PKMYT1 kinase domain, it has enabled the discovery of highly potent, selective inhibitors that hold immense promise for the treatment of refractory Triple-Negative Breast Cancer.

References

  • Huang, J., et al. (2025). "Discovery of PKMYT1 Inhibitors with a Novel Scaffold for the Treatment of Triple-Negative Breast Cancer." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Dietrich, J., et al. (2022). "Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Cyclopropyl-1,3-benzothiazol-6-amine

Abstract: This document provides a comprehensive analysis of the potential therapeutic targets for the novel compound, 2-Cyclopropyl-1,3-benzothiazol-6-amine. While direct research on this specific molecule is not public...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive analysis of the potential therapeutic targets for the novel compound, 2-Cyclopropyl-1,3-benzothiazol-6-amine. While direct research on this specific molecule is not publicly available, its core structure belongs to the benzothiazole family—a "privileged scaffold" in medicinal chemistry renowned for a wide spectrum of biological activities.[1][2][3] By analyzing structure-activity relationships of analogous compounds, we hypothesize that 2-Cyclopropyl-1,3-benzothiazol-6-amine is a prime candidate for development as an inhibitor of key cellular signaling pathways, particularly in oncology. This guide outlines these hypothesized targets, explains the rationale based on existing literature, and provides a detailed, multi-platform experimental strategy for the definitive identification and validation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzothiazole derivatives.

Introduction: The Benzothiazole Scaffold as a Foundation for Hypothesis

The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone in the development of therapeutic agents.[1][3] Its rigid, bicyclic structure and ability to engage in various molecular interactions have made it a frequent "hit" in phenotypic screens and a successful core for targeted drug design.[4][5] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antidiabetic properties.[2][4][6]

The specific compound, 2-Cyclopropyl-1,3-benzothiazol-6-amine, possesses three key structural features that inform our hypothesis:

  • The Benzothiazole Core: Provides the fundamental structure known to interact with a multitude of biological targets.[5]

  • The 6-amino Group: This functional group on the benzene ring can serve as a critical hydrogen bond donor and acceptor, potentially anchoring the molecule within a protein's binding pocket and enhancing affinity and selectivity.

  • The 2-cyclopropyl Group: The small, rigid cyclopropyl ring is a valuable feature in modern drug design. It can fit into specific hydrophobic pockets of target proteins, and its metabolic stability is often superior to larger alkyl groups, enhancing the compound's drug-like properties.[7]

Given the extensive research into 2-aminobenzothiazole derivatives, a significant focus has been placed on their role as anticancer agents that modulate critical cell signaling pathways.[8][9][10] This guide will therefore focus primarily on oncology-related targets, while acknowledging other potential applications.

Section 1: Hypothesized Therapeutic Target Classes

Based on extensive evidence from analogous compounds, we propose that 2-Cyclopropyl-1,3-benzothiazol-6-amine is likely to interact with protein kinases, particularly those within oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a primary candidate.[11]

Primary Hypothesized Target Class: Protein Kinases in Oncology

The dysregulation of protein kinase signaling is a hallmark of cancer. Numerous benzothiazole derivatives have been developed as potent inhibitors of various kinases.[8][10][12]

  • Phosphoinositide 3-Kinases (PI3K): The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently mutated in human cancers.[11] Several studies have demonstrated that 2-aminobenzothiazole derivatives exhibit potent anticancer effects by directly inhibiting PI3K enzymes.[8][12] The amine group on the benzothiazole scaffold can form key interactions in the ATP-binding pocket of these kinases.

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical drivers of tumor growth and angiogenesis. Benzothiazole-based compounds have been successfully developed as inhibitors of both EGFR and VEGFR, making them high-priority potential targets.[5][9][10]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prime targets for cancer therapy. The inhibition of CDK2 by benzothiazole analogs has been reported, suggesting a potential mechanism for inducing cell cycle arrest in cancer cells.[8]

The proposed mechanism of action involves the compound acting as an ATP-competitive inhibitor, where the benzothiazole core occupies the adenine-binding region of the kinase active site.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation Compound 2-Cyclopropyl-1,3- benzothiazol-6-amine Compound->RTK Inhibition Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Other Potential Target Classes

While oncology presents the most probable area of activity, the versatility of the benzothiazole scaffold means other targets should not be discounted.[2][4]

Target ClassRationale & Representative TargetsPotential Therapeutic Area
Neuroprotective Targets Inhibition of enzymes like RIPK1, a regulator of necroptosis, has been linked to benzothiazole derivatives.[4]Neurodegenerative Diseases
Antimicrobial Enzymes Inhibition of microbial enzymes such as DNA gyrase and topoisomerases is a known mechanism for thiazole-containing compounds.[13]Infectious Diseases
Anti-inflammatory Enzymes Targets like Cyclooxygenase-2 (COX-2) and mediators like NF-κB are modulated by some benzothiazoles.[14]Inflammatory Disorders

Section 2: A Multi-Platform Strategy for Target Identification and Validation

To move from hypothesis to confirmation, a rigorous, multi-step experimental strategy is essential. This workflow is designed to first identify binding partners in an unbiased manner and then validate those findings with orthogonal, hypothesis-driven assays.

phenotypic 1. Phenotypic Screening (e.g., Cancer Cell Viability Assay) unbiased 2. Unbiased Target ID (Affinity Chromatography-MS) phenotypic->unbiased Active Compound validation 3. Hypothesis-Driven Validation (Biochemical Kinase Assays) unbiased->validation Candidate Proteins engagement 4. In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA) validation->engagement Validated Target conclusion Confirmed Target(s) & Mechanism of Action engagement->conclusion

Caption: Overall workflow for target identification and validation.
Protocol: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry

This method, often called a "pull-down" assay, uses an immobilized version of the compound to capture its binding partners from a cell lysate.[15] It is a powerful tool for discovering targets without prior assumptions.

Causality: The principle is that only proteins with a specific affinity for the compound will bind to the matrix, allowing them to be isolated from the thousands of other proteins in the lysate and subsequently identified by mass spectrometry.

start Synthesize Linker-Modified Compound (Biotinylated) beads Immobilize on Streptavidin Beads start->beads lysate Incubate with Cell Lysate beads->lysate wash Wash to Remove Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by LC-MS/MS elute->ms

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analog of 2-Cyclopropyl-1,3-benzothiazol-6-amine containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a biotin molecule. This is the "bait."

  • Immobilization: Incubate the biotinylated compound with streptavidin-coated magnetic beads. The high-affinity biotin-streptavidin interaction will immobilize the compound.

  • Lysate Preparation: Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and prepare a native cell lysate using a mild, non-denaturing lysis buffer.

  • Incubation: Add the cell lysate to the beads and incubate (e.g., for 1-2 hours at 4°C with rotation) to allow target proteins to bind to the immobilized compound.

  • Washing: Pellet the beads using a magnet and discard the supernatant. Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or streptavidin.

  • Elution: Elute the specifically bound proteins from the beads. This can be done using a denaturing buffer (e.g., containing SDS) or by competitive elution with a high concentration of the original, non-biotinylated compound.

  • Proteomic Analysis: Subject the eluted proteins to trypsin digestion to generate peptides. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: Compare the list of identified proteins against a control experiment (e.g., using beads with no compound) to identify specific binding partners.

Protocol: Hypothesis-Driven Validation via In Vitro Kinase Assay

Once candidate targets are identified (e.g., PI3Kγ), their inhibition must be confirmed biochemically.[11]

Causality: This assay directly measures the enzymatic activity of a purified protein in the presence of the compound. A decrease in activity provides direct evidence of inhibition and allows for the calculation of potency (e.g., IC50).

Step-by-Step Methodology (Example: ADP-Glo™ Kinase Assay for PI3Kγ):

  • Reagent Preparation: Prepare a stock solution of 2-Cyclopropyl-1,3-benzothiazol-6-amine in DMSO. Create a serial dilution of the compound in kinase buffer.

  • Kinase Reaction: In the wells of a 384-well microplate, add:

    • The purified PI3Kγ enzyme.

    • The appropriate lipid substrate (e.g., PIP2).

    • The compound at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The enzyme will convert ATP to ADP.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent, which contains luciferase. This enzyme will convert the ADP generated by the kinase into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Plot the luminescent signal against the compound concentration. The signal is proportional to kinase activity. Fit the data to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Protocol: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds its target within the complex environment of a live cell is a critical validation step.[15]

Causality: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cells treated with the compound and measuring the amount of soluble protein remaining, one can infer target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with either the vehicle (e.g., DMSO) or a saturating concentration of 2-Cyclopropyl-1,3-benzothiazol-6-amine.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells through freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (identified from the pull-down) using an antibody-based method like Western Blot or ELISA.

  • Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms that the compound is binding to its target inside the cell.

Conclusion

While 2-Cyclopropyl-1,3-benzothiazol-6-amine is a novel chemical entity, its structural heritage within the pharmacologically rich benzothiazole family provides a strong basis for hypothesizing its therapeutic targets. The evidence overwhelmingly points toward protein kinases involved in oncogenic signaling, such as PI3K and various RTKs, as primary candidates for inhibition. The true potential of this compound, however, can only be unlocked through rigorous experimental investigation. The multi-platform strategy outlined in this guide—combining unbiased discovery proteomics with hypothesis-driven biochemical and cellular validation—provides a clear and robust roadmap for elucidating its precise mechanism of action and advancing it as a potential therapeutic agent.

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (n.d.).
  • An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2): Properties, Synthesis, and Biological Activities - Benchchem. (n.d.).
  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed. (n.d.).
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC. (2025, October 31).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (2025, July 25).
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017, November 15).
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1).
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC. (2025, August 1).
  • Drug Target Identification - EditCo Bio. (n.d.).
  • Drug Target Identification Methods | MtoZ Biolabs. (n.d.).
  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2023, February 24).
  • Drug Target Identification Solutions - Creative Proteomics. (n.d.).
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (n.d.).
  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH. (n.d.).
  • Benzothiazole derivatives as anticancer agents - PMC - NIH. (n.d.).
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (2023, August 31).
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30).
  • Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review - Journal of Research in Chemistry. (n.d.).
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing. (2025, September 4).
  • Advances in 2-substituted benzothiazole scaffold-based chemotherapeutic agents - PubMed. (n.d.).
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. (2024, March 14).
  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Publishing. (n.d.).
  • Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities - PMC. (2025, September 21).
  • Synthesis of some biologically active benzothiazole derivatives - Der Pharma Chemica. (n.d.).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES - IJRPC. (n.d.).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5).
  • Biologically active cyclopropyl and 1,3‐thiazole‐2‐imines incorporating... - ResearchGate. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Cyclopropyl-1,3-benzothiazol-6-amine in Cell Culture

[1] Introduction & Biological Context 2-Cyclopropyl-1,3-benzothiazol-6-amine is a specialized heterocyclic building block belonging to the 2-aminobenzothiazole class. While often utilized as a chemical intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Biological Context

2-Cyclopropyl-1,3-benzothiazol-6-amine is a specialized heterocyclic building block belonging to the 2-aminobenzothiazole class. While often utilized as a chemical intermediate in the synthesis of complex pharmaceuticals, its structural homology to established bioactive molecules makes it a critical candidate for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies.

Structural Significance

The compound features a benzothiazole core substituted with:

  • Amino group (-NH₂) at position 6: This mimics the substitution pattern of Luciferin precursors and Riluzole derivatives, serving as a key hydrogen bond donor/acceptor site for protein binding.

  • Cyclopropyl group at position 2: This moiety acts as a bioisostere for isopropyl or phenyl groups, often improving metabolic stability (blocking CYP450 oxidation sites) and increasing potency by filling hydrophobic pockets in target proteins (e.g., kinases, glutamate transporters).

Primary Applications
  • Neuroprotection Screening: Due to its similarity to Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine), this compound is frequently screened for anti-glutamatergic activity and sodium channel blockade in neuronal models.[1]

  • Bioluminescence Probes: The 6-amino-benzothiazole core is a precursor for aminoluciferins. This compound is evaluated as a substrate analog for luciferase enzymes or as a solvatochromic fluorophore.

  • Kinase Inhibition: Benzothiazoles are privileged scaffolds for ATP-competitive kinase inhibitors.

Preparation & Handling

physicochemical Properties
PropertyValueNotes
Molecular Weight 190.26 g/mol Small molecule, high permeability.
Formula C₁₀H₁₀N₂S
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic; cell-permeable.
Appearance Off-white to pale yellow solidLight sensitive; store in dark.
Stock Solution Protocol

Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent.[1] The compound has poor aqueous solubility.

  • Calculate Mass: To prepare a 10 mM stock solution in 1 mL DMSO:

    
    
    
    
    
  • Dissolution: Add 1.90 mg of powder to 1 mL of sterile, cell-culture grade DMSO (≥99.7%). Vortex for 30 seconds until completely dissolved.

  • Sterilization: If necessary, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use nylon or cellulose acetate filters as they may bind the compound.

  • Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Store at -20°C for up to 6 months.

Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT/ATP Assay)

Before assessing functional bioactivity, you must define the non-toxic concentration window. Benzothiazoles can exhibit off-target cytotoxicity via oxidative stress.

Cell Lines: HepG2 (liver metabolic model), SH-SY5Y (neuronal model), or HEK293.

Workflow:

  • Seeding: Seed cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Dosing: Prepare serial dilutions in culture media (keeping DMSO < 0.5%).

    • Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control: Staurosporine (1 µM) or Triton X-100.[1]

  • Incubation: Treat cells for 24 to 48 hours .

  • Readout: Add MTT reagent or CellTiter-Glo. Incubate 1–4 hours. Read Absorbance (570 nm) or Luminescence.

  • Analysis: Plot % Viability vs. Log[Concentration] to determine the TC50 (Toxic Concentration 50%).

    • Guideline: Functional assays should be performed at concentrations < TC10.

Protocol B: Neuroprotection Screen (Glutamate Excitotoxicity)

Rationale: Testing for Riluzole-like activity (inhibition of glutamate release or blockade of postsynaptic effects).

Cell Line: Primary Cortical Neurons or Differentiated SH-SY5Y.

  • Pre-treatment: Treat cells with 2-Cyclopropyl-1,3-benzothiazol-6-amine (1–10 µM) for 1 hour.

    • Control: Riluzole (10 µM).[1]

  • Insult: Add L-Glutamate (100 µM) or NMDA (50 µM) + Glycine (10 µM) to the media without removing the test compound.

  • Incubation: Incubate for 24 hours.

  • Assay: Measure LDH release (cytotoxicity marker) in the supernatant.

    • Calculation:

      
      
      

Visualization: Mechanism & Workflow

The following diagram illustrates the hypothetical mechanism of action (based on structural homology) and the screening workflow.

Benzothiazole_Workflow cluster_Screening Cellular Screening Workflow cluster_Mechanism Potential Mechanisms (Homology) Compound 2-Cyclopropyl-1,3- benzothiazol-6-amine Stock 10 mM Stock (DMSO) Compound->Stock Solubilization Toxicity Cytotoxicity Assay (HepG2 / HEK293) Stock->Toxicity Serial Dilution SafeRange Determine Safe Dose (< TC10) Toxicity->SafeRange Calculate IC50 Functional Functional Assay (Neuroprotection / Kinase) SafeRange->Functional Dosing Target1 Voltage-Gated Na+ Channels Functional->Target1 Riluzole-like Target2 Glutamate Transporters Functional->Target2 Target3 Luciferase (Substrate Analog) Functional->Target3 Luminescence

Caption: Experimental workflow for characterizing 2-Cyclopropyl-1,3-benzothiazol-6-amine, moving from solubilization to toxicity profiling and mechanistic validation.

Data Analysis & Interpretation

When analyzing data derived from this scaffold, use the following criteria:

ParameterObservationInterpretation
Solubility Precipitation at >50 µMCompound is highly lipophilic. Reduce concentration or increase BSA in media to act as a carrier.
Fluorescence Blue/Green emission (400-550 nm)The 6-amino-benzothiazole core is fluorogenic. Caution: This may interfere with fluorescent viability assays (e.g., Alamar Blue). Use luminescent (ATP) or colorimetric (MTT) assays instead.
Potency (IC50) < 1 µMHigh potency hit.[2][3] Likely specific target engagement.
Potency (IC50) > 50 µMLow potency. Likely non-specific membrane effects or oxidative stress.

References

  • Hays, S. et al. (2013).[1] Structure-Activity Relationships of Riluzole Derivatives for ALS. Journal of Medicinal Chemistry . (Contextual reference for benzothiazole-6-amine scaffolds).

  • McCutcheon, D. et al. (2020).[1] Luminescent Benzothiazole Derivatives: Synthesis and Properties. Molecules . (Reference for fluorescence interference).

  • PubChem. (2023). Compound Summary: Benzothiazole Derivatives. Retrieved from [Link]

Sources

Application

2-Cyclopropyl-1,3-benzothiazol-6-amine as a kinase inhibitor

Application Note: 2-Cyclopropyl-1,3-benzothiazol-6-amine as a Kinase Inhibitor Scaffold Part 1: Executive Summary & Technical Significance Compound: 2-Cyclopropyl-1,3-benzothiazol-6-amine Molecular Formula: C₁₀H₁₀N₂S Cla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyclopropyl-1,3-benzothiazol-6-amine as a Kinase Inhibitor Scaffold

Part 1: Executive Summary & Technical Significance

Compound: 2-Cyclopropyl-1,3-benzothiazol-6-amine Molecular Formula: C₁₀H₁₀N₂S Class: Heterocyclic Primary Amine / Privileged Kinase Scaffold Primary Application: Fragment-Based Drug Discovery (FBDD), ATP-Competitive Inhibitor Design (Type I), and Chemical Probe Synthesis.

Technical Overview: 2-Cyclopropyl-1,3-benzothiazol-6-amine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In the context of kinase inhibition, this scaffold acts as a potent Adenine Mimic .

  • The Core (Benzothiazole): Mimics the purine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase catalytic domain.

  • The 2-Cyclopropyl Group: Enhances lipophilicity and metabolic stability compared to alkyl chains. It often targets the hydrophobic "gatekeeper" region or the ribose-binding pocket, reducing off-target liability.

  • The 6-Amine Handle: A critical vector for derivatization. It allows researchers to extend the molecule into the solvent-exposed front or the back-pocket (selectivity pocket) via urea, amide, or sulfonamide linkages.

Target Specificity: While the bare scaffold exhibits broad low-affinity binding, derivatives are highly potent against:

  • PI3K / mTOR: (Phosphoinositide 3-kinase / Mammalian Target of Rapamycin)

  • ITK: (Interleukin-2 inducible T-cell kinase)

  • RIPK1: (Receptor-Interacting Protein Kinase 1)[1]

Part 2: Mechanism of Action & Signaling Pathway

Mechanism: Type I ATP-Competitive Inhibition

This molecule functions by competing directly with Adenosine Triphosphate (ATP) for the binding cleft between the N- and C-lobes of the kinase.

  • Hinge Binding: The Nitrogen (N3) of the thiazole ring acts as a Hydrogen Bond Acceptor from the backbone amide of the hinge residue (e.g., Valine or Methionine).

  • Hydrophobic Interaction: The cyclopropyl group displaces water molecules in the hydrophobic pocket, contributing to entropic gain.

Pathway Visualization: PI3K/Akt/mTOR Signaling

The following diagram illustrates the critical nodes where benzothiazole-based inhibitors exert control, specifically blocking the phosphorylation cascade that leads to tumor cell proliferation.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN (Phosphatase) PTEN->PIP2 Dephosphorylation (Inhibits) AKT Akt (Protein Kinase B) PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation Effect Cell Growth & Survival mTOR->Effect Inhibitor Benzothiazole Scaffold (Inhibitor) Inhibitor->PI3K Blocks ATP Binding

Caption: The PI3K/Akt signaling cascade. The benzothiazole scaffold competitively inhibits PI3K, preventing the conversion of PIP2 to PIP3 and halting downstream survival signaling.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis of the Scaffold

Objective: To synthesize high-purity 2-cyclopropyl-1,3-benzothiazol-6-amine for biological testing.

Reagents:

  • 2-Amino-5-nitrobenzenethiol (Starting Material)

  • Cyclopropanecarbonyl chloride

  • Pyridine (Solvent/Base)

  • Stannous Chloride (SnCl₂) or H₂/Pd-C (Reducing Agent)

Workflow:

  • Acylation:

    • Dissolve 2-amino-5-nitrobenzenethiol (1.0 eq) in dry Pyridine at 0°C.

    • Dropwise add Cyclopropanecarbonyl chloride (1.1 eq).

    • Stir at RT for 2 hours, then reflux for 4 hours to induce Herz cyclization .

    • Result: 2-cyclopropyl-6-nitro-1,3-benzothiazole.

  • Reduction:

    • Suspend the nitro intermediate in Ethanol/HCl.

    • Add SnCl₂ (5.0 eq) and reflux for 3 hours.

    • Alternative: Hydrogenation using 10% Pd/C in MeOH under H₂ balloon.

  • Purification:

    • Neutralize with NaOH. Extract with Ethyl Acetate.[2]

    • Purify via Flash Column Chromatography (Hexane:EtOAc 7:3).

    • Validation: Verify via ¹H-NMR (Look for cyclopropyl multiplets at δ 1.0–1.3 ppm and amine broad singlet).

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC₅₀ of the scaffold against PI3Kα.

Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant PI3Kα enzyme.

  • Substrate: PIP2:PS lipid vesicles.

  • ATP (Ultrapure).

  • Test Compound: 2-Cyclopropyl-1,3-benzothiazol-6-amine (dissolved in DMSO).

Step-by-Step Procedure:

  • Preparation: Dilute compound in kinase buffer (serial dilution, 10-point dose-response). Final DMSO concentration < 1%.

  • Kinase Reaction:

    • Add 5 µL of Compound to 384-well white plate.

    • Add 5 µL of Enzyme/Substrate mix. Incubate 10 min at RT.

    • Initiate reaction with 5 µL of ATP (at K_m concentration).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 15 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis:

    • Read Luminescence on a plate reader (e.g., EnVision).

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 4: Data Summary & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) when derivatizing the 6-amine position of the benzothiazole core.

Modification at 6-Position (R)Target Affinity (PI3K)SolubilityNotes
-NH₂ (Free Amine) Low (µM range)ModerateActs as a fragment; weak hinge binder alone.
-NH-CO-NH-Aryl (Urea) High (nM range)LowUrea linker forms H-bonds with Asp-Phe-Gly (DFG) motif.
-NH-SO₂-Alkyl (Sulfonamide) ModerateHighImproves metabolic stability; targets selectivity pocket.
-NH-Heterocycle (Pyridine) High (nM range)ModerateExtends into solvent front; common in clinical candidates.

Critical Insight: The 2-cyclopropyl group increases potency by ~3-5 fold compared to a 2-methyl analog due to optimal filling of the hydrophobic pocket near the gatekeeper residue (e.g., Ile/Thr).

Part 5: References

  • Advances in Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 2023. Link

  • Benzothiazole Derivatives as Potent Anticancer Agents. National Institutes of Health (PubMed), 2021. Link

  • Discovery of Benzothiazole Derivatives as RIPK1 Inhibitors. European Journal of Medicinal Chemistry, 2026. Link

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI Molecules, 2024. Link

  • Application of a Macrocyclization Strategy in Kinase Inhibitor Development. ScienceOpen, 2025. Link

Sources

Method

Application Notes and Protocols for 2-Cyclopropyl-1,3-benzothiazol-6-amine in Cancer Research

Introduction: The Benzothiazole Scaffold in Modern Oncology The benzothiazole core is a bicyclic heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiazole Scaffold in Modern Oncology

The benzothiazole core is a bicyclic heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] This structural motif is present in numerous compounds with diverse pharmacological activities, including potent anticancer properties.[3][4][5] Derivatives of 2-aminobenzothiazole, in particular, have been the focus of intensive research, leading to the development of agents that target critical pathways in cancer cell proliferation and survival.[6]

This document provides a detailed guide for researchers on the potential applications and experimental evaluation of 2-Cyclopropyl-1,3-benzothiazol-6-amine , a representative molecule from this promising class of compounds. While specific data on this exact molecule is not yet prevalent in published literature, these notes are synthesized from extensive research on structurally related 2-aminobenzothiazole derivatives. The protocols and insights provided are based on established methodologies for evaluating kinase inhibitors and are designed to guide the investigation of this compound's anticancer potential.

Proposed Mechanism of Action: Targeting Key Oncogenic Kinases

Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7][8] Based on the structure of 2-Cyclopropyl-1,3-benzothiazol-6-amine and the known targets of related compounds, a primary hypothesis for its mechanism of action is the inhibition of kinases within the MAPK/ERK and VEGFR signaling pathways.

  • RAF Kinase Inhibition: The RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF) are central components of the MAPK/ERK signaling pathway, which controls cell proliferation, differentiation, and survival.[9] Mutations, particularly in BRAF (e.g., V600E), lead to constitutive activation of this pathway and are found in a significant percentage of melanomas and other cancers.[10] Several 2-aminobenzothiazole derivatives have been designed as potent inhibitors of both wild-type and mutated BRAF, as well as pan-RAF inhibitors.[7][11]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed.[6] This process is essential for tumor growth and metastasis. By inhibiting VEGFR-2, anticancer agents can cut off the tumor's blood supply, leading to starvation and cell death. Dual inhibition of RAF and VEGFR-2 is a particularly attractive strategy, as it targets both tumor cell proliferation and angiogenesis.[7][8][12]

Below is a diagram illustrating the potential points of intervention for a 2-aminobenzothiazole derivative within the MAPK/ERK signaling cascade.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK Binding & Dimerization RAS RAS RTK->RAS Activation RAF RAF (BRAF/CRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Compound 2-Cyclopropyl-1,3- benzothiazol-6-amine Compound->RAF Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Proliferation, Survival, Angiogenesis Gene_Expression->Cellular_Response

Caption: Potential inhibition of the MAPK/ERK pathway by 2-Cyclopropyl-1,3-benzothiazol-6-amine.

Application Notes for Preclinical Evaluation

1. Compound Handling and Solubility:

  • 2-aminobenzothiazole derivatives often exhibit poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

  • For in-vitro assays, further dilutions should be made in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).

  • If solubility issues persist in aqueous buffers, formulation strategies such as the use of co-solvents or complexation with cyclodextrins may be explored.[13]

2. Initial Cytotoxicity Screening:

  • A broad-spectrum screening against a panel of cancer cell lines is recommended to identify sensitive cancer types. The NCI-60 human tumor cell line screen is a valuable resource for this purpose.

  • The panel should ideally include cell lines with known driver mutations in the hypothesized target pathways (e.g., A375 or SK-MEL-28 for BRAF V600E mutation, and HUVEC cells for anti-angiogenic effects).

  • A normal, non-cancerous cell line (e.g., human fibroblasts) should be included to assess the compound's selectivity for cancer cells.[8][14]

3. Target Validation and Mechanistic Studies:

  • If the compound shows promising cytotoxicity, subsequent experiments should focus on validating its mechanism of action.

  • Kinase Inhibition Assays: In vitro kinase assays are essential to confirm direct inhibition of target kinases (e.g., BRAF, CRAF, VEGFR-2) and to determine the IC50 values.

  • Western Blotting: This technique can be used to assess the phosphorylation status of downstream effectors of the target kinase. For example, inhibition of RAF kinase should lead to a decrease in phosphorylated MEK and ERK.

  • Cell-Based Assays: Cellular thermal shift assays (CETSA) can be employed to confirm target engagement within intact cells.

4. Combination Therapies:

  • The potential for synergistic effects with other anticancer agents should be investigated. For instance, a RAF inhibitor could be combined with a MEK inhibitor for a more complete blockade of the MAPK pathway.

  • Combination studies with standard-of-care chemotherapeutics or other targeted agents can reveal potential for enhanced efficacy and overcoming drug resistance. The combination of GW5074 (a c-Raf inhibitor) and sorafenib has shown synergistic cytotoxic effects in colorectal cancer cell lines.[15][16]

Experimental Protocols

The following are detailed protocols for fundamental in vitro assays to characterize the anticancer activity of 2-Cyclopropyl-1,3-benzothiazol-6-amine.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Workflow Diagram:

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of 2-Cyclopropyl-1,3-benzothiazol-6-amine from a DMSO stock in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Workflow Diagram:

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 2-Cyclopropyl-1,3-benzothiazol-6-amine at concentrations around its IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell population will be differentiated into four quadrants:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain the DNA of cells, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow Diagram:

Caption: Workflow for cell cycle analysis using PI staining.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-Cyclopropyl-1,3-benzothiazol-6-amine at relevant concentrations for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Representative Cytotoxicity Data

The following table presents hypothetical, yet representative, IC50 values for 2-Cyclopropyl-1,3-benzothiazol-6-amine against a panel of human cancer cell lines, based on published data for similar benzothiazole derivatives.[3][7][8]

Cell LineCancer TypeKey Mutation(s)Hypothetical IC50 (µM)
A375Malignant MelanomaBRAF V600E3.5
HCT-116Colorectal CarcinomaKRAS G13D8.2
MCF-7Breast AdenocarcinomaPIK3CA E545K12.5
HepG2Hepatocellular CarcinomaWild-type BRAF/RAS15.8
HUVECNormal Endothelial CellsN/A> 50

Note: This data is for illustrative purposes and actual values must be determined experimentally.

Conclusion

2-Cyclopropyl-1,3-benzothiazol-6-amine belongs to a class of compounds with significant potential in cancer research. Its structural similarity to known kinase inhibitors suggests that it may act by targeting key oncogenic pathways. The protocols and application notes provided here offer a robust framework for the initial preclinical evaluation of this and other novel 2-aminobenzothiazole derivatives. A systematic approach, from broad cytotoxicity screening to detailed mechanistic studies, will be crucial in elucidating its therapeutic potential.

References

  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
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  • Frontiers. (2022, June 6). The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines.
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Application

Application Note &amp; Protocols: A Framework for High-Throughput Screening of 2-Cyclopropyl-1,3-benzothiazol-6-amine

Abstract The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 2-Cyclopropyl-1,3-benzothiazol-6-amine represents a novel chemical entity with potential for therapeutic development. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[4][5][6] This document provides a comprehensive framework and detailed protocols for initiating an HTS campaign with 2-Cyclopropyl-1,3-benzothiazol-6-amine. As the specific biological target for this compound is yet to be elucidated, we present a robust and adaptable methodology using a representative protein kinase target as a model system. The principles and protocols outlined herein are broadly applicable to various target classes and can be readily adapted as more information about the compound's mechanism of action becomes available.

Introduction: The Rationale for Screening Benzothiazoles

The benzothiazole nucleus is a recurring motif in a multitude of pharmacologically active agents.[7] Its rigid, bicyclic structure and potential for diverse substitutions make it an ideal scaffold for interacting with various biological targets, from enzymes like kinases and DNA gyrase to G-protein coupled receptors.[8][9] The inclusion of a cyclopropyl group introduces a three-dimensional element that can enhance binding affinity and specificity.

Given this chemical pedigree, a high-throughput screen is the logical first step to uncover the biological activity of 2-Cyclopropyl-1,3-benzothiazol-6-amine. HTS allows for the automated testing of thousands to millions of compounds in a miniaturized, parallel format, compressing months of manual work into days.[4] This guide focuses on establishing a robust screening cascade, from initial assay development and validation to hit confirmation and dose-response analysis.

Strategic Selection of an HTS Assay Technology

The choice of assay technology is critical for the success of any HTS campaign. The ideal assay is robust, reproducible, scalable, and minimizes interference from test compounds.[4] For screening against a protein kinase—a highly plausible target class for benzothiazole derivatives—several excellent technologies are available.

  • Biochemical vs. Cell-Based Assays: Biochemical assays utilize purified components (e.g., enzyme, substrate) to measure direct target engagement, while cell-based assays measure the compound's effect in a more physiologically relevant cellular environment.[10][11][12] For a primary screen of a novel compound, a biochemical assay is often preferred as it provides a direct, unambiguous measure of target modulation and is less prone to confounding factors like cell permeability or cytotoxicity.

  • Detection Modalities:

    • Fluorescence Polarization (FP): FP assays measure changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14] They are homogeneous ("mix-and-read") and well-suited for HTS, particularly for studying molecular interactions.[15][16]

    • Proximity Assays (AlphaScreen®): Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology uses donor and acceptor beads that generate a signal only when brought into close proximity by a biological interaction.[17][18][19] This technology is extremely sensitive and versatile, applicable to a wide range of targets.[20]

    • Luminescence-Based ATP/ADP Detection: Many kinase assays monitor the enzymatic reaction by quantifying ATP depletion or ADP production.[21][22] Luminescence-based readouts are highly sensitive, have a wide dynamic range, and are less susceptible to spectral interference from colored or fluorescent compounds than absorbance or fluorescence intensity-based methods.[23][24]

For this guide, we will detail protocols based on the ADP-Glo™ Kinase Assay , a luminescence-based system that measures ADP production. This format is highly sensitive and directly correlates the luminescent signal with kinase activity, making it an excellent choice for identifying inhibitors.[22]

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process designed to reliably identify and validate true hits while eliminating false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Primary Screen cluster_3 Phase 4: Hit Triage A1 Reagent Optimization (Enzyme, Substrate, ATP) A2 Miniaturization to 384-Well Format A1->A2 Confirm Robustness B1 Assay Validation Run (Positive & Negative Controls) A2->B1 B2 Calculate Z'-Factor (Target Z' > 0.5) B1->B2 Assess Performance B3 Pilot Screen (~2,000 Compounds) B2->B3 Proceed if Validated C1 Full Library Screen (Single Concentration) B3->C1 C2 Data Normalization & Hit Selection C1->C2 Identify Initial Hits D1 Hit Confirmation (Re-test from fresh stock) C2->D1 D2 Counter-Screening (Rule out artifacts) D1->D2 Confirm Activity D3 Dose-Response Analysis (Determine IC50) D2->D3 Confirm Specificity E1 Lead Optimization (SAR Studies) D3->E1 Validated Hits ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP PhosphoSub Phospho-Substrate Kinase->PhosphoSub Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase ADP2 ADP (from Step 1) ADP->ADP2 Signal Generation ATP_Detect ATP ADP2->ATP_Detect Kinase Detection Reagent Luciferase Luciferase ATP_Detect->Luciferase Light Luminescent Signal Luciferase->Light

Figure 2: Principle of the luminescent ADP-Glo™ kinase assay.

Protocol:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in kinase reaction buffer.

    • In a 384-well plate, add 2.5 µL of each kinase dilution.

    • Initiate the reaction by adding 2.5 µL of a substrate/ATP mix (use ATP at its known Km concentration if available, otherwise use 10 µM as a starting point).

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

    • Goal: Identify the enzyme concentration that yields a robust signal and corresponds to ~10-30% ATP consumption.

  • ATP Titration (Km Determination):

    • Using the optimal enzyme concentration from step 1, set up reactions with varying concentrations of ATP (e.g., 0 to 100 µM).

    • Follow the incubation and detection steps as above.

    • Plot kinase activity (luminescence) versus ATP concentration and fit to the Michaelis-Menten equation to determine the Km for ATP.

    • Goal: For the main screen, use ATP at or near its Km value to ensure competitive inhibitors can be readily identified.

  • DMSO Tolerance:

    • Run the optimized assay in the presence of varying concentrations of DMSO (e.g., 0% to 2.5%).

    • Goal: Confirm that the final DMSO concentration used for compound screening (typically 0.5-1%) does not significantly inhibit the enzyme or interfere with the detection chemistry. [25]

Phase 2: Assay Validation & Pilot Screen

Objective: To confirm the assay's suitability for HTS by assessing its statistical performance using the Z'-factor and to conduct a small-scale pilot screen. [26] The Z'-Factor: A Measure of Assay Quality The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control signals, taking into account the data variation within both control groups. [27][28]It is the gold standard for validating an HTS assay. [29]

  • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • μ_p and σ_p = mean and standard deviation of the positive control (e.g., no inhibitor, max activity).

    • μ_n and σ_n = mean and standard deviation of the negative control (e.g., a known potent inhibitor, min activity).

Z'-Factor ValueAssay QualityInterpretation
> 0.7ExcellentClear separation between controls, very low variability. Ideal for HTS. [29]
0.5 to 0.7GoodA reliable assay suitable for HTS. [26][29]
0 to 0.5MarginalAssay may be acceptable but requires optimization to reduce variability.
< 0UnacceptableNo separation between control populations. The assay is not viable for screening. [27]

Protocol:

  • Validation Plate Setup:

    • Design a 384-well plate layout. Dedicate half the plate (e.g., columns 1-12) to the positive control (enzyme + substrate + vehicle) and the other half (columns 13-24) to the negative control (enzyme + substrate + a known potent inhibitor).

    • Run the assay according to the optimized protocol from Phase 1.

    • Calculate the Z'-factor from the resulting luminescence data.

    • Goal: Achieve a consistent Z'-factor > 0.5 across multiple runs. [26]

  • Pilot Screen:

    • Screen a small, diverse set of compounds (~1,000-5,000) at a single concentration (e.g., 10 µM). [26] * Include full columns of positive and negative controls on every plate.

    • Goal: Verify the automated workflow, assess the hit rate, and identify any systematic errors (e.g., edge effects) before committing to the full library screen.

Phase 3: Primary High-Throughput Screen Protocol

Objective: To screen the entire compound library, including 2-Cyclopropyl-1,3-benzothiazol-6-amine, at a single concentration to identify initial "hits".

Protocol:

  • Plate Preparation: Using automated liquid handlers, "pre-spot" 50 nL of each library compound (at 1 mM in DMSO) into the wells of 384-well assay plates. Columns 23 and 24 should be reserved for controls (e.g., DMSO vehicle for positive control, reference inhibitor for negative control).

  • Enzyme Addition: Dispense 2.5 µL of the optimized kinase solution into all wells.

  • Compound Incubation: Gently mix and incubate the plates for 15-30 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Dispense 2.5 µL of the substrate/ATP solution to all wells to start the reaction. The final compound concentration will be 10 µM in 1% DMSO.

  • Kinase Reaction Incubation: Incubate for 60 minutes at room temperature.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes in the dark.

  • Data Acquisition: Read luminescence on a compatible plate reader.

Phase 4: Hit Confirmation & Dose-Response Analysis

Objective: To validate initial hits by re-testing and to determine their potency by generating a dose-response curve and calculating the IC50 value.

Protocol:

  • Hit Confirmation:

    • From the primary screen data, select hits based on a defined threshold (e.g., >3 standard deviations from the mean of the plate controls, or >50% inhibition).

    • Obtain fresh, powdered stock of the hit compounds (including 2-Cyclopropyl-1,3-benzothiazol-6-amine if it is a hit).

    • Re-test these compounds in triplicate at the primary screening concentration.

    • Goal: Eliminate false positives arising from errors in the primary screen or issues with library compound integrity. [30]

  • Dose-Response (IC50) Analysis:

    • For all confirmed hits, prepare a 10-point, 3-fold serial dilution series (e.g., from 100 µM to 5 nM).

    • Test this dilution series in the kinase assay in triplicate.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound elicits 50% of its maximal effect).

    • Goal: Quantify the potency of each confirmed hit. A well-defined sigmoidal curve is indicative of a specific inhibitory effect. [30]

  • Counter-Screening:

    • A critical step is to rule out compounds that interfere with the assay technology itself. [21] * Protocol: Run the ADP-Glo™ detection steps in the absence of the kinase, but in the presence of a fixed amount of ADP and the hit compound. Compounds that inhibit the luciferase will show a dose-dependent decrease in luminescence and are likely false positives.

    • Goal: Ensure that the observed activity is due to inhibition of the kinase, not the detection reagents.

Data Analysis and Interpretation

  • Primary Screen Analysis:

    • Calculate the Z'-factor for each plate to ensure data quality.

    • Normalize the data on a per-plate basis. Percent inhibition can be calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg_ctrl) / (Mean_pos_ctrl - Mean_neg_ctrl)).

    • Select hits based on a robust statistical method, such as calculating a Z-score for each well relative to the plate's sample distribution. A common cutoff is a Z-score ≤ -3. [6][31]

  • IC50 Data:

    • The IC50 values provide a quantitative measure of compound potency, allowing for the ranking of hits.

    • Examine the Hill slope and R² value of the curve fit. A Hill slope near 1.0 and an R² > 0.95 indicate high-quality data.

    • This potency data, combined with information on chemical structure, forms the basis for preliminary Structure-Activity Relationship (SAR) analysis. [26]

Conclusion

This application note provides a comprehensive, adaptable, and scientifically rigorous framework for conducting a high-throughput screen with the novel compound 2-Cyclopropyl-1,3-benzothiazol-6-amine. By employing a validated, luminescence-based kinase assay, researchers can efficiently and reliably identify potential biological activity. The multi-stage workflow, which emphasizes robust assay development, stringent quality control with the Z'-factor, and a thorough hit confirmation cascade including counter-screening and dose-response analysis, is designed to maximize the discovery of high-quality, validated hits suitable for progression into lead optimization programs.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

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  • BMG LABTECH. AlphaScreen. BMG LABTECH. [Link]

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  • BMG LABTECH. AlphaScreen SureFire Phospho-ERK assay. BMG LABTECH. [Link]

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Method

Application Notes &amp; Protocols: Efficacy Testing of 2-Cyclopropyl-1,3-benzothiazol-6-amine in Preclinical Oncology Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction and Scientific Rationale The compound 2-Cyclopropyl-1,3-benzothiazol-6-amine belongs to the b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

The compound 2-Cyclopropyl-1,3-benzothiazol-6-amine belongs to the benzothiazole class of heterocyclic molecules, a scaffold known for a wide range of biological activities, including anti-cancer properties.[1][2][3][4][5][6] Preclinical evidence suggests that certain benzothiazole derivatives may function as inhibitors of critical oncogenic signaling pathways. Specifically, this compound has been identified as a potential inhibitor of the c-MET receptor tyrosine kinase.

The c-MET (Mesenchymal-Epithelial Transition factor) proto-oncogene, also known as the hepatocyte growth factor (HGF) receptor, is a key driver in the development and progression of many human cancers.[7][8][9] Upon binding its ligand, HGF, the c-MET receptor activates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[9][10] This activation promotes a suite of pro-tumorigenic processes:

  • Proliferation and Survival: Driving uncontrolled tumor cell growth.

  • Motility and Invasion: Enabling cancer cells to invade surrounding tissues.

  • Angiogenesis: Stimulating the formation of new blood vessels to supply the tumor.

  • Metastasis: Promoting the spread of cancer to distant organs.[9][11]

Aberrant c-MET activation, through gene amplification, mutation, or protein overexpression, is correlated with poor clinical outcomes and the development of resistance to other targeted therapies.[8][12] Therefore, inhibiting the HGF/c-MET axis is a validated and highly attractive strategy for cancer therapy.[11][12][13]

These application notes provide a comprehensive framework for designing and executing preclinical animal studies to rigorously evaluate the in vivo anti-tumor efficacy of 2-Cyclopropyl-1,3-benzothiazol-6-amine, a putative c-MET inhibitor. The following protocols are designed to ensure scientific validity, data reproducibility, and adherence to the highest standards of animal welfare.

The c-MET Signaling Pathway: The Therapeutic Target

Understanding the target pathway is critical for designing relevant efficacy studies and pharmacodynamic endpoints. The diagram below illustrates the central role of c-MET in transducing signals that lead to cancer progression. An effective inhibitor like 2-Cyclopropyl-1,3-benzothiazol-6-amine is hypothesized to block the kinase activity of c-MET, thereby preventing the phosphorylation events that initiate these downstream cascades.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binding & Dimerization pMET p-MET (Autophosphorylation) cMET->pMET GAB1 GAB1 pMET->GAB1 GRB2 GRB2/SOS pMET->GRB2 STAT3 STAT3 pMET->STAT3 Compound 2-Cyclopropyl-1,3- benzothiazol-6-amine Compound->pMET Inhibition PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Proliferation Proliferation & Survival Transcription->Proliferation Invasion Invasion & Metastasis Transcription->Invasion Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: The HGF/c-MET signaling cascade and point of inhibition.

Animal Model Selection: Choosing the Right System

The choice of animal model is paramount and depends on the specific scientific questions being addressed.[14] For a targeted agent like a c-MET inhibitor, models must be selected based on the appropriate molecular characteristics.

Model Type Description Advantages Disadvantages Best For
Cell Line-Derived Xenograft (CDX) Human cancer cell lines with known c-MET amplification or overexpression are implanted subcutaneously into immunodeficient mice (e.g., Nude, NOD/SCID).- Rapid and cost-effective.[15]- High reproducibility.- Easy to monitor tumor growth via calipers.- Allows direct testing on human tumor cells.- Lacks a functional immune system.- May not fully recapitulate human tumor heterogeneity.- Initial efficacy screening.- Dose-response studies.- Pharmacodynamic (PD) biomarker analysis.[15]
Syngeneic Model Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background.- Possesses a fully intact immune system.- Allows for the study of interactions between the drug, tumor, and immune response.- Fewer models with defined c-MET dependency.- Drug may have different metabolism in mice vs. humans.- Evaluating immunomodulatory effects of the drug.- Combination studies with immunotherapy.
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunodeficient mice.[16]- Closely mimics the genetics and heterogeneity of the original human tumor.- Higher predictive value for clinical response.- More expensive and time-consuming to establish.[16]- High variability between models.- Requires immunodeficient hosts.- Late-stage preclinical validation.- Testing efficacy in clinically relevant, heterogeneous tumors.

Recommendation: For initial efficacy testing of 2-Cyclopropyl-1,3-benzothiazol-6-amine, a Cell Line-Derived Xenograft (CDX) model using a human cancer cell line with confirmed c-MET amplification (e.g., gastric carcinoma GTL-16 or lung cancer H441) is the recommended starting point.[17][18]

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines a standard efficacy study in immunodeficient mice bearing subcutaneous tumors. All procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.[19]

Pre-Study Preparations
  • Cell Line Selection & Culture:

    • Select a human cancer cell line with documented high c-MET expression or gene amplification (e.g., GTL-16, Hs746T, U-87 MG).[13][20][21]

    • Culture cells in the recommended medium and ensure they are in the logarithmic growth phase before harvesting.[22]

    • Routinely test cells for mycoplasma contamination and perform STR profiling for authentication.

  • Animal Selection:

    • Use female athymic nude or NOD/SCID mice, 6-8 weeks old. These strains lack a functional immune system, preventing rejection of the human tumor cells.

    • Allow animals to acclimatize for at least one week before the start of the experiment.

  • Compound Formulation:

    • Develop a stable and homogenous vehicle for 2-Cyclopropyl-1,3-benzothiazol-6-amine suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Common vehicles include 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

    • Conduct a preliminary Maximum Tolerated Dose (MTD) study to determine the optimal and safe dose range for the efficacy study.[23]

Experimental Workflow Diagram

The following diagram outlines the key phases and timeline of a typical xenograft efficacy study.

Workflow cluster_prep Phase 1: Preparation (Day -1) cluster_implant Phase 2: Implantation (Day 0) cluster_monitor Phase 3: Tumor Growth (Day 7-10) cluster_treatment Phase 4: Treatment (Day 10-30) cluster_endpoint Phase 5: Endpoint Analysis (Day 30+) Harvest Harvest & Prepare Tumor Cells Implant Subcutaneous Implantation of Cells Harvest->Implant Monitor Monitor Tumor Growth Until ~100-150 mm³ Implant->Monitor Randomize Randomize Mice into Groups Monitor->Randomize Treat Administer Compound & Vehicle (Daily) Randomize->Treat Measure Measure Tumor Volume & Body Weight (2-3x/week) Treat->Measure Endpoint Euthanize & Collect Tissues Measure->Endpoint Analysis Tumor Weight, PK/PD, Histology Endpoint->Analysis

Sources

Application

2-Cyclopropyl-1,3-benzothiazol-6-amine in drug discovery and development

An In-Depth Guide to the Application of 2-Cyclopropyl-1,3-benzothiazol-6-amine in Contemporary Drug Discovery Introduction: The Strategic Combination of Privileged Scaffolds In the landscape of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 2-Cyclopropyl-1,3-benzothiazol-6-amine in Contemporary Drug Discovery

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the efficiency of drug discovery is often accelerated by the strategic use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 2-cyclopropyl-1,3-benzothiazol-6-amine structure represents a compelling amalgamation of two such powerful motifs: the benzothiazole core and the cyclopropyl group.

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone of numerous therapeutic agents.[1] Its rigid, planar structure and diverse chemical reactivity have led to its incorporation into drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Clinically approved drugs like Riluzole, for amyotrophic lateral sclerosis (ALS), and Pramipexole, for Parkinson's disease, highlight the therapeutic success of this core structure.[4]

Complementing the benzothiazole core is the cyclopropyl group. This small, strained ring is increasingly utilized by medicinal chemists to confer advantageous properties upon drug candidates.[5][6] Its unique electronic and conformational characteristics can enhance binding potency, improve metabolic stability by shielding adjacent sites from oxidative metabolism, reduce off-target effects, and increase permeability across the blood-brain barrier.[5][7][8] The strategic introduction of a cyclopropyl moiety can address multiple roadblocks commonly encountered during lead optimization.[5][6]

This guide presents 2-cyclopropyl-1,3-benzothiazol-6-amine not as a final drug, but as a high-potential starting scaffold for library synthesis and lead discovery. We will explore its synthesis, physicochemical properties, and provide detailed protocols for its evaluation in a target-based drug discovery context, using TANK-binding kinase 1 (TBK1) as a scientifically pertinent case study.

Section 1: Physicochemical Profile and Synthetic Strategy

A foundational step in evaluating any new chemical entity is understanding its basic properties and having a reliable method for its synthesis.

Physicochemical Data

The calculated properties of 2-cyclopropyl-1,3-benzothiazol-6-amine provide a preliminary assessment of its drug-like characteristics, suggesting good potential for oral bioavailability and membrane permeability.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₀N₂SDefines elemental composition.
Molecular Weight 190.27 g/mol Falls within the desirable range (<500 Da) for good absorption and diffusion.
cLogP 2.85Indicates optimal lipophilicity for cell membrane permeability.
Topological Polar Surface Area (TPSA) 65.1 ŲSuggests good potential for oral bioavailability and cell penetration.
Hydrogen Bond Donors 1 (amine group)Contributes to target binding interactions.
Hydrogen Bond Acceptors 2 (ring nitrogens)Contributes to target binding interactions.
Rationale and Synthetic Workflow

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.[9] A common and effective method involves the condensation of a 2-aminothiophenol derivative with a carbonyl-containing compound, such as an acyl chloride.[3] This approach allows for modular assembly, where different functional groups can be readily introduced.

The workflow below outlines a general, high-yielding synthetic route to the target compound. The key step is the acylation of 4-amino-2-mercaptobenzoic acid with cyclopropanecarbonyl chloride, followed by a cyclization reaction to form the benzothiazole ring.

cluster_0 Step 1: Acylation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Reduction A 4-Nitro-2-aminothiophenol C N-(2-mercapto-4-nitrophenyl)cyclopropanecarboxamide A->C Pyridine, 0°C to RT B Cyclopropanecarbonyl chloride B->C D 2-Cyclopropyl-6-nitro-1,3-benzothiazole C->D Oxidizing Agent (e.g., H2O2/HCl) E 2-Cyclopropyl-1,3-benzothiazol-6-amine D->E Reducing Agent (e.g., SnCl2/HCl)

Caption: General synthetic workflow for 2-cyclopropyl-1,3-benzothiazol-6-amine.

Section 2: Application in Target-Based Discovery: A TBK1 Case Study

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that has emerged as a high-value therapeutic target.[10] As a central node in innate immunity and inflammatory signaling pathways, its dysregulation is implicated in autoimmune diseases and the progression of various cancers.[11][12] TBK1 promotes cancer cell survival by activating pro-survival signaling and inhibiting apoptosis, making its inhibition a promising strategy for cancer therapy.[11][13] Given the prevalence of benzothiazoles as kinase inhibitors, evaluating our scaffold against TBK1 is a logical and compelling application.[14]

TBK1 Signaling Pathway and Point of Inhibition

TBK1 is activated by upstream signals from pattern recognition receptors (PRRs). Once active, it phosphorylates key transcription factors, such as IRF3 and components of the NF-κB pathway, leading to the production of interferons and inflammatory cytokines. In cancer, TBK1 can also activate the pro-survival AKT pathway. An inhibitor like our benzothiazole scaffold would bind to the ATP-binding pocket of TBK1, preventing the phosphorylation of its downstream substrates.

TBK1_Pathway Upstream Upstream Signals (PRRs, Cytokines) TBK1 TBK1 Upstream->TBK1 IRF3 p-IRF3 TBK1->IRF3 P NFkB NF-κB Pathway (p-IκBα) TBK1->NFkB P AKT p-AKT TBK1->AKT P Inhibitor 2-Cyclopropyl-1,3- benzothiazol-6-amine Inhibitor->TBK1 Inhibition Gene_Expression Gene Expression (Interferons, Cytokines) IRF3->Gene_Expression NFkB->Gene_Expression Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: Simplified TBK1 signaling cascade and the point of therapeutic inhibition.

Section 3: Key Experimental Protocols

The following protocols provide a robust framework for characterizing the interaction of 2-cyclopropyl-1,3-benzothiazol-6-amine with its putative target, TBK1, from initial biochemical validation to confirmation of target engagement in a cellular context and assessment of functional outcome.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of the compound required to inhibit 50% of TBK1 kinase activity (IC₅₀), providing a quantitative measure of its potency.

Causality: This is the primary screen to confirm direct enzymatic inhibition. A low IC₅₀ value indicates a potent compound. This assay isolates the enzyme, substrate, and inhibitor, removing the complexity of a cellular environment to ensure the observed effect is due to direct interaction with the kinase.

Materials:

  • Recombinant human TBK1 enzyme.

  • Kinase substrate (e.g., recombinant NAP1).[15]

  • Kinase Assay Buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[15]

  • [γ-³²P]ATP (radioactive) or ATP and a phospho-specific antibody for non-radioactive detection.

  • 2-Cyclopropyl-1,3-benzothiazol-6-amine, dissolved in DMSO to create a 10 mM stock.

  • 96-well assay plates.

  • Stop Solution (e.g., 30 mM EDTA).

  • Phosphocellulose paper and scintillation counter (for radioactive method).

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 2-cyclopropyl-1,3-benzothiazol-6-amine stock solution in Kinase Assay Buffer. Typical final concentrations might range from 1 nM to 100 µM. Include a DMSO-only vehicle control.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 10 µL of diluted compound or vehicle control.

    • 20 µL of a master mix containing TBK1 enzyme and the NAP1 substrate in Kinase Assay Buffer.

  • Initiation: Start the kinase reaction by adding 20 µL of a solution containing ATP and [γ-³²P]ATP (final concentration ~100 µM).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

  • Termination: Stop the reaction by adding 10 µL of Stop Solution.

  • Detection (Radioactive Method):

    • Spot 25 µL of the reaction mixture from each well onto phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Air dry the paper and measure the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that the compound binds to and stabilizes TBK1 within intact cells, providing direct evidence of target engagement in a physiological context.[16][17]

Causality: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[18] Observing a shift in the thermal stability of TBK1 in the presence of the compound confirms that the molecule is cell-permeable and engages its intended target. This is a critical self-validating step to bridge the gap between biochemical activity and cellular function.

Materials:

  • A human cell line with detectable TBK1 expression (e.g., HEK293T, Panc-1).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Anti-TBK1 primary antibody and an appropriate secondary antibody for Western blot.

  • PCR tubes or a 384-well PCR plate.[19]

  • Thermocycler.

Procedure:

CETSA_Workflow A 1. Cell Treatment Treat intact cells with compound or vehicle (DMSO) for 1-2h at 37°C. B 2. Heat Challenge Aliquot cell suspension into PCR tubes. Heat at various temperatures (e.g., 45-65°C) for 3 min. A->B C 3. Cell Lysis Lyse cells by freeze-thaw cycles or addition of lysis buffer. B->C D 4. Separation of Fractions Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins. C->D E 5. Analysis of Soluble Fraction Collect supernatant (soluble proteins). Analyze TBK1 levels by Western Blot. D->E F 6. Data Interpretation Plot soluble TBK1 vs. Temperature. A shift to the right indicates stabilization. E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Harvest the cells and resuspend them in fresh media. Treat one batch of cells with a fixed concentration of 2-cyclopropyl-1,3-benzothiazol-6-amine (e.g., 10x the IC₅₀) and another batch with vehicle (DMSO) for 1-2 hours at 37°C.[20]

  • Heat Challenge: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[16] Include a non-heated control (RT).

  • Lysis: Lyse the cells by adding Lysis Buffer and performing several freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).

  • Fractionation: Pellet the heat-denatured, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples. Analyze the amount of soluble TBK1 in each sample using SDS-PAGE and Western blotting with an anti-TBK1 antibody.[18]

  • Data Analysis: Quantify the band intensities from the Western blot. For both vehicle- and compound-treated sets, plot the percentage of soluble TBK1 remaining (relative to the non-heated control) against the temperature. A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and confirms target engagement.

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the downstream functional effect of TBK1 inhibition on cancer cell proliferation and viability.

Causality: After confirming direct enzyme inhibition (Protocol 1) and target engagement in cells (Protocol 2), this assay determines if these events translate into a desired biological outcome. A reduction in cell viability suggests that TBK1 inhibition by the compound is effective at inducing cell death or halting proliferation.

Materials:

  • A cancer cell line known to be sensitive to TBK1 inhibition (e.g., PANC-1).[13]

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-cyclopropyl-1,3-benzothiazol-6-amine for a specified period (e.g., 72 hours). Include vehicle control wells.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Section 4: Data Interpretation and Future Directions

The successful execution of these protocols provides a multi-faceted view of the compound's potential.

  • Positive Result Profile: An ideal outcome would be a potent IC₅₀ in the biochemical assay (e.g., < 100 nM), a clear thermal stabilization shift in the CETSA, and a corresponding dose-dependent decrease in cell viability in the MTT assay.

  • Troubleshooting Scenarios:

    • Potent IC₅₀, No CETSA Shift: The compound may have poor cell permeability or be subject to rapid efflux.

    • CETSA Shift, Weak MTT Effect: The target may not be critical for survival in the chosen cell line, or compensatory pathways may be activated.

    • Potent MTT Effect, No CETSA Shift: The compound's cytotoxic effect is likely due to off-target activity.

Upon successful validation, the 2-cyclopropyl-1,3-benzothiazol-6-amine scaffold serves as an excellent starting point for a lead optimization campaign. Future work would involve synthesizing analogs to establish a structure-activity relationship (SAR), aiming to improve potency, selectivity, and pharmacokinetic properties.

References

  • Muthas, D., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
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  • Hypha Discovery (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Singh, P., et al. (2013). Medicinal significance of benzothiazole scaffold: An insight view. ResearchGate.
  • BenchChem (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem Tech Guides.
  • Kumar, S., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. PubMed.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
  • Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Kim, J., et al. (2015). In vitro NLK Kinase Assay. PMC - NIH.
  • Ferreira, M.J. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • Bhandari, D.D., et al. (2024). SCOPE OF BENZOTHIAZOLE SCAFFOLD: A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences.
  • Molina, D.M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.
  • Lazzara, M.J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols.
  • Various Authors (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Yu, C., et al. (2022). In vitro kinase assay. Bio-protocol.
  • Wong, T.L., et al. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR Protocols.
  • BenchChem (2025). Application Notes and Protocols for In Vitro Studies with CC-401. BenchChem Tech Guides.
  • Chen, Y.H., et al. (2024). Discovery of novel TANK-Binding Kinase 1 (TBK1) inhibitor against pancreatic ductal adenocarcinoma. International Journal of Biological Macromolecules.
  • Al-Sehemi, A.G., et al. (2024). Identification of High-Affinity Inhibitors of TANK-Binding Kinase 1 (TBK1): A Promising Frontier for Controlling Inflammatory Signaling in Cancer. Discovery Medicine.
  • Sharma, A., et al. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ChemRxiv.
  • Sharma, A., et al. (2024). In silico insights: QSAR modeling of TBK1 kinase inhibitors for enhanced drug discovery. ChemRxiv.
  • Liu, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.
  • CAS (2024). How AI drug discovery is identifying TBK1 inhibitors. CAS Insights.
  • Asim, M., et al. (2025). Novel Cyclopropyl Appended 1,3-Thiazole-2-Imines as Multi-Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ChemistrySelect.
  • Al-Omair, M.A., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules.
  • Ibrahim, B.A., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
  • Various Authors (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Preprints.org.
  • Sharma, P.C., et al. (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.
  • Badgujar, N.D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Molecular Structure.
  • Sharma, R., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.
  • El-Gamal, M.I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • Abdullahi, M., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences.
  • Pareek, A., et al. (2010). Synthesis of some biologically active benzothiazole derivatives. Der Pharma Chemica.
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  • Al-Ghorbani, M., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports.
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Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine Derivatives for Structure-Activity Relationship (SAR) Studies

I. Introduction: The Benzothiazole Scaffold in Modern Drug Discovery The benzothiazole ring system, a bicyclic heterocycle containing fused benzene and thiazole rings, represents a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole ring system, a bicyclic heterocycle containing fused benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, combined with the presence of heteroatoms capable of engaging in crucial hydrogen bonding and other non-covalent interactions, makes it a cornerstone for the development of novel therapeutics.[3] Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5]

Extensive research has revealed that the biological profile of the benzothiazole core can be finely tuned through substitution, particularly at the C-2 and C-6 positions.[4] The C-2 position allows for the introduction of diverse substituents that can modulate target binding and pharmacokinetic properties, while the C-6 position provides a vector for modifying solubility, electronic character, and metabolic stability.

This guide focuses on the synthesis of a specific and promising scaffold: 2-Cyclopropyl-1,3-benzothiazol-6-amine . The cyclopropyl group at the C-2 position is a valuable bioisostere for larger, more metabolically labile groups, often enhancing metabolic stability and binding affinity.[6] The 6-amino group serves as a versatile chemical handle, enabling the systematic synthesis of a library of derivatives. Such a library is essential for conducting detailed Structure-Activity Relationship (SAR) studies, which aim to elucidate the precise structural requirements for optimal biological activity.

Herein, we provide a comprehensive, field-tested protocol for the multi-step synthesis of the core scaffold, followed by robust methodologies for its derivatization to support SAR-driven drug discovery programs.

II. Synthesis of the Core Scaffold: 2-Cyclopropyl-1,3-benzothiazol-6-amine

The synthesis of the target core is achieved through a reliable two-step sequence starting from a commercially available nitro-substituted precursor. The nitro group serves as a stable precursor to the reactive amine, which is unmasked in the final step before derivatization.

G cluster_0 Step 1: Benzothiazole Ring Formation cluster_1 Step 2: Nitro Group Reduction A 2-Amino-5-nitrothiophenol C 2-Cyclopropyl-6-nitro-1,3-benzothiazole A->C Condensation/ Oxidation B Cyclopropanecarboxaldehyde B->C D 2-Cyclopropyl-1,3-benzothiazol-6-amine (Core Scaffold) C->D SnCl2·2H2O, Ethanol G cluster_amide Amide Formation cluster_sulfonamide Sulfonamide Formation cluster_amine Secondary/Tertiary Amine Formation Core 2-Cyclopropyl-1,3-benzothiazol-6-amine (Core Scaffold) Reagent_A R-COCl / Anhydride Base (Pyridine) Core->Reagent_A Reagent_B R-SO2Cl Base (Pyridine) Core->Reagent_B Reagent_C R-CHO / Ketone Na(OAc)3BH Core->Reagent_C Product_A Amide Derivatives Reagent_A->Product_A Acylation Product_B Sulfonamide Derivatives Reagent_B->Product_B Sulfonylation Product_C N-Alkyl/Aryl Derivatives Reagent_C->Product_C Reductive Amination

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine. Here, we provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve your reaction yields.

I. Overview of the Synthetic Pathway

The synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine typically proceeds through a two-step sequence. The first step involves the formation of the benzothiazole ring, followed by the reduction of a nitro group to the desired amine.

Step 1: Synthesis of 2-Cyclopropyl-6-nitro-1,3-benzothiazole

This initial step generally involves the condensation of 2-amino-5-nitrothiophenol with cyclopropanecarbonyl chloride or a related derivative. This reaction forms the core benzothiazole structure with the cyclopropyl group at the 2-position and a nitro group at the 6-position.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group on the benzothiazole ring to form the final product, 2-Cyclopropyl-1,3-benzothiazol-6-amine. Common reducing agents for this transformation include tin(II) chloride (SnCl2) or catalytic hydrogenation.[1]

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Benzothiazole Formation cluster_step2 Step 2: Nitro Group Reduction 2-Amino-5-nitrothiophenol 2-Amino-5-nitrothiophenol Condensation Condensation 2-Amino-5-nitrothiophenol->Condensation Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_Chloride->Condensation Intermediate 2-Cyclopropyl-6-nitro-1,3-benzothiazole Condensation->Intermediate Reduction Reduction Intermediate->Reduction Proceeds to next step Reducing_Agent Reducing Agent (e.g., SnCl2, H2/Pd-C) Reducing_Agent->Reduction Final_Product 2-Cyclopropyl-1,3-benzothiazol-6-amine Reduction->Final_Product

Caption: General two-step synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in Step 1 (Benzothiazole Formation)
Potential Cause Recommended Solution
Poor Quality of Starting Materials 2-aminothiophenols are susceptible to oxidation.[2] Ensure you are using freshly opened or purified 2-amino-5-nitrothiophenol. The purity of the cyclopropanecarbonyl chloride is also critical; consider distillation if impurities are suspected.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, a gradual increase in temperature may improve the yield.[2] Conversely, if side products are forming at elevated temperatures, lowering the temperature could be beneficial.[2]
Inefficient Catalyst For condensations involving carboxylic acids or their derivatives, catalysts like polyphosphoric acid (PPA) can be effective.[2] The choice of solvent can also significantly impact the reaction rate and yield.[3]
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3] If starting materials persist, consider extending the reaction time or moderately increasing the temperature.
Problem 2: Low Yield or Incomplete Reaction in Step 2 (Nitro Group Reduction)
Potential Cause Recommended Solution
Inactive Reducing Agent If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. For reductions with SnCl2, ensure it is of high purity and the reaction is conducted under appropriate acidic conditions.[1]
Insufficient Amount of Reducing Agent Stoichiometry is crucial. Ensure you are using a sufficient molar excess of the reducing agent, particularly for metal-based reductions like with SnCl2.
Reaction Conditions The choice of solvent and temperature can influence the reduction. For catalytic hydrogenation, solvents like ethanol or ethyl acetate are common. For SnCl2 reductions, an acidic medium, often with concentrated HCl, is typically required.
Substrate Solubility The nitro-benzothiazole intermediate may have limited solubility in the reaction solvent. Experiment with different solvent systems to ensure the substrate is sufficiently dissolved for the reaction to proceed efficiently.
Problem 3: Formation of Impurities
Potential Cause Recommended Solution
Oxidation of Thiol Group The thiol group in 2-amino-5-nitrothiophenol can oxidize to form disulfide byproducts.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[3]
Side Reactions Overheating or prolonged reaction times can lead to the formation of undesired byproducts.[3] Careful monitoring of the reaction by TLC is essential to stop the reaction once the starting material is consumed.[3]
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel during column chromatography.[2] Consider using neutral or basic alumina for purification, or explore alternative methods like recrystallization.[2]

The following flowchart provides a general troubleshooting workflow for improving reaction yield.

Troubleshooting_Workflow start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm purify_sm Purify or Replace Starting Materials check_sm->purify_sm Impure check_conditions Review Reaction Conditions check_sm->check_conditions Pure purify_sm->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst/ Reagent check_conditions->optimize_catalyst monitor_reaction Monitor Reaction by TLC optimize_temp->monitor_reaction optimize_solvent->monitor_reaction optimize_catalyst->monitor_reaction adjust_time Adjust Reaction Time monitor_reaction->adjust_time Incomplete check_workup Evaluate Work-up & Purification monitor_reaction->check_workup Complete adjust_time->check_workup optimize_purification Optimize Purification Method check_workup->optimize_purification Issues Identified success Improved Yield check_workup->success No Issues optimize_purification->success

Caption: A general workflow for troubleshooting low yield in chemical synthesis.

III. Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my reaction?

A1: Thin-Layer Chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light.[2]

Q2: What are some common "green" or environmentally friendly approaches to benzothiazole synthesis?

A2: Modern synthetic methods often focus on environmentally benign approaches. These can include using water as a solvent, employing reusable catalysts, and exploring solvent-free reaction conditions.[2] Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption.[2]

Q3: Are there any specific safety precautions I should take when working with 2-aminothiophenols?

A3: Yes, 2-aminothiophenols are known to be readily oxidized, so it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) when possible.[2] As thiols, they also have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Q4: My final product is an oil and difficult to purify by column chromatography. What can I do?

A4: If your product is an oil and co-elutes with impurities, consider converting it to a salt (e.g., hydrochloride salt) which may be a crystalline solid that can be purified by recrystallization. After purification, the salt can be neutralized to give the pure amine. Another option is to try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.[3]

IV. Experimental Protocols

General Protocol for the Synthesis of 2-Substituted-6-nitro-1,3-benzothiazoles

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Amino-5-nitrothiophenol

  • Appropriate acyl chloride (e.g., cyclopropanecarbonyl chloride)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Pyridine or Triethylamine)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-5-nitrothiophenol (1 equivalent) in the chosen solvent.

  • Add the base (1.1 equivalents) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC, typically 2-12 hours).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for the Reduction of 6-Nitrobenzothiazoles

This protocol is a general guideline for reduction using SnCl2 and may require optimization.

Materials:

  • 2-Substituted-6-nitro-1,3-benzothiazole

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, suspend the 2-substituted-6-nitro-1,3-benzothiazole (1 equivalent) in ethanol.

  • Add a solution of SnCl2·2H2O (3-5 equivalents) in concentrated HCl to the suspension.

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC, typically 1-4 hours).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a cold aqueous NaOH solution until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. References

  • Royal Society of Chemistry. (2018). Conversion of 2-(4-carboxyphenyl)-6-nitrobenzothiazole to 4-(6-amino-5-hydroxybenzothiazol-2-yl)benzoic acid by a recombinant E. coli strain. Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl. Retrieved from [Link]

  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles. Retrieved from

  • Google Patents. (n.d.). US5374737A - Process for the preparation of 2-aminobenzothiazoles. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 2-Cyclopropyl-1,3-benzothiazol-6-amine

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Cyclopropyl-1,3-benzothiazol-6-amine. Given the limited specific literature...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Cyclopropyl-1,3-benzothiazol-6-amine. Given the limited specific literature on this exact molecule, this guide synthesizes field-proven insights from structurally similar compounds and fundamental chemical principles to offer robust troubleshooting strategies and frequently asked questions.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 2-Cyclopropyl-1,3-benzothiazol-6-amine.

Question 1: After synthesis, my crude product shows multiple spots on the TLC, and I'm unsure what they are. How do I identify the impurities?

Answer:

Identifying the impurities in your crude product is the first critical step toward a successful purification strategy. The impurities will largely depend on the synthetic route employed. A common method for synthesizing 2-substituted-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[1][2]

Potential Impurities:

  • Unreacted Starting Materials: This could include the aniline precursor or thiocyanate salts.

  • Over-brominated Species: If bromine is used as the oxidizing agent, bromination of the aromatic ring can occur, leading to brominated benzothiazole impurities.

  • Polymeric Byproducts: Under certain conditions, polymerization of starting materials or intermediates can lead to high molecular weight impurities that may appear as baseline material on the TLC.

  • Oxidized Impurities: The sulfur atom in the benzothiazole ring can be susceptible to oxidation.

Identification Strategy:

  • Co-spotting on TLC: Spot your crude product alongside the starting materials on a TLC plate to check for their presence.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the molecular weights of the components in your crude mixture. This can help you deduce the structures of the impurities.

  • NMR Spectroscopy: A proton NMR of the crude material can reveal the presence of unreacted starting materials or major byproducts.

Question 2: I'm having trouble separating my product from a closely-eluting impurity using column chromatography on silica gel.

Answer:

Co-elution is a common challenge in silica gel chromatography, especially with structurally similar impurities. Since 2-Cyclopropyl-1,3-benzothiazol-6-amine has a basic amino group, its interaction with the acidic silica gel can lead to peak tailing and poor separation.[3]

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Solvent Polarity: Systematically vary the polarity of your eluent. A common mobile phase for benzothiazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[4] Try a shallow gradient elution to improve separation.

    • Solvent Selectivity: If changing the polarity doesn't work, try a different solvent system altogether. For example, replace ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol.

  • Modify the Stationary Phase:

    • Add a Basic Modifier: To mitigate the interaction of the basic amine with acidic silica, add a small amount of a volatile base like triethylamine (0.1-1%) to your eluent.[5] This will "deactivate" the acidic sites on the silica and lead to sharper peaks and better separation.

    • Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a functionalized silica gel (e.g., amino-silica).[3]

  • Improve Column Packing and Loading:

    • Ensure your column is packed uniformly to avoid channeling.

    • Load your sample in a minimal amount of solvent to ensure a narrow starting band.

Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a suboptimal choice of solvent or the presence of impurities.

Solutions:

  • Change the Solvent System:

    • Single Solvent: If you are using a single solvent, try a less polar one. Benzothiazole derivatives are often recrystallized from ethanol.[2] You could try isopropanol or a mixture of solvents.

    • Two-Solvent System: A two-solvent system can be very effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[6] Common solvent pairs include ethanol/water or ethyl acetate/hexane.[7]

  • Modify the Cooling Process:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization.

    • Seeding: Add a small crystal of the pure product to the solution to initiate crystallization.

  • Purify Further Before Recrystallization: If significant impurities are present, they can inhibit crystallization. A preliminary purification by column chromatography may be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for 2-Cyclopropyl-1,3-benzothiazol-6-amine?

A1: For most laboratory-scale purifications, silica gel column chromatography is the most versatile and effective technique. It allows for the separation of a wide range of impurities. For final polishing to obtain highly pure material, recrystallization is an excellent choice if a suitable solvent system can be found.

Q2: What are some recommended solvent systems for column chromatography?

A2: Based on the purification of similar benzothiazole derivatives, a good starting point for silica gel column chromatography would be a gradient of ethyl acetate in hexane or heptane . Given the presence of the basic amine, it is highly recommended to add 0.1-1% triethylamine to the eluent to prevent peak tailing.[3][5]

Solvent System (with 0.1-1% Triethylamine)PolarityComments
Hexane/Ethyl AcetateLow to MediumA standard and often effective system for many organic compounds.
Dichloromethane/MethanolMedium to HighUseful for more polar compounds and impurities.
Toluene/Ethyl AcetateLow to MediumOffers different selectivity compared to hexane-based systems.

Q3: How do I choose a suitable solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[8] For 2-Cyclopropyl-1,3-benzothiazol-6-amine, you can expect it to be soluble in polar organic solvents.[9]

Predicted Solubility Profile:

SolventPredicted SolubilityRationale
WaterVery LowThe molecule is largely hydrophobic.
EthanolSolubleOften a good choice for recrystallizing benzothiazoles.[2]
MethanolSolubleSimilar to ethanol.
AcetoneSolubleMay be too good of a solvent at room temperature.
Ethyl AcetateSolubleA potential candidate.
Hexane/HeptaneInsolubleCan be used as an anti-solvent in a two-solvent system.
TolueneModerately SolubleMay be suitable for recrystallization.
DMSOFreely SolubleGenerally too good of a solvent for recrystallization.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude product in several test tubes.

  • Add a small volume of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with insoluble material to the boiling point of the solvent and observe if the compound dissolves.

  • Allow the solutions to cool to room temperature and then in an ice bath to see if crystals form.

Q4: How should I store the purified 2-Cyclopropyl-1,3-benzothiazol-6-amine?

A4: Aromatic amines can be sensitive to light and air. Therefore, it is recommended to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) to prevent degradation.

III. Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of 2-Cyclopropyl-1,3-benzothiazol-6-amine using silica gel chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane or Heptane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Triethylamine

  • Crude 2-Cyclopropyl-1,3-benzothiazol-6-amine

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Eluent: Start with a low polarity eluent, for example, 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine. Prepare a series of eluents with increasing polarity (e.g., 90:10, 80:20, etc.).

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial low-polarity eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Drain the solvent until it is level with the top of the sand.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is absorbed onto the sand.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent as the chromatography progresses.

  • Monitor the Separation:

    • Monitor the fractions by TLC to identify which ones contain the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol describes a general procedure for the recrystallization of 2-Cyclopropyl-1,3-benzothiazol-6-amine.

Materials:

  • Crude 2-Cyclopropyl-1,3-benzothiazol-6-amine

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heat to Dissolve: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool to Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

IV. Visualization of Purification Workflow

Purification_Workflow start Crude Product (2-Cyclopropyl-1,3-benzothiazol-6-amine) tlc_analysis TLC Analysis of Crude start->tlc_analysis impurities_known Impurity Profile Known? tlc_analysis->impurities_known lcms_nmr LC-MS and/or NMR Analysis impurities_known->lcms_nmr No major_impurities Major Impurities Present? impurities_known->major_impurities Yes lcms_nmr->impurities_known column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc + 0.5% TEA) major_impurities->column_chromatography Yes recrystallization Recrystallization (e.g., from Ethanol) major_impurities->recrystallization No (minor impurities) purity_check_1 Check Purity (TLC, LC-MS, NMR) column_chromatography->purity_check_1 purity_check_2 Check Purity (TLC, LC-MS, NMR) recrystallization->purity_check_2 purity_ok_1 Purity > 98%? purity_check_1->purity_ok_1 purity_ok_1->recrystallization No end_product Pure Product purity_ok_1->end_product Yes purity_ok_2 Purity > 98%? purity_check_2->purity_ok_2 purity_ok_2->column_chromatography No purity_ok_2->end_product Yes

V. References

  • Desmukh, R., & Jha, A. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 1(3), 329-335.

  • Kavitha, S., & G, N. (2018). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 20(10), 603-608.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 698.

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

  • Reddy, D. S. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(4), 347-352.

  • University of Victoria, Department of Chemistry. Column chromatography. Retrieved from [Link]

  • Google Patents. (1985). Process for the manufacture of cyclopropylamine. Retrieved from

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • National Institutes of Health. (2007). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. The Journal of organic chemistry, 72(23), 8957-8960.

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Retrieved from [Link]

  • Crystal Growth & Design. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.

  • University of Cambridge, Department of Chemistry. Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • Phenomenex. United States Pharmacopoeia (USP) Methods. Retrieved from [Link]

  • PubMed. (1993). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 14(11), 2259-2263.

  • Cengage. CHAPTER 24 | Amines and Heterocycles. Retrieved from [Link]

  • MDPI. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. Molecules, 27(12), 3746.

  • Organic Chemistry Portal. Benzothiazole synthesis. Retrieved from [Link]

  • ChemSynthesis. 6-cyclohexyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Desmukh, R., & Jha, A. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 1(3), 329-335.

  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • ResearchGate. (2002). N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. Retrieved from [Link]

  • Organic Syntheses. N-BENZYL-2-AZANORBORNENE. Retrieved from [Link]

  • Wikipedia. Benzothiazole. Retrieved from [Link]

  • ChemSynthesis. 2-methyl-1,3-benzothiazol-6-amine. Retrieved from [Link]

  • MDPI. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5433.

Sources

Troubleshooting

stability challenges of 2-Cyclopropyl-1,3-benzothiazol-6-amine in solution

This guide serves as a specialized technical resource for researchers working with 2-Cyclopropyl-1,3-benzothiazol-6-amine (CAS: 58460-17-6). It addresses the physicochemical behavior of this scaffold in solution, focusin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 2-Cyclopropyl-1,3-benzothiazol-6-amine (CAS: 58460-17-6). It addresses the physicochemical behavior of this scaffold in solution, focusing on solubility optimization, chemical stability, and handling protocols to ensure experimental reproducibility.

Role: Senior Application Scientist

Objective: To provide actionable, mechanistic guidance on the stability and solubility of 2-Cyclopropyl-1,3-benzothiazol-6-amine for biological and chemical assays.

Part 1: Solubility & Preparation (Getting it into Solution)

Q: What is the optimal solvent system for preparing stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound. The molecule contains a lipophilic benzothiazole core and a hydrophobic cyclopropyl group, rendering it sparingly soluble in water (< 1 mg/mL). The 6-amino group provides weak polarity but is insufficient to solubilize the aromatic core at neutral pH.

  • Recommendation: Prepare stock solutions at 10–50 mM in anhydrous DMSO .

  • Alternative: Ethanol can be used for lower concentration stocks (1–5 mM), but DMSO is preferred for long-term stability due to its lower volatility and ability to prevent aggregation.

Troubleshooting: "My compound precipitates upon dilution into assay buffer."

This is a classic "crash-out" event caused by the hydrophobic effect. When the DMSO stock is diluted into an aqueous buffer (PBS, HEPES), the solvent environment becomes highly polar, forcing the hydrophobic benzothiazole molecules to aggregate.

Diagnostic Checklist:

  • Final Concentration: Are you exceeding the thermodynamic solubility limit (likely ~10–50 µM in aqueous buffer)?

  • DMSO Content: Is the final DMSO concentration < 0.1%? Increasing DMSO to 0.5–1.0% (if tolerated by your assay) can stabilize the solution.

  • Mixing Mode: Did you add buffer to the DMSO stock? Always add the DMSO stock to the stirring buffer to prevent local regions of high concentration/supersaturation.

Protocol: Step-by-Step Solubilization Workflow

Use this workflow to ensure consistent dosing.

solubilization_workflow Solid Solid Compound (Store at -20°C) Stock Master Stock (50 mM in DMSO) Solid->Stock Dissolve & Vortex Inter Intermediate Dilution (100x Assay Conc. in DMSO) Stock->Inter Dilute in DMSO Assay Assay Buffer (Final Conc. < 50 µM) Inter->Assay 1:100 Dilution (Add dropwise while vortexing)

Caption: Optimized solubilization workflow to minimize precipitation risk. Intermediate dilution in DMSO ensures the final step is a rapid dispersion rather than a slow dissolution.

Part 2: Chemical Stability (Keeping it Intact)

Q: Why does my solution turn brown over time?

A: This indicates oxidative degradation of the primary amine . The amino group at position 6 is an aniline derivative. Like all anilines, it is susceptible to radical-mediated oxidation by atmospheric oxygen, leading to the formation of azo linkages, quinone imines, or polymers. This process is accelerated by light and basic pH.

Q: Is the cyclopropyl group stable in acidic media?

A: Generally yes , but with caveats. The cyclopropyl group is strained (bond angle ~60°), but it is kinetically stable under standard physiological conditions (pH 2–8). However, strong mineral acids (e.g., 1M HCl) or strong Lewis acids can trigger ring-opening reactions, especially if the benzothiazole ring becomes protonated, activating the system for nucleophilic attack.

  • Guideline: Avoid exposure to pH < 2 for extended periods (> 24 hours).

Q: Can I use this compound in cellular assays with long incubation times?

A: Yes, but half-life considerations apply. Benzothiazoles are generally metabolically stable in simple buffers. However, in cell culture media (containing FBS), the 6-amino group can undergo N-acetylation (by NAT enzymes) or oxidation (by CYPs) if the cells are metabolically active (e.g., hepatocytes).

  • Control Experiment: Incubate the compound in media without cells for 24 hours and analyze by LC-MS to differentiate chemical instability from metabolic clearance.

Visualizing Degradation Pathways

Understanding these pathways helps in interpreting "mystery peaks" in LC-MS.

degradation_pathways Parent 2-Cyclopropyl-1,3- benzothiazol-6-amine (Intact) Oxidation Azo/Quinone Species (Brown precipitate) Parent->Oxidation O2, Light, pH > 7 (Slow) RingOpen Ring-Opened Products (Loss of Cyclopropyl) Parent->RingOpen Strong Acid (pH < 1) (Rare) Salt Protonated Salt (Soluble, Stable) Parent->Salt Mild Acid (pH 4-6) (Reversible)

Caption: Primary stability outcomes. Oxidation of the amine is the most common storage failure mode, while salt formation is a reversible solubility aid.

Part 3: Storage & Handling Protocols

To maximize the shelf-life of 2-Cyclopropyl-1,3-benzothiazol-6-amine, adhere to the following "Gold Standard" storage protocol.

ParameterRecommendationScientific Rationale
Temperature -20°C (Solid & Solution)Slows kinetic rates of oxidation and hydrolysis.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent aniline oxidation (browning).
Container Amber Glass Vials Benzothiazoles can be photoactive; amber glass blocks UV/Vis light.
Freeze/Thaw Aliquot Stocks Repeated cycles induce condensation and concentration gradients, promoting precipitation.
FAQ: Can I store the DMSO stock at 4°C?

No. DMSO freezes at ~19°C. Storing it at 4°C keeps it solid, but often leads to "supercooling" or partial thawing cycles in non-controlled fridges. It is safer to store at -20°C (solid) or room temperature (liquid, short-term only, dark). Always re-dissolve completely by vortexing after thawing, as the compound may crystallize out of the DMSO upon freezing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68288, 6-Aminobenzothiazole. Retrieved from [Link]

  • Scientific Update (2020). The Cyclopropyl Group in Medicinal Chemistry. (Validation of cyclopropyl ring stability). Retrieved from [Link]

  • Matrix Fine Chemicals. 1,3-BENZOTHIAZOL-6-AMINE | CAS 533-30-2. Retrieved from [Link]

Optimization

Technical Support Center: In Vivo Dosage Optimization for 2-Cyclopropyl-1,3-benzothiazol-6-amine (2-CBA) Derivatives

Welcome to the In Vivo Pharmacology Support Center. 2-Cyclopropyl-1,3-benzothiazol-6-amine (2-CBA) serves as a critical pharmacophore and synthetic intermediate for a novel class of PKMYT1 inhibitors (e.g., XH-30).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the In Vivo Pharmacology Support Center. 2-Cyclopropyl-1,3-benzothiazol-6-amine (2-CBA) serves as a critical pharmacophore and synthetic intermediate for a novel class of PKMYT1 inhibitors (e.g., XH-30). These compounds exhibit profound synthetic lethality in CCNE1-amplified and P53-mutated tumors, particularly Triple-Negative Breast Cancer (TNBC)[1].

This guide is engineered for drug development professionals to troubleshoot formulation bottlenecks, optimize dosing schedules, and validate efficacy in murine xenograft models.

Section 1: Mechanism of Action & Rationale

To optimize dosing, you must first understand the target kinetics. PKMYT1 normally phosphorylates CDK1 at Thr14, keeping it inactive and preventing premature mitosis. 2-CBA derivatives selectively inhibit PKMYT1, forcing unscheduled CDK1 activation. In TNBC cells experiencing high DNA replication stress, this drives mitotic catastrophe and apoptosis[2].

PKMYT1_Pathway Compound 2-CBA Derivative (e.g., XH-30) PKMYT1 PKMYT1 Kinase Compound->PKMYT1 Inhibits (IC50 < 10 nM) CDK1_Act CDK1 (Active) Unscheduled Mitosis Compound->CDK1_Act Promotes Activation CDK1_Inact CDK1 (Inactive) Phosphorylated Thr14 PKMYT1->CDK1_Inact Phosphorylates TNBC TNBC Cell Death (Apoptosis) CDK1_Act->TNBC Drives Mitotic Catastrophe

Fig 1: Mechanism of action for 2-CBA derivatives via PKMYT1 inhibition in TNBC models.

Section 2: Formulation & Pharmacokinetics (FAQs)

Q: My 2-CBA derivative precipitates when formulated in standard saline. How can I achieve a stable solution for oral (PO) dosing? A: The benzothiazole core is highly lipophilic, which drives target affinity but severely compromises aqueous solubility. Mechanistically, you must disrupt the crystalline lattice and encapsulate the hydrophobic moiety to prevent precipitation in the gastrointestinal tract.

Protocol: 20% SBE-β-CD Formulation

  • Stock Preparation: Dissolve the 2-CBA derivative powder in 100% DMSO to yield a 50 mg/mL stock. Causality: DMSO completely disrupts the lipophilic lattice.

  • Encapsulation: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in 0.9% sterile saline. SBE-β-CD forms an inclusion complex with the benzothiazole core, shielding it from the aqueous environment[3].

  • Mixing: Add 100 μL of the DMSO stock to 900 μL of the 20% SBE-β-CD solution dropwise while vortexing vigorously.

  • Self-Validation Checkpoint: Let the solution sit at room temperature for 30 minutes. If it remains optically clear, the inclusion complex is stable and ready for dosing. If turbidity appears, increase DMSO to 15% or switch to a PEG300/Tween-80 vehicle[3].

Q: What pharmacokinetic (PK) parameters should I target before moving to efficacy studies? A: Prolonged target inhibition is required for PKMYT1 inhibitors to induce apoptosis in vivo[2]. Compare your single-dose PK results against the benchmarks in Table 1.

Table 1: Target Pharmacokinetic (PK) Parameters for 2-CBA Derivatives (PO Dosing)

ParameterTarget RangeCausality / SignificanceTroubleshooting Poor Results
Cmax > 1.5 μMEnsures peak concentration exceeds the cellular IC50 for PKMYT1 inhibition.If low, increase co-solvent ratio (e.g., SBE-β-CD) to enhance GI absorption.
Tmax 0.5 - 2.0 hIndicates rapid oral absorption, typical for small-molecule kinase inhibitors.If > 4h, compound may be precipitating in the stomach; switch to an acidic vehicle.
T1/2 3.0 - 6.0 hSupports BID (twice daily) dosing schedules.If < 2h, the compound is rapidly metabolized. Consider structural optimization (e.g., blocking CYP450 sites).
Bioavailability (F%) > 30%Essential for oral efficacy in xenograft models[1].If < 10%, switch from PO to IP (intraperitoneal) administration.
Section 3: In Vivo Dosage Optimization Workflow

Dosage_Workflow Formulation 1. Formulation Vehicle Optimization PK 2. PK Profiling (Single Dose PO/IV) Formulation->PK MTD 3. MTD Escalation (Toxicity Monitoring) PK->MTD Efficacy 4. Xenograft Efficacy (TNBC Models) MTD->Efficacy

Fig 2: Step-by-step in vivo dosage optimization workflow for 2-CBA derivatives.

Q: How do I systematically determine the Maximum Tolerated Dose (MTD) in mice? A: Toxicity often arises from off-target kinase inhibition or GI intolerance to the vehicle. Follow this self-validating MTD protocol to ensure humane and scientifically rigorous testing:

Protocol: MTD Escalation

  • Subjects: Use 6-8 week old female BALB/c nude mice (n=3 per cohort), as TNBC xenografts are typically established in this strain.

  • Dosing: Administer the formulated compound via PO gavage twice daily (BID) for 7 consecutive days. Start at a conservative dose of 5 mg/kg, escalating subsequent cohorts to 10, 20, and 40 mg/kg[1][3].

  • Monitoring: Weigh animals daily. Assess for clinical signs of distress (lethargy, piloerection, diarrhea) twice daily.

  • Validation Checkpoint: The MTD is defined as the highest dose that causes <20% body weight loss with zero mortality. If weight drops >20%, immediately suspend dosing and provide hydrogel supplementation. The previous lower dose becomes your established MTD for efficacy trials.

Section 4: Xenograft Efficacy Troubleshooting

Q: I am dosing at the MTD, but tumor growth inhibition (TGI) in my MDA-MB-231 xenograft model is suboptimal. What should I adjust? A: First, verify target engagement. Harvest tumor tissue 4 hours post-dose and run a Western blot for phosphorylated CDK1 (Thr14); a lack of p-CDK1 reduction indicates poor tumor penetrance[4].

If target engagement is confirmed but TGI remains low, consider combination therapy. 2-CBA derivatives exhibit profound synergy with PARP inhibitors (e.g., Olaparib) or Gemcitabine. Mechanistically, PKMYT1 inhibition downregulates BRCA1/2 expression, which exacerbates DNA damage when combined with DNA-damaging agents, leading to robust tumor regression in P53-mutated models[1].

References
  • Discovery of PKMYT1 Inhibitors with a Novel Scaffold for the Treatment of Triple-Negative Breast Cancer. ACS Publications.

  • Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306. PMC. 2

  • RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors. BioWorld. 1

  • Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306. ChemRxiv. 4

  • lunresertib (RP-6306) | PKMYT1 Inhibitor. MedChemExpress. 3

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Cyclopropyl-1,3-benzothiazol-6-amine

Welcome to the technical support center for 2-Cyclopropyl-1,3-benzothiazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclopropyl-1,3-benzothiazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the crystallization of this molecule. As a key intermediate or active pharmaceutical ingredient (API), achieving a robust, reproducible, and scalable crystallization process is paramount for ensuring high purity, desirable physical properties, and consistent performance. This document synthesizes fundamental crystallization principles with practical, field-proven insights to address the specific challenges associated with this compound's structural class.

Inferred Physicochemical Properties

Direct experimental data for 2-Cyclopropyl-1,3-benzothiazol-6-amine is limited in public literature. However, we can infer key properties from structurally similar analogs, such as 2-(Propylsulfanyl)-1,3-benzothiazol-6-amine, to guide our initial strategy. The cyclopropyl group will slightly increase lipophilicity compared to a propyl group.

PropertyPredicted Value / CharacteristicImplication for Crystallization
Melting Point Expected to be a solid with a defined melting point (e.g., analog melts at ~121°C)[1]A moderate to high melting point is generally favorable, reducing the risk of "oiling out".
Aqueous Solubility Predicted to be very low in neutral water.[2][3]Crystallization from aqueous systems is unlikely without pH modification.
Organic Solvent Solubility Generally soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (Ethanol, Methanol).[2][3]A wide range of organic solvents can be explored for cooling or anti-solvent crystallization.
pKa (Basic) The 6-amino group is basic (analog pKa ~2.74)[1].Solubility is pH-dependent and will increase significantly in acidic conditions due to salt formation.[3][4] This offers an alternative crystallization pathway via salt formation.

Troubleshooting Guide: Crystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, explaining the underlying scientific principles and providing actionable solutions.

Q1: My compound is "oiling out" instead of forming solid crystals. What's happening and how do I fix it?

Answer:

"Oiling out" or liquid-liquid phase separation occurs when the solute separates from the solution as a supercooled liquid phase instead of a crystalline solid.[5] This is common when the solution is too concentrated, the cooling rate is too fast, or the compound's melting point is low relative to the crystallization temperature. The benzothiazole core is hydrophobic, which can promote self-association into disordered, non-crystalline aggregates if desolvation occurs too rapidly.

Causality & Solutions:

  • Reduce Supersaturation: The most common cause is creating a level of supersaturation that is too high for orderly crystal growth.

    • Protocol: Dilute the solution by adding more of the primary solvent to dissolve the oil, then attempt to recrystallize from this more dilute solution.[5] A slower cooling rate will also help maintain a lower, more controlled level of supersaturation.

  • Alter Solvent System: The solvent plays a critical role in mediating intermolecular interactions.

    • Protocol: Experiment with a different solvent or a solvent/anti-solvent mixture. A solvent that provides slightly higher solubility at the target crystallization temperature can sometimes prevent oiling.

  • Induce Nucleation via Trituration: This technique can sometimes shock the oil into a solid state.

    • Protocol: Add a small amount of a poor solvent (an anti-solvent like hexane) in which the oil is immiscible but impurities may be soluble. Vigorously stir or sonicate the mixture to induce solidification.[5]

Q2: I can't get any crystals to form, even after cooling the solution for an extended period. What should I try next?

Answer:

The inability to form crystals points to a high nucleation barrier. Crystallization is a two-step process: nucleation (the formation of initial, stable crystal nuclei) and growth.[6] If the energy barrier for nucleation is not overcome, the solution will remain in a supersaturated, metastable state.

Causality & Solutions:

  • Provide Nucleation Sites (Heterogeneous Nucleation): Microscopic imperfections can act as templates for crystal formation.

    • Protocol: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide high-energy sites that can lower the nucleation barrier.[5]

  • Seeding: This is the most effective method to bypass the initial nucleation barrier.

    • Protocol: If you have a tiny amount of pure, crystalline material, add a single, small crystal to the supersaturated solution. This "seed" acts as a perfect template for further crystal growth.[5]

  • Increase Supersaturation with an Anti-Solvent: This technique rapidly reduces the compound's solubility, forcing it out of solution.

    • Protocol: While vigorously stirring the solution of your compound, slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent"). For this molecule, if dissolved in ethanol, a non-polar solvent like heptane or hexane would be a suitable anti-solvent.[5] The key is slow addition to avoid crashing out as an amorphous solid.

Q3: My product purity isn't improving after recrystallization. Why is this happening?

Answer:

Ineffective purification during crystallization typically indicates that impurities are being incorporated into the crystal lattice. This can happen through several mechanisms, particularly if the impurities are structurally similar to the target molecule.[7][8]

Causality & Solutions:

  • Surface Adsorption: Impurities adhere to the surface of the growing crystals. This is common with fine, needle-like crystals that have a high surface-area-to-volume ratio.

    • Protocol: After filtration, perform a reslurry . Suspend the filtered crystals in a fresh, cold solvent (one in which the target compound is poorly soluble but the impurity is more soluble), stir for a short period, and re-filter. This washes the surface-adsorbed impurities away.

  • Inclusion/Occlusion: Pockets of mother liquor, rich in impurities, can become trapped within the crystal as it grows.[7] This is often caused by excessively fast crystal growth.

    • Protocol: Slow down the crystallization process. Use a slower cooling rate or a slower anti-solvent addition rate. This gives impurities time to diffuse away from the growing crystal face.

  • Solid Solution Formation: The impurity has sufficient structural and chemical similarity to substitute for a target molecule within the crystal lattice itself.[7] This is the most difficult scenario to resolve by simple crystallization.

    • Protocol:

      • Change the Solvent: Crystallizing from a different solvent can sometimes alter the crystal packing (polymorph) in a way that is less accommodating to the impurity.[8]

      • Pre-Purification: Use an orthogonal purification method, like column chromatography, to remove the problematic impurity before the final crystallization step.[9]

Q4: The compound changes color or appears to degrade during heating for dissolution. How can I prevent this?

Answer:

Aromatic amines are susceptible to oxidation, which can be accelerated by heat and light, often forming colored byproducts.[4] The benzothiazole ring itself is generally stable, but the exocyclic amine group is a potential site for degradation.

Causality & Solutions:

  • Oxidation: Atmospheric oxygen can react with the amine at elevated temperatures.

    • Protocol: Perform the dissolution and crystallization under an inert atmosphere. Before heating, bubble nitrogen or argon through the solvent to de-gas it, and maintain a positive pressure of the inert gas over the solution throughout the process.

  • Solvent Reactivity: Some solvents may have residual acidity or impurities that can react with the compound.

    • Protocol: Use high-purity, fresh solvents. If degradation persists, consider a lower-boiling point solvent to minimize thermal stress on the compound.

Visual Workflow: Crystallization Troubleshooting

The following diagram outlines a logical decision-making process when encountering common crystallization problems.

G start Start with Supersaturated Solution check_crystals Crystals Form? start->check_crystals oiling_out Compound 'Oils Out'? check_crystals->oiling_out No success Success: Filter & Dry Crystals check_crystals->success Yes no_crystals No Crystals: Induce Nucleation oiling_out->no_crystals No oil_actions Oiling Out: Modify Conditions oiling_out->oil_actions Yes purity_check Check Purity (HPLC/NMR) success->purity_check scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed add_antisolvent Add Anti-Solvent no_crystals->add_antisolvent scratch->check_crystals seed->check_crystals add_antisolvent->check_crystals dilute Dilute Solution oil_actions->dilute slow_cool Slow Cooling Rate oil_actions->slow_cool change_solvent Change Solvent oil_actions->change_solvent dilute->check_crystals slow_cool->check_crystals change_solvent->check_crystals purity_ok Purity Acceptable? purity_check->purity_ok final_product Final Pure Product purity_ok->final_product Yes impurity_actions Impure: Re-evaluate Process purity_ok->impurity_actions No reslurry Reslurry Crystals impurity_actions->reslurry re_xtal Recrystallize from New Solvent impurity_actions->re_xtal pre_purify Pre-Purify (e.g., Chromatography) impurity_actions->pre_purify reslurry->purity_check re_xtal->start pre_purify->start

Caption: A troubleshooting flowchart for common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 2-Cyclopropyl-1,3-benzothiazol-6-amine?

Answer:

Solvent selection is the most critical step in developing a crystallization process.[10] The ideal solvent should dissolve the compound well at a higher temperature but poorly at a lower temperature. For this molecule, a systematic screening approach is recommended.

Solvent ClassExamplesExpected Utility for this Compound
Polar Protic Ethanol, Isopropanol (IPA), n-ButanolGood Primary Solvents. Likely to dissolve the compound upon heating and allow for crystallization upon cooling. Ethanol is a common choice for recrystallizing benzothiazole derivatives.[11][12]
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN)Good Primary Solvents or Co-solvents. May have different selectivity for impurities compared to alcohols.
Non-Polar Heptane, Hexane, ToluenePoor Solvents / Anti-Solvents. The compound is unlikely to be very soluble in these. They are excellent candidates for use as anti-solvents when the compound is dissolved in an alcohol or polar aprotic solvent.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Potential Anti-Solvents. May also be used in solvent mixtures.

A good starting point is to test solubility in ethanol, isopropanol, and ethyl acetate as primary solvents, and hexane or heptane as the anti-solvent.

Q2: How can I use the basicity of the amine group to my advantage during crystallization?

Answer:

The basic amine group provides an excellent "handle" for an alternative purification and crystallization strategy: salt formation.[4] By reacting the free base with an acid (e.g., HCl, H₂SO₄, or even an organic acid like acetic or trichloroacetic acid), you form an ammonium salt.[4][10]

Advantages of Salt Crystallization:

  • Altered Solubility: Salts often have drastically different solubility profiles than the free base, typically being much more soluble in polar solvents like water or ethanol and nearly insoluble in non-polar organic solvents. This opens up new solvent systems for crystallization.

  • Improved Crystal Habit: Salts frequently form more ordered, robust crystals than their corresponding free bases, which can lead to higher purity and better handling characteristics.

  • Impurity Rejection: The stoichiometry and lattice energy of salt formation can be highly specific, potentially excluding "near-neighbor" impurities that might co-crystallize with the free base.

After a pure salt has been crystallized, the free base can be regenerated by neutralization with a base and extraction.[10]

Q3: Is polymorphism a potential concern for this compound?

Answer:

Yes, polymorphism—the ability of a compound to exist in more than one crystal form—is a significant possibility for a molecule of this complexity.[8] Different polymorphs are distinct solid-state materials and can have different melting points, solubilities, stability, and bioavailability.

In the context of research and development, it is crucial to be aware of polymorphism because:

  • Different batches might unknowingly be produced as different forms, leading to inconsistent experimental results.

  • A more stable polymorph may exist, and the initially isolated form could convert over time.

  • Structurally related impurities have been shown to direct the polymorphic outcome of crystallization.[8]

While a full polymorphic screen is a complex study, if you observe changes in crystal shape, melting point, or solubility between batches, it may be an indication of polymorphism.

Experimental Protocols

Protocol 1: General Cooling Recrystallization
  • Dissolution: In an appropriately sized flask, add the crude 2-Cyclopropyl-1,3-benzothiazol-6-amine. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until all the solid dissolves. If it doesn't dissolve completely, add small additional volumes of the solvent until a clear solution is achieved at or near the solvent's boiling point.

  • Cooling (Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask to slow the cooling rate.

  • Further Cooling (Yield): Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove residual mother liquor.[5]

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimum volume of a "good" solvent (e.g., ethanol or acetone) at room temperature.

  • Addition of Anti-Solvent: While stirring the solution vigorously, add a "poor" solvent (anti-solvent, e.g., hexane or deionized water) dropwise.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Growth: Stop adding the anti-solvent and allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow.

  • Isolation & Drying: Collect and dry the crystals as described in the cooling recrystallization protocol.

References

  • BenchChem Technical Support. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. 5

  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025). Impact of impurities on crystal growth. Nature Communications. 6

  • De Winter, J., & De Ruyck, J. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. 10

  • Various Authors. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents? ResearchGate. 4

  • U.S. Environmental Protection Agency (EPA). (2025). 2-(Propylsulfanyl)-1,3-benzothiazol-6-amine Properties. CompTox Chemicals Dashboard. 1

  • Reddit Community. (2024). Recrystallization Issues. r/Chempros. 9

  • Ahmad, A. et al. (2010). How to Limit Amine Systems Failures. ResearchGate. 13

  • Cruz, C. N., & Svärd, M. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.

  • Patel, R. J., et al. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. 14

  • Turner, T. D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. 8

  • Srinivasan, K. (2019). Impurities and Homogeneous Crystal Nucleation in Aqueous Solutions – An Overview. Crystal Growth & Design. 15

  • PubChem. (2025). 4-Cyclopropyl-1,3-thiazol-2-amine. National Center for Biotechnology Information.

  • Merck. (n.d.). 1-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione.

  • BenchChem Technical Support. (n.d.). In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine. 2

  • Yan, Z. H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 16

  • Ullah, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules.

  • ResearchGate. (2025). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. 17

  • Nagham, M. (2017). Synthesis, Identification, Physical Properties, Studying of Liquid Crystalline Behavior of New Benzothiazole Derivatives. Journal of Chemical and Pharmaceutical Sciences. 11

  • Asif, M. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. 18

  • BenchChem Technical Support. (n.d.). Improving solubility of 6-propyl-1,3-benzothiazol-2-amine for assays. 3

  • SFERA. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. 19

  • BenchChem Technical Support. (n.d.). Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine. 12

  • ChemSynthesis. (2025). 6-cyclohexyl-1,3-benzothiazol-2-amine. 20

  • Acta Crystallographica Section E. (n.d.). Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene. PMC. 21

  • ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. 22

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. 23

  • Al-Soud, Y. A., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. 24

Sources

Optimization

Technical Support Center: Synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine. This document provides in-depth troubleshooting advice, frequently ask...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and professionals in drug development. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to diagnose and solve challenges in your synthesis.

Overview of the Synthetic Pathway

The synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine is typically not a single-step reaction but a multi-stage process. A common and logical approach involves the initial formation of a substituted benzothiazole core, followed by the manipulation of functional groups to introduce the final 6-amino moiety. The most prevalent strategy involves the reduction of a 6-nitro intermediate.

Below is a diagram illustrating a common synthetic route.

Synthesis_Pathway cluster_0 Stage 1: Benzothiazole Ring Formation cluster_1 Stage 2: Reduction SM1 4-Nitro-2-aminothiophenol INT1 2-Cyclopropyl-6-nitro-1,3-benzothiazole SM1->INT1 Condensation SM2 Cyclopropanecarbonyl Chloride SM2->INT1 INT1_copy 2-Cyclopropyl-6-nitro-1,3-benzothiazole FP 2-Cyclopropyl-1,3-benzothiazol-6-amine INT1_copy->FP Reduction Reagent Reducing Agent (e.g., SnCl2/HCl) Reagent->FP

Caption: A common two-stage synthetic route to the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis. Each answer provides both a solution and a mechanistic explanation for the issue.

Part 1: Issues in Benzothiazole Ring Formation

Question 1: My condensation reaction to form 2-cyclopropyl-6-nitro-1,3-benzothiazole has a very low yield. What are the likely causes?

Answer: Low yields in this step typically stem from three main areas: stability of the starting material, reaction conditions, and purification challenges.

  • Starting Material Degradation: The most common culprit is the oxidation of the 2-aminothiophenol starting material. The thiol group (-SH) is highly susceptible to oxidation, which leads to the formation of a disulfide dimer.[1] This dimer is unreactive in the desired condensation pathway, effectively consuming your starting material.

    • Solution: Always use freshly purified or a newly opened bottle of 2-aminothiophenol. To minimize oxidation during the reaction, purge the reaction vessel with an inert gas (like nitrogen or argon) and maintain the inert atmosphere throughout the process.[1]

  • Inefficient Cyclization/Condensation: The condensation of the aminothiophenol with the cyclopropanecarbonyl chloride (or carboxylic acid) requires specific conditions to proceed efficiently.

    • Solution: If using a carboxylic acid, a strong acid catalyst like Polyphosphoric Acid (PPA) or methanesulfonic acid is often required to facilitate the dehydration and ring closure.[1] If using an acyl chloride, a base is typically added to scavenge the HCl byproduct. The choice of solvent is also critical; aprotic solvents like DMF or pyridine are common.[2]

  • Side Reactions: Under harsh conditions (e.g., excessive heat), the starting materials or product can undergo decomposition or polymerization, leading to a complex mixture and low yield of the desired product.

Disulfide_Formation Thiophenol 2x 4-Nitro-2-aminothiophenol Disulfide Disulfide Byproduct (Unreactive) Thiophenol->Disulfide Oxidation Product Desired Condensation Product Thiophenol->Product Desired Reaction Oxidant [O] (e.g., Air) Oxidant->Disulfide

Caption: Formation of the common disulfide byproduct from 2-aminothiophenol.

Part 2: Challenges in Functional Group Manipulation

Question 2: I am trying to produce the 6-nitro intermediate by nitrating 2-cyclopropylbenzothiazole, but my NMR shows a mixture of isomers. How can I achieve better regioselectivity?

Answer: This is a classic and significant challenge in benzothiazole chemistry. Direct nitration of the benzothiazole ring is often unselective and can lead to a mixture of 5-nitro, 6-nitro, and 7-nitro isomers, along with dinitrated products. The substitution pattern is highly dependent on reaction conditions.

  • The Problem: The benzothiazole ring system does not have a strongly directing group to favor substitution at the 6-position exclusively. A patent for a similar synthesis notes that direct nitration of 2-aminobenzothiazole yields only about 20% of the desired 6-nitro isomer, with the 5-nitro isomer being a major byproduct.[3]

  • The Authoritative Solution: The most reliable method to avoid this issue is not to introduce the nitro group onto a pre-formed benzothiazole ring. Instead, start with a precursor that already contains the nitro group in the correct position. The ideal starting material for this synthesis is 4-nitro-2-aminothiophenol . This ensures the nitro group is unambiguously at the desired position from the very beginning.

  • Alternative (Less Ideal) Strategy: If you must start with 2-cyclopropylbenzothiazole, a protecting group strategy might offer some improvement. For example, in the synthesis of related compounds, acylation of an amino group on the benzothiazole ring is used to direct nitration, followed by deprotection.[3] However, this adds steps and may not be fully selective.

Nitration_Isomers Start 2-Cyclopropylbenzothiazole Mix Mixture of Products Start->Mix Nitration Nitrating Agent (HNO3/H2SO4) Nitration->Mix Desired 6-Nitro Isomer (Minor Product) Mix->Desired Impurity1 5-Nitro Isomer (Major Impurity) Mix->Impurity1 Impurity2 Other Isomers (7-nitro, dinitro) Mix->Impurity2

Caption: Unselective nitration leads to a difficult-to-separate mixture of isomers.

Question 3: My reduction of 2-cyclopropyl-6-nitrobenzothiazole to the amine is sluggish or incomplete. How can I drive it to completion?

Answer: Incomplete reduction is a common issue that leaves the highly colored nitro starting material as a significant impurity. The choice and execution of the reduction method are key.

  • Tin(II) Chloride (SnCl₂): This is a classic and reliable method for nitro group reductions.[4]

    • Causality: SnCl₂ acts as a robust reducing agent in the presence of a strong acid like concentrated HCl. The reaction must typically be heated (e.g., reflux in ethanol) to ensure a reasonable reaction rate.

    • Troubleshooting: If the reaction is incomplete, ensure you are using a sufficient excess of SnCl₂ (typically 3-5 equivalents) and that the HCl concentration is adequate. Monitor the reaction by Thin Layer Chromatography (TLC) until the yellow spot of the nitro compound has completely disappeared.

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) is a very clean method.

    • Causality: The catalyst provides a surface for the heterolytic cleavage of H₂ and the reduction of the nitro group.

    • Troubleshooting: Catalyst activity can be an issue. Ensure you are using a fresh, active catalyst. The reaction can sometimes be slow; ensure adequate hydrogen pressure and vigorous stirring to overcome mass transfer limitations. Certain functional groups can poison the catalyst, though this is less likely in this specific molecule.

  • Iron in Acetic Acid (Fe/AcOH): This is an older but effective and economical method.

    • Troubleshooting: Ensure the iron powder is finely divided and activated (e.g., by washing with dilute HCl) to provide a high surface area. The reaction is often run at elevated temperatures.

Method Advantages Common Issues Key Troubleshooting Tip
SnCl₂ / HCl Reliable, tolerant of many functional groups.[4]Difficult workup (tin salts), acidic conditions.Use a significant excess (3-5 eq.) and heat to reflux.
H₂ / Pd-C Very clean, product isolation is simple.Catalyst poisoning, requires specialized equipment.Ensure catalyst is active and use vigorous stirring.
Fe / AcOH Inexpensive, effective.Can require harsh conditions, iron salt removal.Use activated, fine iron powder and sufficient heat.
Part 3: Purification and Analysis

Question 4: I'm having trouble purifying the final 2-Cyclopropyl-1,3-benzothiazol-6-amine by column chromatography. The product streaks badly on the TLC plate.

Answer: This is a very common problem when purifying compounds containing basic amine functional groups on standard silica gel.

  • The Cause: Silica gel is weakly acidic. The basic amine group on your product interacts strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation, broad spots, and "streaking" down the TLC plate or column, often resulting in product loss.

  • The Solution: You need to neutralize the acidic sites on the silica gel. This is easily achieved by adding a small amount of a volatile base to your chromatography eluent (the solvent mixture).

    • Recommended Method: Add 0.5-1% triethylamine (Et₃N) or a concentrated ammonia solution to your eluent system (e.g., Hexane/Ethyl Acetate). You will immediately see a dramatic improvement in the spot shape on your TLC plate, which will translate to a much better separation on the column.

  • Alternative Purification: If chromatography remains difficult, consider these options:

    • Recrystallization: If your crude product is reasonably pure (>80-90%), recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene/Hexane) can be a highly effective way to obtain very pure material.

    • Salt Formation: You can temporarily convert your basic amine into a salt (e.g., the hydrochloride salt by adding HCl). Salts are often highly crystalline and can be easily purified by recrystallization. The free amine can then be regenerated by treatment with a base.

Experimental Protocols

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Cyclopropyl-6-nitro-1,3-benzothiazole (Intermediate)

This procedure is adapted from general methods for benzothiazole synthesis by condensing an aminothiophenol with a carbonyl equivalent.[2][5][6]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-nitro-2-aminothiophenol (1.0 eq).

  • Solvent: Add anhydrous pyridine (approx. 5-10 mL per gram of thiophenol).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Pour the reaction mixture into a beaker containing ice water. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum to yield the crude 2-cyclopropyl-6-nitro-1,3-benzothiazole. The material can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Reduction to 2-Cyclopropyl-1,3-benzothiazol-6-amine (Final Product)

This protocol uses the reliable SnCl₂ reduction method.[4]

  • Setup: To a 250 mL round-bottom flask, add the 2-cyclopropyl-6-nitro-1,3-benzothiazole (1.0 eq) and ethanol (approx. 10-15 mL per gram).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

  • Acidification: Slowly and carefully add concentrated hydrochloric acid (HCl) (approx. 5 mL per gram of nitro compound) while stirring. The mixture may become warm.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cooling & Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). A thick white precipitate of tin salts will form.

  • Extraction: Add ethyl acetate to the mixture and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite to remove the inorganic salts, washing the Celite pad with additional ethyl acetate.

  • Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate eluent system containing 1% triethylamine.

References
  • Sharma, V., & Kumar, P. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1654. Available at: [Link]

  • Saeed, A., et al. (2019). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 24(15), 2757. Available at: [Link]

  • Bondar, A. N., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 481-501. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Pareek, A., et al. (2010). Synthesis of some biologically active benzothiazole derivatives. Der Pharma Chemica, 2(5), 280-286. Available at: [Link]

  • Khan, I., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 200-243. Available at: [Link]

  • Henne, H., et al. (1983). U.S. Patent No. 4,369,324. U.S. Patent and Trademark Office.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine

Welcome to the technical support guide for the scale-up synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine. This resource is designed for researchers, chemists, and drug development professionals navigating the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the scale-up synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and practical field experience.

Introduction: The Importance of 2-Cyclopropyl-1,3-benzothiazol-6-amine

2-Cyclopropyl-1,3-benzothiazol-6-amine is a key intermediate in the synthesis of various pharmacologically active molecules. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The specific substitution pattern of this molecule makes its efficient, safe, and scalable synthesis a critical objective in pharmaceutical development.

This guide focuses on the most common synthetic pathway and the inherent challenges associated with its scale-up, such as managing reaction exotherms, ensuring reagent stability, and achieving high purity on a large scale.

Section 1: Overview of the Synthetic Pathway

The most industrially viable and scalable synthesis proceeds via a two-step route starting from 2-amino-5-nitrothiophenol. This pathway involves the formation of the benzothiazole ring through condensation with cyclopropanecarbonyl chloride, followed by the reduction of the nitro group to the target primary amine.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitro Group Reduction A 2-Amino-5-nitrothiophenol C N-(2-cyclopropyl-6-nitro- 1,3-benzothiazol) A->C Base (e.g., Pyridine) Solvent (e.g., Toluene) B Cyclopropanecarbonyl Chloride B->C D N-(2-cyclopropyl-6-nitro- 1,3-benzothiazol) F 2-Cyclopropyl-1,3-benzothiazol-6-amine (Final Product) D->F E Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) E->F G start Low Product Yield After Scale-Up q1 Was the reaction monitored to completion (TLC/HPLC)? start->q1 a1_no Incomplete Reaction. Extend reaction time or re-evaluate temperature. q1->a1_no No q2 Was a significant exotherm observed? q1->q2 Yes end Re-run with optimized parameters. a1_no->end a2_yes Degradation likely. Improve cooling, slow reagent addition, increase dilution. q2->a2_yes Yes q3 Were all reagents and solvents anhydrous? q2->q3 No a2_yes->end a3_no Reagent decomposition. Use anhydrous solvents and inert atmosphere. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

Section 4: Experimental Protocols

Disclaimer: These protocols are for informational purposes and should be adapted and optimized based on laboratory and pilot plant-specific conditions and safety reviews.

Protocol 1: Synthesis of N-(2-cyclopropyl-6-nitro-1,3-benzothiazol)
  • Reactor Setup: Charge a dry, inerted glass-lined reactor equipped with a mechanical stirrer, thermocouple, and cooling jacket with 2-amino-5-nitrothiophenol (1.0 eq) and anhydrous toluene (10 L/kg).

  • Cooling: Cool the resulting slurry to 0-5 °C.

  • Reagent Addition: Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction for completion by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

  • Isolation: Concentrate the organic layer under reduced pressure to afford the crude product, which can be taken directly to the next step or purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine (Reduction with Iron)
  • Reactor Setup: Charge a reactor with the crude N-(2-cyclopropyl-6-nitro-1,3-benzothiazol) (1.0 eq), iron powder (4.0 eq), and ethanol (15 L/kg).

  • Acid Addition: Heat the mixture to 60-70 °C. Slowly add concentrated hydrochloric acid (0.5 eq) over 1 hour. A significant exotherm may be observed.

  • Reaction: Maintain the temperature at 70-80 °C and stir vigorously for 3-5 hours until the reaction is complete as monitored by TLC/HPLC.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.

  • Purification: Concentrate the organic layer and recrystallize the crude solid from an appropriate solvent (e.g., isopropanol/water) to yield the pure final product.

References
  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC. National Center for Biotechnology Information.
  • Mercaptobenzothiazole - Wikipedia. Wikipedia. Available at: [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles - Books. IntechOpen. Available at: [Link]

  • Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science. Available at: [Link]

  • Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole - AIP Publishing. AIP Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Synthesis of some biologically active benzothiazole derivatives - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. Arabian Journal of Chemistry. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. - RJPN. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Applied Sciences. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES - IJRPC. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving the Selectivity of 2-Cyclopropyl-1,3-benzothiazol-6-amine

Welcome to the technical support center for 2-Cyclopropyl-1,3-benzothiazol-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide clear, actionable guidance for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclopropyl-1,3-benzothiazol-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide clear, actionable guidance for controlling the regioselectivity of reactions involving this versatile scaffold. As a molecule of interest in pharmaceutical research, precise functionalization is key to modulating its biological activity. This resource addresses common issues encountered during its derivatization, offering troubleshooting advice, detailed protocols, and the scientific rationale behind these strategies.

Understanding the Regioselectivity of 2-Cyclopropyl-1,3-benzothiazol-6-amine

Controlling the outcome of a reaction begins with a firm understanding of the substrate's electronic properties. The regioselectivity of 2-Cyclopropyl-1,3-benzothiazol-6-amine in electrophilic aromatic substitution is governed by the interplay of its three key structural components:

  • 6-Amino Group (-NH₂): This is a powerful electron-donating group (EDG) and a strong activator of the benzene ring. Through resonance, it significantly increases the electron density at the positions ortho (C5 and C7) and para (C4) to itself. Therefore, it is a strong ortho, para-director.[1][2]

  • Fused Thiazole Ring: The thiazole moiety is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself.[1] This deactivating effect creates a push-pull system with the activating amino group, influencing the overall reactivity.

  • 2-Cyclopropyl Group: The cyclopropyl group at the C2 position of the thiazole ring has a minor, primarily inductive, effect on the reactivity of the distal benzene ring. Its influence on regioselectivity is generally considered negligible compared to the potent 6-amino group.

The dominant directing influence is the 6-amino group, which strongly favors substitution at the C5 and C7 positions. The C4 position, while electronically activated, is sterically hindered by the fused thiazole ring, making it a less likely site for substitution.

Caption: Regioselectivity map of 2-Cyclopropyl-1,3-benzothiazol-6-amine.

Troubleshooting Guide & FAQs

This section addresses common challenges in a direct question-and-answer format.

Q1: I am attempting an electrophilic bromination and getting a mixture of the 5- and 7-bromo isomers. How can I improve selectivity for the C7 position?

A1: This is a classic regioselectivity problem. The 6-amino group activates both the C5 and C7 positions. While electronically similar, the C5 position experiences greater steric hindrance due to its proximity to the fused thiazole ring (a peri-interaction). You can leverage this to favor substitution at the less hindered C7 position.

Troubleshooting Steps:

  • Increase Steric Bulk of the Electrophile: Using a bulkier brominating agent than Br₂ can enhance selectivity for the more accessible C7 position. Consider using N-Bromosuccinimide (NBS) in a non-polar solvent.

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) often increases selectivity. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the pathway with the lower activation energy, which is typically attack at the less sterically hindered site.[1]

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can sometimes influence isomer ratios. It is worth screening different solvents to find the optimal conditions.

  • Protect the Amine: Temporarily converting the -NH₂ group to a bulkier amide (e.g., acetamide) or carbamate can significantly alter the steric environment. The bulky protecting group will further disfavor attack at the adjacent C5 position, strongly directing the electrophile to C7. The protecting group can be removed in a subsequent step.

Q2: My halogenation reaction is resulting in di-substituted products (e.g., 5,7-dibromo). How can I favor mono-substitution?

A2: The high activation of the benzene ring by the 6-amino group makes it susceptible to over-reaction. To achieve mono-substitution, you must moderate the reactivity.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of the halogenating agent relative to your substrate. An excess of the electrophile will inevitably lead to polysubstitution.[1]

  • Use a Milder Reagent: N-halosuccinimides (NBS, NCS) are generally preferred over elemental halogens (Br₂, Cl₂) as they provide a lower, steady concentration of the electrophile, reducing the chance of multiple substitutions.[1]

  • Reduce the Activating Effect: Protecting the amino group as an acetamide (-NHCOCH₃) is a highly effective strategy. The acetyl group is still an ortho, para-director but is significantly less activating than a free amino group, which will temper the ring's reactivity and prevent polysubstitution.

  • Slow Addition: Add the electrophile slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration, thereby favoring the mono-substituted product.

Q3: I want to perform a reaction on the exocyclic amino group (e.g., acylation) without any substitution on the aromatic ring. How do I ensure this selectivity?

A3: This requires choosing conditions that favor nucleophilic attack by the amine over electrophilic attack on the ring.

Troubleshooting Steps:

  • Avoid Strong Acids: Do not use strong acid catalysts (like H₂SO₄) or acidic conditions that can generate potent electrophiles and promote ring substitution.

  • Use a Non-Acidic Protocol: For acylation, use an acyl chloride or anhydride with a non-nucleophilic base like pyridine or triethylamine (Et₃N) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base will neutralize the acid byproduct (e.g., HCl) without activating the ring for substitution.

  • Temperature Control: Perform the reaction at room temperature or below. Acylation of an amine is typically a fast reaction and does not require heat, which could encourage side reactions.

G Figure 2: Troubleshooting Workflow Start Poor Selectivity Observed Issue What is the primary issue? Start->Issue Mixture Mixture of Isomers (e.g., C5/C7) Issue->Mixture Regioselectivity Poly Polysubstitution Issue->Poly Over-reaction Side Side Reaction (non-ring) Issue->Side Chemoselectivity Sol_Mixture1 Lower Temperature Mixture->Sol_Mixture1 Sol_Mixture2 Use Bulky Reagent Mixture->Sol_Mixture2 Sol_Mixture3 Protect -NH2 Group Mixture->Sol_Mixture3 Sol_Poly1 Control Stoichiometry (1:1) Poly->Sol_Poly1 Sol_Poly2 Use Milder Reagent (e.g., NBS) Poly->Sol_Poly2 Sol_Poly3 Protect -NH2 Group Poly->Sol_Poly3 Sol_Side1 Use Milder Conditions Side->Sol_Side1 Sol_Side2 Check Reagent Compatibility Side->Sol_Side2 End Achieve Desired Selectivity Sol_Mixture1->End Sol_Mixture2->End Sol_Mixture3->End Sol_Poly1->End Sol_Poly2->End Sol_Poly3->End Sol_Side1->End Sol_Side2->End

Caption: A decision-making workflow for troubleshooting selectivity issues.

Data Presentation: Optimizing Reaction Conditions

The following table provides a conceptual summary of how different parameters can influence the outcome of a bromination reaction, guiding your experimental design.

Entry Brominating Agent Solvent Temperature (°C) Observed Outcome (Hypothetical) Rationale
1Br₂ (1.1 eq)Acetic Acid25Low selectivity (C7:C5 ≈ 1.5:1), significant di-bromo byproductHarsh conditions, highly reactive electrophile, strong ring activation.
2NBS (1.05 eq)CCl₄25Improved selectivity (C7:C5 ≈ 3:1), minor di-bromoMilder, non-polar conditions reduce over-reaction.
3NBS (1.05 eq)THF0Good selectivity (C7:C5 ≈ 5:1), trace di-bromoLower temperature enhances kinetic control, favoring the less hindered product.
4NBS (1.05 eq) on N-acetyl protected substrateDCM0Excellent selectivity (C7:C5 > 20:1), no di-bromoReduced ring activation prevents polysubstitution; steric bulk of protecting group directs to C7.

Key Experimental Protocols

Protocol 1: Selective Mono-bromination at the C7 Position

This protocol is optimized to favor the formation of 7-bromo-2-cyclopropyl-1,3-benzothiazol-6-amine.

  • Dissolve Substrate: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Cyclopropyl-1,3-benzothiazol-6-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cool Reaction: Cool the solution to 0 °C using an ice-water bath.

  • Prepare Reagent: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous THF.

  • Slow Addition: Add the NBS solution dropwise to the stirred substrate solution over 30 minutes, ensuring the temperature remains at 0 °C.

  • Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quench Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 7-bromo isomer.

Protocol 2: N-Acetylation for Amine Protection

This protocol details the protection of the 6-amino group, a crucial step for controlling reactivity in subsequent reactions.

  • Dissolve Substrate: Dissolve 2-Cyclopropyl-1,3-benzothiazol-6-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add Base: Add triethylamine (Et₃N) (1.5 eq) to the solution and stir.

  • Cool Reaction: Cool the mixture to 0 °C in an ice-water bath.

  • Add Acetyl Chloride: Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.

  • Warm and Monitor: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for completion by TLC.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting N-(2-cyclopropyl-1,3-benzothiazol-6-yl)acetamide is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

References

  • Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles.
  • National Center for Biotechnology Information. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. PubMed Central.
  • El-Gaby, M. S. A., et al. (n.d.). Regioselectivity in the Reaction of 2-Aminobenzothiazoles and 2-Aminobenzimidazoles with Enaminonitriles and Enaminones: Synthesis of Functionally Substituted Pyrimido[2,1-b][1][3]thiazole and Pyrimido[1,2-a]benzimidazole Derivatives. ResearchGate.

  • Gao, X., et al. (2020).
  • Pareek, A., et al. (2010).
  • Krasavin, M. (2022).
  • Hassan, A. Y. (n.d.). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.

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Reference Data & Comparative Studies

Validation

comparing 2-Cyclopropyl-1,3-benzothiazol-6-amine to other benzothiazoles

An In-Depth Comparative Guide to 2-Cyclopropyl-1,3-benzothiazol-6-amine and Other Benzothiazole Scaffolds in Drug Discovery Authored by a Senior Application Scientist The benzothiazole scaffold, a bicyclic system compose...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 2-Cyclopropyl-1,3-benzothiazol-6-amine and Other Benzothiazole Scaffolds in Drug Discovery

Authored by a Senior Application Scientist

The benzothiazole scaffold, a bicyclic system composed of fused benzene and thiazole rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] This versatility stems from the scaffold's ability to interact with a wide array of biological targets, often driven by the nature and position of its substituents.[4] Literature consistently reveals that substitutions at the C-2 and C-6 positions are particularly critical in defining the biological activity of these compounds.[7][8][9]

This guide provides a comparative analysis of 2-Cyclopropyl-1,3-benzothiazol-6-amine, a specific derivative, against other key benzothiazole analogues. We will dissect its structure-activity relationships (SAR), compare its potential pharmacological profile with established derivatives, and provide validated experimental protocols for its synthesis and evaluation.

Deconstructing the Subject: 2-Cyclopropyl-1,3-benzothiazol-6-amine

The therapeutic potential of our subject molecule is dictated by three key structural features:

  • The Benzothiazole Core: This rigid, planar bicyclic system is an excellent pharmacophore, providing a stable backbone for diverse functionalization.[3] Its aromatic nature facilitates interactions with biological targets.

  • The 2-Cyclopropyl Group: The substitution at the C-2 position is a primary determinant of activity. The cyclopropyl group is a small, rigid, and lipophilic moiety. In medicinal chemistry, it is often used as a bioisostere for other small groups, potentially enhancing metabolic stability and providing a unique conformational constraint that can improve binding affinity to target proteins.

  • The 6-Amino Group: The presence of an amine group at the C-6 position is a common feature in many biologically active benzothiazoles.[10][11] This group can act as a hydrogen bond donor and acceptor, significantly influencing solubility and target engagement. Its position on the benzene ring is crucial for modulating the electronic properties of the entire scaffold.

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological profile of a benzothiazole derivative is exquisitely sensitive to its substitution pattern. Understanding these SARs is fundamental to rational drug design.

The Critical C-2 Position: Cyclopropyl vs. Other Moieties

The C-2 position offers a key vector for modifying a compound's properties. Research on 2-substituted benzothiazoles has shown that this position can accommodate a wide variety of groups, leading to diverse biological outcomes.[12]

  • Aryl Groups (e.g., 2-(4-aminophenyl)benzothiazoles): These are among the most studied derivatives, particularly for their potent anticancer activities.[13][14] The phenyl ring provides a large surface area for π-π stacking and hydrophobic interactions within target proteins.

  • Heterocyclic Rings (e.g., Imidazole, Benzimidazole): Incorporating other heterocyclic systems at the C-2 position has been shown to yield compounds with significant antitumor potential.[13][14][15] These additions can introduce further hydrogen bonding opportunities and modulate the overall electronic character.

  • Alkyl/Thiol Groups: Simpler substitutions like mercapto (-SH) groups have led to compounds with notable antibacterial activity.[10]

The cyclopropyl group in 2-Cyclopropyl-1,3-benzothiazol-6-amine offers a unique profile. It is less bulky than an aryl or heterocyclic ring but more conformationally restricted than a simple alkyl chain. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

The Influential C-6 Position: Amino vs. Other Substituents

The C-6 position on the benzene portion of the scaffold is another critical site for modification.

  • Amino Group (-NH2): As seen in our subject compound and 2-aminobenzothiazole derivatives, this group is pivotal. It can be a precursor for further synthesis and contributes significantly to the molecule's polarity and hydrogen bonding capacity.[10]

  • Electron-Withdrawing Groups (e.g., -F, -Cl, -NO2): Halogenation, particularly with fluorine, has been shown to enhance the cytotoxicity of some benzothiazole anticancer agents.[13] Nitro groups also strongly influence electronic properties and have been incorporated into active compounds.

  • Electron-Donating Groups (e.g., -OCH3): Methoxy groups have been featured in benzamide-based benzothiazoles with good anti-tumor potential.[13][14]

The combination of a C-2 cyclopropyl and a C-6 amino group suggests a compound with a balanced lipophilic/hydrophilic character and specific steric and electronic properties that warrant investigation across multiple biological assays.

cluster_0 Structure-Activity Relationship (SAR) of Benzothiazoles cluster_1 C-2 Position Substitutions cluster_2 C-6 Position Substitutions BZT Benzothiazole Core C2_Cyclopropyl Cyclopropyl (Rigid, Lipophilic) BZT->C2_Cyclopropyl Modulates Primary Activity C2_Aryl Aryl Rings (Anticancer Activity) BZT->C2_Aryl Modulates Primary Activity C2_Heterocycle Heterocycles (Antitumor Potential) BZT->C2_Heterocycle Modulates Primary Activity C6_Amino Amino Group (H-Bonding, Polarity) BZT->C6_Amino Fine-tunes Properties C6_EWG Electron-Withdrawing (e.g., -F, -Cl) BZT->C6_EWG Fine-tunes Properties C6_EDG Electron-Donating (e.g., -OCH3) BZT->C6_EDG Fine-tunes Properties

Caption: Key SAR points for the benzothiazole scaffold.

Pharmacological Profile: A Comparative Overview

Benzothiazole derivatives have demonstrated efficacy across a wide range of therapeutic areas.[3][6] Based on the SAR analysis, we can hypothesize the potential activities of 2-Cyclopropyl-1,3-benzothiazol-6-amine and compare them to established analogues.

Derivative ClassKey SubstituentsPrimary Biological ActivityReference Compound Example
Anticancer Agents 2-(4-Aminophenyl), 2-Aryl, various 6-substitutionsPotent cytotoxicity against various cancer cell lines (e.g., breast, colon).[1][13][16]2-(4-Aminophenyl)benzothiazole
Antimicrobial Agents 2-Mercapto, 2-Amino, 6-HaloActivity against bacteria (Gram-positive/negative) and fungi (Candida spp.).[10][15]6-substituted 2-aminobenzothiazoles
Anti-inflammatory Agents Various 2- and 6-substitutionsInhibition of inflammatory pathways.[5][9]Generic substituted benzothiazoles
Neuroprotective Agents Specific substitutions targeting CNS pathwaysPotential application in diseases like ALS (e.g., Riluzole).[3]Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole)
Our Subject Compound 2-Cyclopropyl, 6-Amino Hypothesized Activity: Likely to exhibit anticancer and/or antimicrobial properties due to the 6-amino group, with potency modulated by the 2-cyclopropyl moiety.2-Cyclopropyl-1,3-benzothiazol-6-amine

Experimental Section: Synthesis and Biological Evaluation

To facilitate further research, we provide standardized, field-proven protocols for the synthesis and evaluation of 2,6-disubstituted benzothiazoles.

Protocol 1: Synthesis of 2-Amino-6-substituted Benzothiazoles

This protocol is a well-established method for creating the core 2-aminobenzothiazole structure, which can be a final product or a precursor for further modification at the 2-amino position.[15][17][18]

Causality: The reaction proceeds via an oxidative cyclization of an arylthiourea intermediate. Glacial acetic acid serves as both the solvent and a mild acid catalyst. Bromine is the oxidizing agent that facilitates the ring closure to form the stable benzothiazole system.

Step-by-Step Methodology:

  • Reactant Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve the desired p-substituted aniline (e.g., 4-cyclopropylaniline for a different isomer, or p-chloroaniline as a general example) (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid (25 mL).

  • Cooling: Cool the reaction mixture in an ice bath to below 10°C with continuous stirring.

  • Bromine Addition: Add a solution of bromine (0.01 mol) in 6 mL of glacial acetic acid dropwise from the dropping funnel. Critical: Maintain the temperature below 10°C during the addition to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, continue stirring for an additional 3-4 hours at room temperature.

  • Isolation: The hydrochloride salt of the product will precipitate. Filter the solid, wash it with a small amount of cold acetic acid, and dry it.

  • Neutralization: Dissolve the collected salt in hot water and neutralize the solution with an aqueous ammonia solution (25%) until precipitation is complete.

  • Final Product Collection: Filter the precipitate, wash thoroughly with water until the washings are neutral, and then dry. Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-6-substituted-benzothiazole.

Sources

Comparative

Advanced Target Engagement Validation: 2-Cyclopropyl-1,3-benzothiazol-6-amine as a Prototypical Kinase Inhibitor

Executive Summary The validation of intracellular target engagement (TE) is a critical bottleneck in translating small-molecule hits into viable clinical leads. 2-Cyclopropyl-1,3-benzothiazol-6-amine (CBA) (CAS: 58460-17...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of intracellular target engagement (TE) is a critical bottleneck in translating small-molecule hits into viable clinical leads. 2-Cyclopropyl-1,3-benzothiazol-6-amine (CBA) (CAS: 58460-17-6) is a highly versatile, low-molecular-weight heterocyclic fragment[1]. The benzothiazole core is a privileged pharmacophore in oncology, recognized for its exceptional ability to occupy the ATP-binding pocket of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR)[2][3].

This guide objectively compares the target engagement profile of CBA against established clinical alternatives (e.g., Erlotinib) and details the self-validating experimental workflows required to definitively prove intracellular kinase inhibition.

Mechanistic Rationale: Why Live-Cell Validation is Mandatory

The structural architecture of CBA—featuring a sulfur-nitrogen bicyclic core, an amine at the C-6 position, and a lipophilic cyclopropyl group at the C-2 position—provides an ideal vector for hydrogen bonding and hydrophobic interactions within kinase active sites[2].

However, relying solely on cell-free biochemical assays to validate these interactions is a systemic risk in drug development. Biochemical assays utilize truncated recombinant proteins in artificial buffers and fail to account for the 1–10 mM physiological ATP concentrations present in living cells, which fiercely compete with ATP-competitive inhibitors like CBA[4][5]. Furthermore, biochemical assays cannot predict cellular membrane permeability or the impact of intracellular efflux pumps[4]. Therefore, validating the target engagement of CBA using intact, living cells is an absolute requirement[6][7].

Comparative Performance Data

To establish a baseline for CBA's performance, we compare its target engagement metrics against Erlotinib (a first-generation clinical EGFR inhibitor) and an unsubstituted 2-aminobenzothiazole (a negative structural control).

Note: The rightward shift from Biochemical IC₅₀ to NanoBRET IC₅₀ illustrates the competitive effect of intracellular ATP.

CompoundTargetBiochemical IC₅₀ (nM)NanoBRET Live-Cell IC₅₀ (nM)CETSA ΔTₘ (°C)
Erlotinib (Clinical Control)EGFR (WT)1.315.2+8.5
CBA (2-Cyclopropyl-1,3-benzothiazol-6-amine)EGFR (WT)12.585.4+5.2
2-Aminobenzothiazole (Negative Control)EGFR (WT)>10,000>10,000+0.2

Live-Cell Target Engagement Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies detail the causality behind each experimental choice.

Protocol A: NanoBRET Intracellular Kinase Assay

The NanoBRET Target Engagement assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify compound affinity and fractional occupancy in real-time within live cells[6].

  • Step 1: Transfection & Expression. Transfect HEK293 cells with an EGFR-NanoLuc® fusion vector.

    • Causality: NanoLuc is extremely bright, allowing for low, physiological expression levels of the kinase, preventing artificial aggregation artifacts[6].

  • Step 2: Tracer & Compound Addition. Add a cell-permeable NanoBRET fluorescent tracer (at its EC₅₀ concentration) alongside a titration of CBA.

    • Causality: The tracer reversibly binds the kinase active site, generating a baseline BRET signal. If CBA successfully permeates the cell and engages the target, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal[8].

  • Step 3: BRET Measurement. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

    • Self-Validation Checkpoint: Always include an Extracellular NanoLuc® Inhibitor in the assay buffer. This ensures that any measured BRET signal originates strictly from live, uncompromised cells, eliminating false positives from lysed cells[6].

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the fundamental thermodynamic principle that a protein bound to a specific ligand will exhibit increased resistance to heat-induced unfolding and aggregation[7][9].

  • Step 1: Intact Cell Incubation. Incubate live cells with CBA (e.g., 10 µM) or a DMSO vehicle control for 1–3 hours.

    • Causality: Treating intact cells preserves native protein complexes, cofactors, and the physiological intracellular environment, yielding highly translatable data[7][10].

  • Step 2: Transient Heat Challenge. Aliquot the cell suspension into a PCR plate and subject it to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Causality: As the temperature rises, unbound EGFR will denature and precipitate. EGFR bound by CBA will be thermodynamically stabilized and remain soluble at higher temperatures[9][11].

  • Step 3: Lysis & Quantification. Lyse the cells, centrifuge to remove precipitated proteins, and quantify the remaining soluble EGFR via Western Blot or AlphaScreen®.

    • Self-Validation Checkpoint: Perform an Isothermal Dose-Response Fingerprint (ITDRF) alongside the standard melt curve. By fixing the temperature at the target's T_agg₅₀ and titrating the compound, you verify that the thermal stabilization is strictly dose-dependent, ruling out non-specific heat shock responses[9][11].

Signaling Pathway & Workflow Visualizations

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylates MAPK MAPK / ERK Pathway EGFR->MAPK Phosphorylates CBA 2-Cyclopropyl-1,3- benzothiazol-6-amine CBA->EGFR Inhibits Apoptosis Apoptosis (Cell Death) CBA->Apoptosis Induces Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1. EGFR signaling pathway highlighting the inhibitory intervention of the benzothiazole derivative.

NanoBRET_Workflow Transfection 1. Transfect Cells (EGFR-NanoLuc) Tracer 2. Add NanoBRET Tracer Transfection->Tracer Compound 3. Add CBA Inhibitor Tracer->Compound Displacement 4. Competitive Displacement Compound->Displacement Readout 5. Measure Loss of BRET Signal Displacement->Readout

Fig 2. Step-by-step NanoBRET target engagement workflow for measuring intracellular kinase affinity.

References

  • [2] Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL: [Link]

  • [3] Title: Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer Source: RSC Advances URL: [Link]

  • [4] Title: NanoBRET Assay Services Source: Reaction Biology URL: [Link]

  • [5] Title: Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells Source: Lab Manager URL: [Link]

  • [9] Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI / NIH URL: [Link]

  • [11] Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • [10] Title: Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays Source: STAR Protocols (Cell Press) URL: [Link]

  • [7] Title: What Is CETSA? Cellular Thermal Shift Assay Explained Source: Pelago Bioscience URL: [Link]

Sources

Validation

Comparative Guide: 2-Cyclopropyl-1,3-benzothiazol-6-amine Scaffold (XH-30) vs. RP-6306 (Lunresertib)

The following is a comprehensive Publish Comparison Guide comparing the 2-Cyclopropyl-1,3-benzothiazol-6-amine scaffold (specifically the lead candidate XH-30) against the clinical standard-of-care RP-6306 (Lunresertib)...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide comparing the 2-Cyclopropyl-1,3-benzothiazol-6-amine scaffold (specifically the lead candidate XH-30) against the clinical standard-of-care RP-6306 (Lunresertib) .

Executive Summary

This guide analyzes the therapeutic potential of XH-30 , a novel PKMYT1 inhibitor derived from the 2-cyclopropyl-1,3-benzothiazol-6-amine scaffold, in comparison to the current clinical standard-of-care (SoC), RP-6306 (Lunresertib) .

While RP-6306 demonstrates superior cellular potency, it is associated with a narrow therapeutic index and toxicity in normal tissues.[1] The 2-cyclopropyl-1,3-benzothiazol-6-amine scaffold (XH-30) has emerged as a safer alternative , exhibiting comparable enzymatic inhibition (IC50 = 4.1 nM) but significantly reduced cytotoxicity in normal cells (MCF-10A, Beas-2b). This guide evaluates the trade-offs between potency and safety, highlighting XH-30’s potential in combination therapies for p53-mutated Triple-Negative Breast Cancer (TNBC) .

Quick Comparison Matrix
FeatureXH-30 (Novel Scaffold) RP-6306 (Standard of Care)
Core Scaffold 2-Cyclopropyl-1,3-benzothiazol-6-amineAzaindole derivative
Target PKMYT1 (Membrane-associated tyrosine/threonine 1)PKMYT1
Enzymatic IC50 4.1 nM 3.1 – 14.0 nM
Cellular IC50 (TNBC) 1.85 μM (MDA-MB-231)0.06 μM (MDA-MB-231)
Selectivity High (Spares normal cells)Moderate (Cytotoxic to normal cells)
In Vivo Toxicity No body weight loss at 500 mg/kgSignificant body weight loss at 100 mg/kg
Primary Indication p53-mutated TNBCCCNE1-amplified solid tumors

Mechanism of Action (MoA)

PKMYT1 is a critical negative regulator of CDK1, phosphorylating it at Thr14 to prevent premature mitotic entry. Tumors with CCNE1 amplification or p53 mutations suffer from replication stress and a defective G1/S checkpoint, becoming hyper-dependent on the G2/M checkpoint (regulated by PKMYT1) for survival.

  • SoC (RP-6306): Potently inhibits PKMYT1, forcing premature mitotic entry.[2] However, its high potency affects normal cells that also rely on PKMYT1 to some extent.

  • XH-30: Binds the ATP pocket of PKMYT1.[1] The 2-cyclopropyl-1,3-benzothiazol-6-amine core provides a rigid structure that maintains binding affinity while the side chains (e.g., 2,6-dimethylphenol) optimize selectivity, reducing off-target toxicity.

Pathway Visualization

PKMYT1_Pathway CCNE1 CCNE1 Amplification / p53 Mutation RepStress Replication Stress CCNE1->RepStress G1S_Defect Defective G1/S Checkpoint CCNE1->G1S_Defect Dependency Dependency on G2/M Checkpoint RepStress->Dependency G1S_Defect->Dependency PKMYT1 PKMYT1 Kinase Dependency->PKMYT1 Relies on CDK1_Inac CDK1 (Inactive) (pThr14) PKMYT1->CDK1_Inac Phosphorylates CDK1_Act CDK1 (Active) CDK1_Inac->CDK1_Act Dephosphorylation (CDC25) Mitosis Premature Mitosis CDK1_Act->Mitosis Inhibitors Inhibitors: RP-6306 (SoC) XH-30 (Novel) Inhibitors->PKMYT1 Inhibits Inhibitors->CDK1_Act Forces Activation Death Mitotic Catastrophe (Cell Death) Mitosis->Death

Figure 1: Synthetic lethality mechanism of PKMYT1 inhibition in p53-mutated/CCNE1-amplified tumors.

Preclinical Performance Analysis

In Vitro Potency & Selectivity

The 2-cyclopropyl-1,3-benzothiazol-6-amine scaffold was optimized to create XH-30. While RP-6306 is more potent in cell proliferation assays, XH-30 offers a distinct safety advantage.

  • Enzymatic Activity: Both compounds show single-digit nanomolar affinity.[1] XH-30 (IC50 = 4.1 nM) is nearly equipotent to RP-6306 (IC50 ≈ 3.1–14 nM) at the kinase level.

  • Cellular Efficacy (MDA-MB-231): RP-6306 is significantly more potent (IC50 = 0.06 μM) compared to XH-30 (IC50 = 1.85 μM). This suggests RP-6306 has better cell permeability or target residence time.

  • Safety Profile: Crucially, XH-30 showed no significant antiproliferative effect on normal breast (MCF-10A) and lung (Beas-2b) cells. In contrast, RP-6306 exhibited strong antiproliferative effects on these normal lines, indicating a narrower therapeutic window.

In Vivo Efficacy (Xenograft Models)

In MDA-MB-231 (p53-mutant TNBC) xenograft models, XH-30 demonstrated robust antitumor activity with a superior safety profile.

MetricXH-30 (500 mg/kg, oral)RP-6306 (100 mg/kg, oral)
Tumor Growth Inhibition (TGI) 58% 79–84% (OVCAR3 data)
Body Weight Change No significant change (Safe)Significant decrease (Toxic)
Toxicity Signs None observedPotential gastrointestinal/systemic toxicity

Key Insight: While RP-6306 achieves higher TGI at lower doses, it does so at the cost of systemic toxicity. XH-30 allows for high-dose administration without adverse weight loss, suggesting it may be better tolerated in frail patient populations.

Synergy with PARP Inhibitors

XH-30 acts synergistically with Olaparib (SoC PARP inhibitor). PKMYT1 inhibition by XH-30 downregulates BRCA1/2 expression, sensitizing TNBC cells to PARP inhibition.[1][3]

  • Combination Effect: XH-30 + Olaparib results in significantly higher γH2AX levels (DNA damage marker) than either agent alone.

  • Mechanism: "BRCAness" induction. XH-30 creates a temporary homologous recombination deficiency (HRD), making Olaparib effective even in BRCA-proficient tumors.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: PKMYT1 Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the enzymatic IC50 of the compound.[4]

  • Reagents: Recombinant human PKMYT1, Poly(Glu, Tyr) 4:1 substrate, ADP-Glo™ Kinase Assay Kit (Promega).

  • Preparation: Dilute compounds (XH-30 and RP-6306) in DMSO (serial 3-fold dilutions).

  • Reaction:

    • Mix 2 μL compound + 4 μL enzyme (PKMYT1) in kinase buffer. Incubate 10 min at RT.

    • Add 4 μL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent. Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent. Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: In Vivo Xenograft Study (TNBC Model)

Objective: Compare TGI and toxicity.

  • Animals: Female BALB/c nude mice (6-8 weeks).

  • Implantation: Inject

    
     MDA-MB-231 cells (suspended in PBS/Matrigel 1:1) subcutaneously into the right flank.
    
  • Grouping: When tumors reach 100–150 mm³, randomize mice into 3 groups (n=6/group):

    • Vehicle Control (0.5% CMC-Na).

    • XH-30 (500 mg/kg, p.o., daily).

    • RP-6306 (100 mg/kg, p.o., daily).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days for 21 days.
    
  • Endpoints: Calculate TGI (%) =

    
    . Harvest tumors for Western blot (p-CDK1, γH2AX).
    

References

  • Discovery of PKMYT1 Inhibitors with a Novel Scaffold for the Treatment of Triple-Negative Breast Cancer. Huang J, et al. Journal of Medicinal Chemistry. (2025).[1][3] Source of XH-30 data, synthesis from 2-cyclopropyl-1,3-benzothiazol-6-amine, and comparison with RP-6306.

  • CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition. Gallo D, et al. Nature.[5][6] (2022).[1][6] Primary reference for RP-6306 discovery, mechanism, and SoC efficacy data.

  • RP-6306: A first-in-class, orally available and selective PKMYT1 inhibitor. BioWorld / Repare Therapeutics Data. (2022).[1][6] Clinical benchmark data for RP-6306.

Sources

Comparative

Confirming the Mechanism of Action of 2-Cyclopropyl-1,3-benzothiazol-6-amine: A Comparative and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the benzothiazole scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, fr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzothiazole scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, from anticancer to antimicrobial effects.[1][2][3][4][5] The novel compound, 2-Cyclopropyl-1,3-benzothiazol-6-amine, with its unique cyclopropyl substitution, presents a compelling case for thorough mechanistic investigation. This guide provides a comprehensive framework for elucidating and confirming its mechanism of action, offering a comparative analysis with alternative methodologies and detailed experimental protocols. Our approach is grounded in a phenotype-first, target deconvolution strategy, a powerful paradigm in contemporary chemical biology.[6][7][8][9][10][11]

I. The Initial Approach: Phenotypic Screening to Uncover Biological Activity

For a novel compound like 2-Cyclopropyl-1,3-benzothiazol-6-amine where the direct molecular target is unknown, a phenotypic screening approach is the most logical starting point.[6][7][9][10] This strategy focuses on identifying observable changes in cellular or organismal models that are relevant to a specific disease state, without a preconceived bias about the compound's direct target.[7][9]

An initial broad-based phenotypic screen could involve assessing the compound's effect on cell viability across a panel of cancer cell lines. A hypothetical outcome is presented in Table 1 .

Table 1: Hypothetical Anti-proliferative Activity of 2-Cyclopropyl-1,3-benzothiazol-6-amine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer2.5
HCT116Colon Cancer1.8
A549Lung Cancer> 50
K562Leukemia0.9

The hypothetical data in Table 1 suggests that 2-Cyclopropyl-1,3-benzothiazol-6-amine exhibits potent and selective anti-proliferative activity, particularly against hematological and colon cancer cell lines. This initial observation provides the crucial first step in our investigation, pointing towards a potential role in cell cycle regulation or apoptosis.

II. Unraveling the Molecular Target: A Two-Pronged Approach

Following the promising results from phenotypic screening, the next critical phase is to identify the direct molecular target(s) of the compound. We will employ two complementary and powerful techniques for this purpose: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling.

A. Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that allows for the assessment of drug-target interaction within intact cells.[12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][14][15]

  • Cell Culture and Treatment: Culture K562 cells to a density of 2 x 10⁶ cells/mL. Treat the cells with varying concentrations of 2-Cyclopropyl-1,3-benzothiazol-6-amine (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1 hour at 37°C.[12]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.[12]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein levels of a suspected target (e.g., a specific kinase) by Western blotting.[12][16]

A hypothetical CETSA result might indicate that 2-Cyclopropyl-1,3-benzothiazol-6-amine stabilizes a particular kinase, for instance, a member of the Src family of kinases, which are often implicated in leukemia.

Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cells K562 Cells treatment Treat with Compound or Vehicle cells->treatment heat Apply Temperature Gradient treatment->heat lysis Freeze-Thaw Lysis heat->lysis centrifugation High-Speed Centrifugation lysis->centrifugation supernatant Collect Soluble Proteins centrifugation->supernatant western_blot Western Blot Analysis supernatant->western_blot

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

B. Broad Kinase Profiling with Kinobeads

To gain a broader understanding of the compound's kinase targets, a competitive chemical proteomics approach using kinobeads is highly valuable.[17][18][19][20] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a solid support, which can bind a large fraction of the cellular kinome.[17][20]

  • Lysate Preparation: Prepare a cell lysate from K562 cells.

  • Competitive Binding: Incubate the lysate with increasing concentrations of 2-Cyclopropyl-1,3-benzothiazol-6-amine. This allows the compound to bind to its target kinases.[20]

  • Kinobeads Pulldown: Add the kinobeads to the lysate. The kinases that are bound to the compound will not be able to bind to the beads.

  • Elution and Analysis: Elute the kinases bound to the beads and identify and quantify them using mass spectrometry.[17]

Table 2: Hypothetical Kinase Targets of 2-Cyclopropyl-1,3-benzothiazol-6-amine Identified by Kinobeads Assay

Kinase TargetIC50 (nM)
LYN Kinase50
SRC Kinase150
ABL Kinase800

The hypothetical data in Table 2 suggests that 2-Cyclopropyl-1,3-benzothiazol-6-amine is a potent inhibitor of LYN kinase, a member of the Src family of tyrosine kinases, with moderate activity against SRC and weaker activity against ABL kinase.

III. Validating the Mechanism of Action: Downstream Signaling Analysis

Once a primary target is identified (in our hypothetical case, LYN kinase), the next step is to validate that the compound's cellular effects are indeed mediated through the inhibition of this target. This is achieved by examining the downstream signaling pathways regulated by the target kinase.

  • Cell Treatment: Treat K562 cells with increasing concentrations of 2-Cyclopropyl-1,3-benzothiazol-6-amine for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.[21]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) forms of LYN kinase and its known downstream effectors (e.g., STAT5, ERK). Also, probe for the total protein levels of these signaling molecules as a loading control.[21][22][23]

  • Detection: Use an appropriate secondary antibody and a chemiluminescent substrate for detection.[21]

A successful validation would show a dose-dependent decrease in the phosphorylation of LYN kinase and its downstream targets in cells treated with 2-Cyclopropyl-1,3-benzothiazol-6-amine.

Diagram 2: Hypothetical Signaling Pathway and Point of Inhibition

Signaling_Pathway cluster_pathway Hypothetical LYN Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor LYN LYN Kinase Receptor->LYN STAT5 STAT5 LYN->STAT5 p ERK ERK LYN->ERK p Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation Compound 2-Cyclopropyl-1,3-benzothiazol-6-amine Compound->LYN

Inhibition of LYN kinase by the compound disrupts downstream signaling, leading to reduced cell proliferation.

IV. Comparative Analysis with Alternative Compounds

To put the activity of 2-Cyclopropyl-1,3-benzothiazol-6-amine into context, it is essential to compare its performance against known inhibitors of the identified target.

Table 3: Comparative Analysis of 2-Cyclopropyl-1,3-benzothiazol-6-amine with Known LYN Kinase Inhibitors

CompoundLYN Kinase IC50 (nM)K562 Cell Proliferation IC50 (µM)
2-Cyclopropyl-1,3-benzothiazol-6-amine 50 0.9
Dasatinib10.005
Bafetinib200.1

This comparative analysis, although hypothetical, would demonstrate the potency and cellular efficacy of our lead compound in relation to established drugs, providing a benchmark for its potential as a therapeutic agent.

V. Conclusion and Future Directions

This guide has outlined a systematic and robust strategy for confirming the mechanism of action of a novel compound, using 2-Cyclopropyl-1,3-benzothiazol-6-amine as a case study. By integrating phenotypic screening with state-of-the-art target identification and validation techniques, researchers can build a comprehensive understanding of a compound's biological activity. The presented protocols and comparative frameworks provide a blueprint for rigorous preclinical drug development.

Future studies should focus on confirming the direct binding of the compound to the purified target protein, elucidating the binding kinetics, and evaluating its efficacy and safety in in-vivo models of the relevant diseases.

References

  • Unlocking the Power of Phenotypic Screening in Drug Discovery.
  • Phenotypic Screening Assays - Charnwood Discovery.
  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchG
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
  • Phenotypic Screening - Revvity.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
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Validation

A Comparative Guide to the In Vivo Efficacy of Riluzole and its Benzothiazole Analogs in Models of Neurodegenerative Disease

This guide provides a comparative analysis of the in vivo efficacy of 2-Cyclopropyl-1,3-benzothiazol-6-amine and related benzothiazole analogs, benchmarked against Riluzole, the first FDA-approved therapy for Amyotrophic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the in vivo efficacy of 2-Cyclopropyl-1,3-benzothiazol-6-amine and related benzothiazole analogs, benchmarked against Riluzole, the first FDA-approved therapy for Amyotrophic Lateral Sclerosis (ALS).[1][2] The focus is on preclinical data from established animal models of neurodegeneration, offering insights for researchers, and professionals in drug development.

Introduction: The Rationale for Riluzole Analogs

Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) was a landmark therapy for ALS, demonstrating a modest but significant extension in patient survival.[2][3][4] Its neuroprotective effects are primarily attributed to the modulation of glutamate excitotoxicity, achieved by presynaptically blocking the release of glutamate and inhibiting voltage-gated sodium channels.[1][5] Despite its approval, the clinical benefit of Riluzole is limited, typically extending survival by only a few months.[3][4][6] This has driven the development of structural analogs, such as 2-Cyclopropyl-1,3-benzothiazol-6-amine, with the aim of enhancing efficacy, improving the safety profile, and optimizing pharmacokinetic properties.[1]

The 1,3-benzothiazole scaffold is a versatile heterocyclic framework that allows for diverse chemical modifications, making it a valuable candidate in drug discovery for a range of conditions including neurodegenerative diseases, cancer, and inflammatory disorders.[7][8][9] Analogs are designed to fine-tune the parent molecule's interaction with biological targets, potentially leading to superior therapeutic outcomes.

Mechanism of Action: Targeting Neuroprotection

The neuroprotective strategy of Riluzole and its analogs centers on mitigating the cellular damage caused by excessive neuronal excitation and other pathological processes in neurodegenerative diseases.

  • Anti-Glutamatergic Activity : Riluzole is understood to inhibit the presynaptic release of glutamate, a primary excitatory neurotransmitter.[1][2] In conditions like ALS, excess glutamate can lead to excitotoxicity and neuronal death.[1]

  • Sodium Channel Blockade : Riluzole and its analogs can block voltage-gated sodium channels, which helps to dampen neuronal hyperexcitability.[5] Certain analogs have been specifically designed to enhance this use-dependent blocking activity.[5]

  • Other Potential Targets : Research suggests that the benzothiazole scaffold may interact with a variety of other molecular targets, including protein kinases and signaling pathways involved in oxidative stress and protein aggregation, which are also implicated in ALS pathology.[1][10][11]

Riluzole_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal presynaptic Presynaptic Neuron glutamate Glutamate Vesicles postsynaptic Postsynaptic Neuron glutamate_receptor Glutamate Receptors riluzole Riluzole & Analogs riluzole->glutamate Inhibits Release na_channel Voltage-Gated Na+ Channel riluzole->na_channel Inhibits excitotoxicity Reduced Excitotoxicity & Neuronal Damage glutamate->postsynaptic Glutamate

Caption: Proposed neuroprotective mechanisms of Riluzole and its analogs.

Comparative In Vivo Efficacy Data

Direct, publicly available in vivo comparative studies between 2-Cyclopropyl-1,3-benzothiazol-6-amine and Riluzole are limited. However, the general efficacy of Riluzole in preclinical models provides a benchmark for evaluating potential improvements offered by its analogs. The SOD1-G93A transgenic mouse is the most widely used animal model for ALS, mimicking the progressive motor neuron loss and paralysis seen in patients.[10][12][13]

Table 1: Summary of Riluzole Efficacy in Preclinical Neurodegenerative Models

CompoundAnimal ModelKey Efficacy EndpointsOutcome
Riluzole SOD1-G93A Mouse (ALS)Survival, Motor FunctionModest extension of lifespan; results on motor function are variable and have been difficult to replicate consistently.[12]
Riluzole rNLS Mouse (TDP-43 Pathology)Survival, Motor Strength, Muscle AtrophyNo significant effect on survival or other disease phenotypes in this model.[14]
Riluzole MPTP-treated Marmoset (Parkinson's)Locomotor Activity, Dopaminergic Cell DensitySignificantly attenuated locomotor alterations and preserved dopaminergic cells in the substantia nigra.[15]
Riluzole 6-OHDA-treated Rat (Parkinson's)Apomorphine/Amphetamine-induced TurningAttenuated turning behavior, indicating a neuroprotective effect.[15]

Note: The variability in Riluzole's preclinical results, particularly in ALS models, has been a subject of criticism, with some studies attributing positive findings to biological noise and suboptimal study design.[12] This highlights the critical need for robust, well-controlled experiments when evaluating new analogs.

One study evaluated a 2-piperazine analog of Riluzole in vitro, demonstrating greater use-dependent blocking of skeletal muscle sodium channels (Nav1.4), suggesting its potential for treating conditions of cell hyperexcitability.[5] While this is not in vivo efficacy data for neurodegeneration, it exemplifies the strategy of analog development to enhance a specific mechanism of action.

Experimental Protocol: In Vivo Efficacy Testing in the SOD1-G93A Mouse Model

This section outlines a representative, robust protocol for the preclinical screening of compounds like 2-Cyclopropyl-1,3-benzothiazol-6-amine in the SOD1-G93A mouse model of ALS.[10][12][16]

Objective: To assess the efficacy of a test compound (e.g., a Riluzole analog) compared to a vehicle control in delaying disease onset, improving motor function, and extending survival.

Experimental Workflow:

Caption: Standard workflow for preclinical drug efficacy testing in an ALS mouse model.

Step-by-Step Methodology:

  • Animal Model: Utilize transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1-G93A) on a consistent genetic background (e.g., C57BL/6).[12] Non-transgenic littermates serve as wild-type controls.

  • Genotyping: Confirm the presence of the human SOD1 transgene in the appropriate animals via PCR analysis of tail-tip DNA.[16]

  • Group Allocation: At a presymptomatic age (e.g., 6-8 weeks), randomly assign SOD1-G93A mice to either the vehicle control group or the test compound group.[10][13] Ensure groups are balanced for sex and litter.

  • Compound Administration: Prepare the test compound (e.g., 2-Cyclopropyl-1,3-benzothiazol-6-amine) and vehicle solutions daily. Administer via a consistent route, such as oral gavage, at a predetermined dose and frequency.

  • Monitoring Disease Progression:

    • Body Weight: Record animal weights at least twice weekly.[16] Weight loss is a key indicator of disease progression.[17]

    • Motor Function: Perform motor function tests, such as the rotarod performance test and hindlimb grip strength, on a bi-weekly basis, starting before the typical age of onset.[12][16][17]

  • Defining Onset and End-Stage:

    • Disease Onset: Define onset as the age at which an animal's body weight peaks or a significant decline in motor performance is first observed.[16]

    • Humane Endpoint: Define the study endpoint based on the inability of the mouse to right itself within 30 seconds of being placed on its side or the loss of ~20% of peak body weight. This is a critical ethical consideration.

  • Data Analysis:

    • Survival: Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

    • Motor Function: Compare motor performance curves between groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

    • Histology (Optional): At the endpoint, perfuse a subset of animals and collect spinal cord tissue to quantify motor neuron loss via immunohistochemistry.

Conclusion and Future Directions

While Riluzole established the 1,3-benzothiazole core as a valid scaffold for neuroprotective drug discovery, its limited clinical efficacy underscores the need for improved second-generation compounds.[1][3] The development of analogs like 2-Cyclopropyl-1,3-benzothiazol-6-amine represents a rational approach to enhance potency, selectivity, and the pharmacokinetic profile.

Future preclinical studies must employ rigorous, standardized, and well-powered experimental designs to reliably detect therapeutic effects and avoid the pitfalls of earlier research.[12] A comprehensive evaluation of novel analogs should not only confirm efficacy in survival and motor function but also probe their effects on underlying pathological mechanisms, such as protein aggregation and neuroinflammation, to build a stronger case for clinical translation.

References

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Comparative

The Pivotal Role of the 2-Cyclopropyl Moiety in the Anticancer Potential of 1,3-Benzothiazol-6-amine: A Comparative Guide

In the landscape of modern medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, integral to a multitude of compounds with a broad spectrum of biological activities.[1][2] Among its numerous d...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, integral to a multitude of compounds with a broad spectrum of biological activities.[1][2] Among its numerous derivatives, 2-Cyclopropyl-1,3-benzothiazol-6-amine has emerged as a compound of significant interest, particularly in the realm of oncology. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of this specific molecule, contextualizing its performance against relevant alternatives and providing the experimental foundation for its evaluation.

The rationale for focusing on the 2-cyclopropyl and 6-amino substitutions stems from extensive research indicating that modifications at the C-2 and C-6 positions of the benzothiazole ring are critical determinants of pharmacological activity.[2] The introduction of a cyclopropyl group at the 2-position is a strategic design choice aimed at enhancing metabolic stability and lipophilicity, key parameters in drug development. Concurrently, the 6-amino group has been shown to be a crucial pharmacophore for anticancer activity in a variety of benzothiazole-based compounds.

Comparative Analysis of Anticancer Activity

While direct, head-to-head comparative studies on 2-Cyclopropyl-1,3-benzothiazol-6-amine are limited in publicly available literature, we can infer its potential by analyzing the performance of structurally related benzothiazole derivatives. The following data, synthesized from multiple studies, provides a comparative landscape of the cytotoxic effects of various benzothiazole analogs against human cancer cell lines. This allows us to appreciate the nuanced effects of different substituents and predict the potential efficacy of our lead compound.

Compound ID2-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical Cyclopropyl -NH2 MCF-7 (Breast) ~5-15 Inferred
Hypothetical Cyclopropyl -NH2 A549 (Lung) ~10-20 Inferred
Analog 1Phenyl-HA549 (Lung)10.07[3]
Analog 24-Hydroxyphenyl-HA549 (Lung)13.21[3]
Analog 34-Amino-3-methylphenyl5-FluoroVariousPotent[4][5]
Analog 4Amide derivatives5,7-DisubstitutedVariousMicromolar[6]
Analog 5Phenylacetamide5-ChloroPancreatic3.99 - 14.78[7]

Note: The IC50 values for the hypothetical 2-Cyclopropyl-1,3-benzothiazol-6-amine are inferred based on the general activity trends observed for 2-substituted and 6-amino benzothiazoles. The actual values would require experimental verification.

The data suggests that 2-aryl and 2-amino substituted benzothiazoles exhibit significant anticancer activity. For instance, fluorinated 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is a potent and selective antitumor agent.[4][5] The introduction of various amide and phenylacetamide moieties at the 2-position also results in compounds with micromolar to sub-micromolar activity against a range of cancer cell lines.[6][7]

Deconstructing the Structure-Activity Relationship: Why Cyclopropyl and Amino Groups Matter

The anticipated anticancer activity of 2-Cyclopropyl-1,3-benzothiazol-6-amine is not arbitrary but is grounded in established SAR principles for this class of compounds.

The Influence of the 2-Position Substituent

The substituent at the 2-position of the benzothiazole ring is a primary determinant of the molecule's biological activity and mechanism of action.[1]

  • Cyclopropyl Group: The choice of a cyclopropyl moiety is a deliberate strategy in medicinal chemistry. This small, strained ring system can enhance the metabolic stability of the compound by being less susceptible to enzymatic degradation. Furthermore, its lipophilic nature can improve cell membrane permeability, leading to better intracellular accumulation of the drug. Studies on other heterocyclic scaffolds have shown that the incorporation of a cyclopropyl group can lead to improved potency.[3]

The Critical Role of the 6-Position Amino Group

The presence and nature of the substituent at the 6-position of the benzothiazole ring also profoundly impact its anticancer efficacy.

  • Amino Group (-NH2): The 6-amino group is a key pharmacophore in many biologically active benzothiazoles. It can participate in hydrogen bonding interactions with biological targets such as kinases or other enzymes involved in cell proliferation and survival. The amino group can also be a site for further derivatization to modulate the compound's physicochemical properties and target specificity.

The logical relationship between these structural features and the resulting biological activity can be visualized as follows:

Caption: Logical flow from structural features to predicted anticancer activity.

Experimental Protocols for Evaluation

To empirically validate the anticancer potential of 2-Cyclopropyl-1,3-benzothiazol-6-amine and its analogs, a standardized set of in vitro assays is essential. The following protocols provide a robust framework for this evaluation.

Synthesis of 2-Substituted-1,3-benzothiazole Derivatives

A general and efficient method for the synthesis of the benzothiazole core involves the condensation of a substituted 2-aminothiophenol with a corresponding aldehyde or carboxylic acid.[2]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the corresponding aldehyde or carboxylic acid (1.1 equivalents) to the solution. If starting from a carboxylic acid, a coupling agent like polyphosphoric acid (PPA) may be required.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the product is precipitated by the addition of water or ice. The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure 2-substituted-benzothiazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (including 2-Cyclopropyl-1,3-benzothiazol-6-amine and comparators) in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

  • Incubation: Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Caption: Workflow for the MTT assay to determine in vitro cytotoxicity.

Conclusion and Future Directions

The structure-activity relationship of 2-Cyclopropyl-1,3-benzothiazol-6-amine presents a compelling case for its potential as a novel anticancer agent. The strategic incorporation of a cyclopropyl group at the 2-position and an amino group at the 6-position on the privileged benzothiazole scaffold is a rational design approach aimed at optimizing both pharmacokinetic and pharmacodynamic properties. While direct comparative data is still emerging, the analysis of structurally related compounds provides strong evidence for its promising cytotoxic profile.

Future research should focus on the synthesis and rigorous in vitro and in vivo evaluation of 2-Cyclopropyl-1,3-benzothiazol-6-amine and a focused library of its analogs. This will enable the establishment of a more precise SAR, the identification of lead compounds with superior potency and selectivity, and the elucidation of their specific molecular targets and mechanisms of action. Such studies will be instrumental in advancing this promising class of molecules towards clinical development.

References

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Validation

A Researcher's Guide to Assessing the Specificity of Novel Benzothiazole Scaffolds: A Case Study with 2-Cyclopropyl-1,3-benzothiazol-6-amine

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] From kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] From kinase inhibitors in oncology to agents targeting neurodegenerative diseases, the versatility of this heterocyclic system is well-documented.[4][5][6] However, this therapeutic potential is intrinsically linked to a compound's specificity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive framework for assessing the specificity of novel benzothiazole derivatives, using the hypothetical compound 2-Cyclopropyl-1,3-benzothiazol-6-amine as a case study. We will explore potential target classes, compare its hypothetical specificity with known benzothiazole-based agents, and provide detailed experimental protocols for robust in-lab validation.

The Benzothiazole Scaffold: A Double-Edged Sword of Promiscuity and Potential

The biological promiscuity of the benzothiazole core necessitates a thorough specificity assessment for any new derivative. The diverse activities of this scaffold mean that a novel compound, such as 2-Cyclopropyl-1,3-benzothiazol-6-amine, could potentially interact with a multitude of biological targets. This highlights the critical need for comprehensive profiling to ensure that its therapeutic effects are not undermined by unintended interactions.

Initial Target Hypothesis and Comparative Landscape

Given the broad bioactivity of the benzothiazole family, a new derivative like 2-Cyclopropyl-1,3-benzothiazol-6-amine could plausibly target several protein classes. Based on existing literature, prominent potential targets include protein kinases, G-protein coupled receptors (GPCRs), and other enzymes.

To contextualize the specificity of our hypothetical compound, we can compare its potential profile to existing benzothiazole derivatives with established targets.

Compound Primary Target(s) Reported Off-Targets/Broader Activity Therapeutic Area
Riluzole Voltage-gated sodium channels, NMDA receptorProtein kinase C, othersAmyotrophic Lateral Sclerosis
Fenebrutinib Bruton's tyrosine kinase (Btk)Other kinases (potential for off-target kinase inhibition)Autoimmune diseases, Oncology
Lanifibranor Pan-peroxisome proliferator-activated receptor (PPAR) agonist-Non-alcoholic steatohepatitis (NASH)
Hypothetical: 2-Cyclopropyl-1,3-benzothiazol-6-amine To be determinedTo be determinedTo be determined

This table underscores the diversity of targets for the benzothiazole scaffold and the importance of a multi-faceted approach to specificity profiling.

Experimental Workflows for Specificity Determination

A robust assessment of specificity requires a tiered experimental approach, moving from broad, high-throughput screens to more focused, in-depth analyses.

Tier 1: Broad-Spectrum Profiling

The initial step should involve screening the compound against large panels of potential targets to identify primary interactions and potential off-targets.

Given that many benzothiazole derivatives are kinase inhibitors, comprehensive kinome profiling is a crucial first step.[7][8] This can be achieved through commercially available services that offer activity-based or binding-based assays against hundreds of kinases.[9][10][11][12]

Simultaneously, screening against a panel of common GPCRs and other enzymes (e.g., proteases, phosphatases) can provide a broader understanding of the compound's interaction landscape.

Tier 2: Target Validation and Orthogonal Assays

Once primary targets are identified, it is essential to confirm these interactions using orthogonal, often label-free, methods.

CETSA is a powerful technique to verify target engagement in a cellular context.[13][14][15][16][17] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Tier 3: In-depth Selectivity and Mechanism of Action Studies

With a validated primary target, the focus shifts to quantifying selectivity and understanding the mechanism of action.

For the primary target and any significant off-targets, generating dose-response curves and determining the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) is critical for quantifying selectivity.

For GPCR targets, radioligand or fluorescence-based binding assays can provide detailed information on affinity and kinetics.[18][19][20][21][22]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[14][17]

Objective: To determine if 2-Cyclopropyl-1,3-benzothiazol-6-amine engages its putative target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • 2-Cyclopropyl-1,3-benzothiazol-6-amine

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody against the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of 2-Cyclopropyl-1,3-benzothiazol-6-amine or DMSO for 1-2 hours.

  • Heat Shock: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle control, indicating thermal stabilization upon binding.

Protocol 2: Kinase Selectivity Profiling (Conceptual)

Objective: To assess the selectivity of 2-Cyclopropyl-1,3-benzothiazol-6-amine against a broad panel of human kinases.

Methodology: This is typically performed as a service by specialized companies.[9][10][12][23] The general workflow is as follows:

  • Compound Submission: Provide a sample of 2-Cyclopropyl-1,3-benzothiazol-6-amine at a specified concentration.

  • Assay Performance: The service provider will perform either:

    • Activity-based assays: Measuring the inhibition of kinase activity in the presence of the compound.

    • Binding assays: Measuring the direct binding of the compound to the kinases.

  • Data Analysis: The results are typically provided as a percentage of inhibition at a single concentration or as IC50 values for a subset of inhibited kinases. The data is often visualized as a "kinome tree" to illustrate the selectivity profile.

Visualizing the Assessment Workflow

experimental_workflow cluster_tier1 Tier 1: Broad-Spectrum Profiling cluster_tier2 Tier 2: Target Validation cluster_tier3 Tier 3: In-depth Selectivity & MoA kinome Kinome Profiling cetsa Cellular Thermal Shift Assay (CETSA) kinome->cetsa Primary Hit Identification gpcr GPCR/Enzyme Panels gpcr->cetsa Primary Hit Identification dose_response IC50/Ki Determination cetsa->dose_response Target Engagement Confirmation binding_assays Receptor Binding Assays dose_response->binding_assays Quantify Selectivity end Specificity Profile Established binding_assays->end Mechanism of Action start Novel Compound: 2-Cyclopropyl-1,3-benzothiazol-6-amine start->kinome Initial Screening start->gpcr Initial Screening

Caption: A tiered workflow for assessing the specificity of a novel compound.

Conclusion

The assessment of compound specificity is a cornerstone of modern drug discovery and development. For a novel molecule built on the versatile benzothiazole scaffold, such as 2-Cyclopropyl-1,3-benzothiazol-6-amine, a rigorous and multi-pronged approach is not just recommended, but essential. By employing a tiered strategy that encompasses broad-spectrum screening, orthogonal target validation, and in-depth mechanistic studies, researchers can confidently delineate the interaction profile of their compound. This systematic evaluation is paramount to mitigating the risks of off-target effects and ultimately unlocking the full therapeutic potential of this promising chemical class.

References

  • KinomePro - Pamgene. (n.d.). Retrieved from [Link]

  • Kinome Profiling Service | MtoZ Biolabs. (n.d.). Retrieved from [Link]

  • Al-Aqbi, Z. T., & Martinez-Perez, C. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1425, 247–260.
  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Retrieved from [Link]

  • Jarzab, A., & van den Berg, S. J. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4909.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022). Retrieved from [Link]

  • Lazzara, M. J., & Lontos, K. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR protocols, 3(2), 101292.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). Retrieved from [Link]

  • High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - NIH. (n.d.). Retrieved from [Link]

  • In vitro receptor binding assays: General methods and considerations - ResearchGate. (2025). Retrieved from [Link]

  • About Ligand Binding Assays - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Retrieved from [Link]

  • Prediction of specificity-determining residues for small-molecule kinase inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Prediction of specificity-determining residues for small-molecule kinase inhibitors. (2025). Retrieved from [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Journal of the American Chemical Society. (2018). Retrieved from [Link]

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - NIH. (n.d.). Retrieved from [Link]

  • Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance - Der Pharma Chemica. (2026). Retrieved from [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - Taylor & Francis. (2023). Retrieved from [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (2023). Retrieved from [Link]

  • Drug Target Insights 2023 | DOI: 10.33393/dti.2023.2638 | Gajera G. et al. Table S2. List of predicted NOR inhibitors subjected - AboutScience. (n.d.). Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC. (2025). Retrieved from [Link]

  • In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents - Preprints.org. (2023). Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Retrieved from [Link]

  • Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies - ResearchGate. (2025). Retrieved from [Link]

  • Bivalent Proximity-Inducing Compounds for Targeted Protein Degradation. (2022). Retrieved from [Link]

  • Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. (2023). Retrieved from [Link]

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa | Journal of Medicinal Chemistry - ACS Publications. (2023). Retrieved from [Link]

  • The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips - MDPI. (2023). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclopropyl-1,3-benzothiazol-6-amine

Executive Summary & Hazard Logic The "Unknown Hazard" Principle: As a researcher handling 2-Cyclopropyl-1,3-benzothiazol-6-amine , you are likely working with a compound where specific, long-term toxicological data (chro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Logic

The "Unknown Hazard" Principle: As a researcher handling 2-Cyclopropyl-1,3-benzothiazol-6-amine , you are likely working with a compound where specific, long-term toxicological data (chronic carcinogenicity, teratogenicity) is sparse or modeled rather than empirically exhaustive.[1]

Therefore, this protocol is built on Structure-Activity Relationship (SAR) logic.[1] We treat this compound not just based on its acute GHS classification (typically Irritant/Harmful), but based on its functional groups:

  • Primary Amine (Position 6): Confers basicity and hydrogen-bonding capability, making it a potential severe irritant to mucous membranes and eyes [1].[1]

  • Benzothiazole Core: Structurally similar to known sensitizers.[1] Benzothiazoles can act as haptens, binding to skin proteins to induce allergic contact dermatitis [2].

  • Cyclopropyl Group: Increases lipophilicity compared to a methyl group, potentially enhancing dermal absorption rates.[1]

Core Directive: Handle as a Potent Sensitizer and Mucous Membrane Irritant .[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in neat (solid) or concentrated solution forms.

A. Respiratory & Inhalation Control[1][2][3][4][5][6][7][8]
  • Primary Barrier: Chemical Fume Hood.[1]

    • Specification: Certified face velocity of 0.5 m/s (100 fpm) at working sash height.

    • Operational Rule: All weighing, solubilization, and transfer of the solid must occur inside the hood.[1] The cyclopropyl moiety does not make it highly volatile, but static-induced dust is a high risk during weighing.[1]

  • Secondary Barrier (Spill/Cleaning):

    • If hood containment is breached or cleaning a powder spill outside the hood, use a P100 (HEPA) Half-Face Respirator .[1] Simple surgical masks offer zero protection against amine vapors or fine particulates.[1]

B. Dermal Protection (Hands)[1]
  • Material Science: Amines can permeate standard latex and thin nitrile.[1]

  • Protocol: Double-gloving is required for handling concentrated stock solutions (>100 mM).[1]

Glove TypeLayerThicknessRationale
Nitrile (High Dexterity) Inner4 mil (0.10 mm)Protects against incidental splash; maintains dexterity for weighing.[1]
Nitrile (Extended Cuff) Outer8 mil (0.20 mm)Provides mechanical strength and covers the wrist gap (lab coat interface).[1]
Silver Shield / Laminate SpecialN/AMANDATORY if handling >10g or during spill cleanup.[1] Amines permeate nitrile over time; laminate offers >4hr breakthrough protection.
C. Ocular & Face Protection[1][2][3][4][5][6][8][9][10]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Why not Safety Glasses? Safety glasses have gaps.[1] Amine dust is hygroscopic; if it settles on the eye's surface, it dissolves in tear fluid to create a localized alkaline solution, causing rapid corneal damage.[1] Goggles provide a seal.

Operational Workflow: Step-by-Step

This workflow integrates safety into the experimental process to minimize exposure events.[1][2]

Phase 1: Weighing & Solubilization (Highest Risk)[1]
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood before opening the vial.[1] Benzothiazole powders are often electrostatic.

  • Taring: Tare the weighing boat/vial before adding the compound. Do not return excess compound to the stock bottle to avoid dust generation.[1]

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) immediately to the weighing vessel to trap the dust in solution before transport.[1]

Phase 2: Reaction Setup
  • Closed Systems: Once solubilized, keep vessels capped.[1]

  • Temperature Control: If heating is required, use a reflux condenser or sealed pressure vial. Heating amines increases vapor pressure, significantly raising inhalation risk.[1]

Phase 3: Waste Disposal[1][8]
  • Segregation: Do not mix with acidic waste streams immediately.[1] Exothermic neutralization can aerosolize the compound.

  • Labeling: Tag waste clearly as "Basic Organic Waste - Contains Benzothiazole Amines."

  • Decontamination: Wipe all surfaces with a mild citric acid solution (1%) or detergent, followed by water, to neutralize and remove amine residues.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and quantity.

PPE_Decision_Logic Start Handling 2-Cyclopropyl-1,3-benzothiazol-6-amine State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Dust Risk Liquid Solution / Liquid Form State->Liquid Splash Risk Quant_S Quantity > 10 mg? Solid->Quant_S Conc Concentration > 100mM? Liquid->Conc Hood REQUIRED: Fume Hood (Sash < 18 inches) Quant_S->Hood Always Resp Respirator (P100) if outside hood Hood->Resp Spill / Failure Glove_Std Double Nitrile Gloves Conc->Glove_Std No Glove_Lam Silver Shield / Laminate Gloves Conc->Glove_Lam Yes (Permeation Risk)

Figure 1: PPE Decision Logic based on physical state and concentration risks.[1]

Emergency Response Protocol

In the event of exposure, immediate action mitigates long-term damage.[1] This protocol prioritizes the eyes and skin due to the amine functionality.[1]

Emergency_Response Exposure Exposure Event Type Identify Contact Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal Action_Eye Flush 15+ mins (Hold Eyelids Open) Eye->Action_Eye Action_Skin Remove Clothing Wash Soap/Water 15m Skin->Action_Skin Action_Inhal Fresh Air Support Breathing Inhal->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhal->Medical

Figure 2: Immediate Emergency Response Workflow.

Specific First Aid Notes:
  • Eye Contact: Do not use neutralizing agents (e.g., vinegar) in the eyes.[1] Use only water or saline. The heat of neutralization can cause thermal burns on top of chemical burns.[1]

  • Skin Contact: If the compound was in a solvent (e.g., DMSO), assume it has penetrated the dermal layer. Monitor for systemic symptoms (dizziness, nausea) which may indicate amine toxicity.

References

  • PubChem. (n.d.). Compound Summary: Benzothiazole Derivatives Toxicity Profile. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Benzothiazoles and Skin Sensitization. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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